Product packaging for Complestatin(Cat. No.:)

Complestatin

カタログ番号: B1257193
分子量: 1328.8 g/mol
InChIキー: JJGZGELTZPACID-OTLJHNKQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Complestatin (also known as Chloropeptin II; CAS 69598-75-0) is a complex non-ribosomal heptapeptide belonging to the Type V glycopeptide antibiotic family, noted for its distinctive tryptophan-containing structure and unique, dual-mechanism biological profile . This compound is exclusively for research use and is not intended for diagnostic or therapeutic applications. In antimicrobial research, this compound exhibits a novel mechanism of action distinct from classical glycopeptides like vancomycin. It does not target lipid II but instead binds directly to the peptidoglycan layer of the bacterial cell wall, thereby inhibiting the activity of autolysins—enzymes essential for cell division and peptidoglycan remodeling . This inhibition prevents the separation of dividing cells, leading to a bacteriostatic effect and making it active against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus . The difficulty in selecting for resistant mutants to this mechanism highlights its significant research value for investigating new antibiotic targets . Beyond its antibacterial applications, this compound possesses well-characterized antiviral properties. It is a potent inhibitor of HIV-1 replication, acting by blocking the interaction between the viral gp120 glycoprotein and the host CD4 cell receptor, thereby preventing viral entry . It has also been shown to inhibit the integrase enzyme from several retroviruses in vitro . Furthermore, this compound demonstrates notable neuroprotective activity, having been shown to completely antagonize AMPA/kainate-induced neurotoxicity in cultured chick telencephalic neurons, an effect that may involve the activation of protein kinase C (PKC) . It was initially discovered as a potent inhibitor of the complement system's protease activity . Researchers can utilize this high-purity compound to investigate novel pathways in peptidoglycan remodeling, develop new anti-infective strategies against resistant bacteria, and explore mechanisms of neuroprotection and viral entry inhibition. The molecular formula is C 61 H 45 Cl 6 N 7 O 15 with a molecular weight of 1328.78 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H45Cl6N7O15 B1257193 Complestatin

特性

分子式

C61H45Cl6N7O15

分子量

1328.8 g/mol

IUPAC名

(2R)-2-[[(17R,20R,23R,26R,29S)-20,26-bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C61H45Cl6N7O15/c1-74-44(56(82)73-49(61(87)88)25-4-7-32(75)8-5-25)12-24-2-9-33(10-3-24)89-45-22-27-13-35(51(45)77)26-6-11-34-31(23-68-42(34)20-26)21-43(69-59(85)50(76)30-18-40(66)54(80)41(67)19-30)55(81)70-47(28-14-36(62)52(78)37(63)15-28)57(83)71-46(27)58(84)72-48(60(74)86)29-16-38(64)53(79)39(65)17-29/h2-11,13-20,22-23,43-44,46-49,68,75,77-80H,12,21H2,1H3,(H,69,85)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t43-,44+,46-,47-,48-,49-/m1/s1

InChIキー

JJGZGELTZPACID-OTLJHNKQSA-N

異性体SMILES

CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(=CN6)C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O

正規SMILES

CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(=CN6)CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O

同義語

chloropeptin II
complestatin
isocomplestatin

製品の起源

United States

Foundational & Exploratory

The Discovery and Isolation of Complestatin from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, a potent bicyclic chlorinated hexapeptide, stands as a significant discovery from the microbial world, showcasing a range of compelling biological activities. Initially identified as a powerful inhibitor of the complement system, its repertoire has expanded to include anti-HIV, antibacterial, and unique peptidoglycan remodeling activities.[1][2][3][4] This guide provides an in-depth technical overview of the discovery, isolation, and characterization of this compound from its native producers, various species of Streptomyces. The methodologies and data presented are synthesized from seminal and contemporary research to serve as a comprehensive resource for professionals in drug discovery and development.

Discovery and Producing Organisms

This compound was first isolated from the mycelium of Streptomyces lavendulae SANK 60477, where it was characterized as a potent inhibitor of the complement system.[1] Subsequent research led to its re-isolation from Streptomyces chartreusis AN1542 and other Streptomyces species as an inhibitor of the binding of HIV gp120 to the CD4 protein and as an antibacterial agent. It was also discovered that this compound is identical to a compound named chloropeptin II, isolated from Streptomyces sp. WK-3419.

The biosynthesis of this compound is orchestrated by a large, approximately 54.5 kb non-ribosomal peptide synthetase (NRPS) gene cluster. This cluster has been successfully cloned and heterologously expressed in hosts like Streptomyces lividans, paving the way for genetic manipulation and the generation of novel analogues.

Physicochemical and Biological Properties

This compound is a complex molecule with the chemical formula C₆₁H₄₅Cl₆N₇O₁₅ and a molecular weight of approximately 1328.8 g/mol . Its structure is notable for containing unusual amino acids, including D-(-)-4-hydroxyphenylglycine and D-(-)-3,5-dichloro-4-hydroxyphenylglycine.

The biological activities of this compound are summarized in the table below. Its primary antibacterial mechanism of action is the inhibition of the type II fatty acid synthesis (FASII) pathway, specifically targeting the enoyl-acyl carrier protein (ACP) reductase (FabI). This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis, which is crucial for the formation of bacterial cell membranes.

Table 1: Biological Activity of this compound
Activity TypeTarget/AssayOrganism/SystemIC₅₀ / MICReference
Anti-complement Hemolysis of sensitized sheep erythrocytesGuinea Pig Complement0.4 µg/mL
Anti-complement Hemolysis of sensitized sheep erythrocytesHuman Complement0.7 µg/mL
Antibacterial Enoyl-ACP Reductase (FabI) InhibitionStaphylococcus aureus0.3–0.6 µM
Antibacterial Minimum Inhibitory ConcentrationStaphylococcus aureus2–4 µg/mL
Antibacterial Minimum Inhibitory ConcentrationMethicillin-resistant S. aureus (MRSA)2–4 µg/mL
Antibacterial Minimum Inhibitory ConcentrationQuinolone-resistant S. aureus (QRSA)2–4 µg/mL
Antiviral Inhibition of HIV gp120 binding to CD4-Not specified

Experimental Protocols

The following sections detail the methodologies for the fermentation, extraction, and purification of this compound, based on published procedures for Streptomyces fermentations and natural product isolation.

Fermentation of Streptomyces

The production of this compound is achieved through submerged fermentation of a suitable Streptomyces strain. The following protocol is a representative procedure.

a. Inoculum Development:

  • Prepare a seed culture by inoculating a 500-mL Erlenmeyer flask containing 80 mL of sterile seed medium with spores or a mycelial suspension from a mature plate culture of the Streptomyces strain.

  • Incubate the flask on a rotary shaker at 150 rpm and 28°C for 3 days.

b. Production Fermentation:

  • Inoculate a production fermenter containing the sterile production medium with the seed culture (typically a 5-10% v/v inoculum).

  • Maintain the fermentation under controlled conditions:

    • Temperature: 28°C

    • pH: Maintain around 7.2

    • Agitation and Aeration: To be optimized for the specific fermenter geometry to ensure sufficient dissolved oxygen.

  • Monitor the fermentation for 5-7 days. Production of this compound is typically associated with the stationary phase of growth.

c. Media Composition:

ComponentSeed Medium (g/L)Production Medium (g/L)
Soluble Starch1010
Glucose-20
Soybean Meal-25
Beef Extract11
Yeast Extract44
NaCl22
K₂HPO₄0.250.25
CaCO₃22
pH 7.2 (pre-sterilization)7.2 (pre-sterilization)

Note: This is a general medium composition and should be optimized for the specific producing strain.

Extraction and Isolation

This compound is primarily located within the mycelium of the Streptomyces culture. The following extraction and purification scheme is a representative workflow.

a. Mycelial Harvest and Extraction:

  • At the end of the fermentation, separate the mycelium from the culture broth by centrifugation (e.g., 6000 rpm for 10 minutes).

  • Extract the mycelial cake twice with 80% aqueous acetone.

  • Combine the acetone extracts and concentrate them in vacuo to remove the acetone, resulting in an aqueous solution.

b. Solvent Partitioning:

  • Adjust the pH of the aqueous solution to 3.0 with 1 N HCl.

  • Perform a liquid-liquid extraction by partitioning the acidified aqueous solution against an equal volume of ethyl acetate (EtOAc). Repeat the extraction twice.

  • Combine the ethyl acetate fractions and concentrate to dryness in vacuo to yield the crude extract.

c. Chromatographic Purification:

  • Silica Gel Chromatography (Initial Cleanup):

    • Subject the crude extract to column chromatography on a silica gel (e.g., Merck Art No. 7734.9025) column.

    • Elute the column with a stepwise gradient of chloroform-methanol (e.g., from 20:1 to 1:1 v/v).

    • Collect fractions and monitor for activity using a suitable bioassay (e.g., anti-complement or antibacterial assay). Pool the active fractions.

  • Reversed-Phase Chromatography (Final Purification):

    • Further purify the active fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 or C8 column.

    • A typical mobile phase system would be a gradient of acetonitrile in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).

    • Monitor the elution profile by UV absorbance (e.g., at 220 nm and 280 nm) and collect the peak corresponding to this compound.

    • Confirm the purity and identity of the final compound using analytical HPLC and mass spectrometry.

Structure Elucidation

The complex, bicyclic structure of this compound was determined through a combination of spectroscopic techniques and confirmed by total synthesis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact molecular weight of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structure elucidation for complex natural products. A suite of NMR experiments is required:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information on the types and number of protons and carbons in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within spin systems, helping to piece together amino acid side chains.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule and establishing the peptide sequence and macrocyclic linkages.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the stereochemistry and 3D conformation of the molecule.

  • Total Synthesis: The unambiguous confirmation of the structure and stereochemistry of this compound was achieved through its total chemical synthesis.

Visualizations

Workflow for this compound Discovery and Isolation

Complestatin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Isolation cluster_purification Purification & Characterization strain Streptomyces lavendulae or S. chartreusis inoculum Inoculum Development (Seed Culture) strain->inoculum fermenter Production Fermentation (Submerged Culture) inoculum->fermenter harvest Mycelial Harvest (Centrifugation) fermenter->harvest extraction Acetone Extraction of Mycelium harvest->extraction partition Solvent Partitioning (Ethyl Acetate, pH 3) extraction->partition crude Crude Extract partition->crude silica Silica Gel Chromatography crude->silica rphplc Reversed-Phase HPLC silica->rphplc pure Pure this compound rphplc->pure characterization Structure Elucidation (NMR, MS) pure->characterization

Caption: Overall workflow from Streptomyces fermentation to pure this compound.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Fatty_Acid_Synthesis_Inhibition cluster_elongation Elongation Cycle acetyl_coa Acetyl-CoA fabH FabH acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH ketoacyl_acp β-Ketoacyl-ACP fabH->ketoacyl_acp fabG FabG (Reduction) ketoacyl_acp->fabG fabZ FabZ (Dehydration) fabG->fabZ fabI FabI (Reduction) fabZ->fabI acyl_acp Acyl-ACP fabI->acyl_acp fabF_B FabF/B (Condensation) acyl_acp->fabF_B membrane membrane acyl_acp->membrane Fatty Acid for Membrane Synthesis fabF_B->ketoacyl_acp + Malonyl-ACP This compound This compound This compound->fabI

Caption: this compound inhibits the FabI enzyme in the bacterial FASII pathway.

Conclusion

This compound remains a molecule of significant interest due to its diverse biological activities and complex chemical architecture. The methodologies for its production and isolation, while rooted in classical natural product chemistry, offer avenues for optimization and process development. A thorough understanding of its fermentation, extraction, and purification is critical for researchers aiming to explore its therapeutic potential further, whether through direct use, semi-synthesis, or by leveraging its biosynthetic pathway for the creation of novel derivatives. This guide provides a foundational technical overview to support such endeavors.

References

An In-depth Technical Guide to Complestatin (Chloropeptin II): Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, also known as chloropeptin II, is a complex bicyclic chlorinated hexapeptide natural product.[1] First isolated from Streptomyces lavendulae, it has garnered significant attention within the scientific community due to its diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological functions of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a member of the glycopeptide antibiotic family, characterized by a highly constrained macrocyclic structure.[3] Its complex architecture includes several non-proteinogenic amino acids and multiple chlorine substitutions. The definitive structure and stereochemistry of this compound have been confirmed through total synthesis.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C61H45Cl6N7O15[4]
Molecular Weight 1328.8 g/mol
Monoisotopic Mass 1325.110480 Da
XLogP3-AA 9.8
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 17
Rotatable Bond Count 9
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and stereochemical confirmation of this compound. Specific chemical shifts are diagnostic for its unique atropisomerism.

Diagnostic ¹H NMR Chemical Shifts (DMSO-d₆):

ProtonChemical Shift (ppm)
Trp α-CH4.18
Trp β-CH₂3.50, 2.89

Note: A complete, tabulated dataset of ¹H and ¹³C NMR chemical shifts and detailed High-Resolution Mass Spectrometry (HR-MS) data are essential for unambiguous identification and characterization. Researchers are encouraged to consult specialized spectroscopic databases and the primary literature for this information.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces lavendulae

The following is a generalized protocol for the isolation and purification of this compound, based on common methods for natural product extraction from actinomycetes. Specific conditions may require optimization.

Workflow for this compound Isolation:

G cluster_0 Fermentation and Extraction cluster_1 Purification Fermentation 1. Fermentation of S. lavendulae Mycelia_Harvest 2. Harvest Mycelia (Centrifugation) Fermentation->Mycelia_Harvest Solvent_Extraction 3. Extraction with Organic Solvent (e.g., Methanol/Acetone) Mycelia_Harvest->Solvent_Extraction Crude_Extract 4. Concentration to Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography 5. Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fraction_Collection 6. Bioassay-Guided Fraction Collection Column_Chromatography->Fraction_Collection HPLC 7. High-Performance Liquid Chromatography (HPLC) Fraction_Collection->HPLC Pure_this compound 8. Isolation of Pure this compound HPLC->Pure_this compound

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Steps:

  • Fermentation: Streptomyces lavendulae is cultured in a suitable nutrient-rich medium under optimal conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.

  • Mycelia Harvest: The bacterial mycelia are separated from the fermentation broth by centrifugation.

  • Extraction: The mycelial cake is extracted with an organic solvent such as methanol or acetone to solubilize the secondary metabolites.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include silica gel chromatography, followed by size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on polarity and size.

  • Bioassay-Guided Fractionation: Fractions from the chromatographic steps are tested for their biological activity (e.g., antibacterial or enzyme inhibitory activity) to guide the purification process.

  • HPLC Purification: The active fractions are further purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR and mass spectrometry. To date, a publicly available X-ray crystal structure of this compound has not been reported.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological activities, making it a molecule of significant interest for drug discovery.

Antibacterial Activity: Inhibition of Fatty Acid Synthesis

This compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria, by targeting the fatty acid biosynthesis (FAS-II) pathway. It specifically inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in this pathway.

Enzyme Kinetics of FabI Inhibition:

This compound and related compounds inhibit Staphylococcus aureus FabI with IC₅₀ values in the range of 0.3-0.6 µM. Further detailed kinetic studies are needed to determine the precise mechanism of inhibition (e.g., competitive, non-competitive).

Signaling Pathway of Fatty Acid Synthesis Inhibition:

G AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS_Elongation Fatty Acid Synthase (Elongation Cycles) MalonylCoA->FAS_Elongation EnoylACP Enoyl-ACP FAS_Elongation->EnoylACP FabI FabI (Enoyl-ACP Reductase) EnoylACP->FabI AcylACP Acyl-ACP FabI->AcylACP AcylACP->FAS_Elongation FattyAcids Fatty Acids AcylACP->FattyAcids This compound This compound This compound->FabI Inhibition

Caption: this compound inhibits the FabI enzyme in the bacterial fatty acid synthesis pathway.

Antibacterial Activity: Inhibition of Peptidoglycan Remodeling

A novel mechanism of antibacterial action for this compound involves the inhibition of peptidoglycan remodeling. It achieves this by binding to peptidoglycan and blocking the activity of autolysins, which are essential enzymes for cell wall turnover and expansion.

Mechanism of Autolysin Inhibition:

G Peptidoglycan Peptidoglycan Autolysins Autolysins Peptidoglycan->Autolysins Peptidoglycan->Autolysins Blocks Action CellWallRemodeling Cell Wall Remodeling (Growth and Division) Autolysins->CellWallRemodeling This compound This compound This compound->Peptidoglycan Binds to

Caption: this compound binds to peptidoglycan, thereby blocking the action of autolysins.

Anti-complement Activity

This compound was initially discovered as a potent inhibitor of the alternative pathway of the human complement system. This activity is thought to be mediated by the inhibition of the C3 and C5 convertases, which are central enzymatic complexes in the complement cascade. By blocking the generation of the anaphylatoxins C3a and C5a, this compound can suppress the inflammatory response.

Inhibition of the Complement Cascade:

G cluster_0 Alternative Pathway cluster_1 Terminal Pathway C3 C3 C3_Convertase C3 Convertase (C3bBb) C3->C3_Convertase forms C3b C3b C3_Convertase->C3b cleaves C3 into C3a C3a C3_Convertase->C3a and C5_Convertase C5 Convertase (C3bBbC3b) C3b->C5_Convertase forms C5b C5b C5_Convertase->C5b cleaves C5 into C5a C5a C5_Convertase->C5a and MAC MAC C5b->MAC leads to This compound This compound This compound->C3_Convertase Inhibition This compound->C5_Convertase Inhibition

Caption: this compound inhibits the C3 and C5 convertases of the complement system.

Anti-HIV Activity

This compound has been identified as an inhibitor of human immunodeficiency virus (HIV) entry into host cells. It exerts this effect by binding to the viral envelope glycoprotein gp120, thereby preventing its interaction with the primary cellular receptor, CD4.

Mechanism of HIV Entry Inhibition:

G HIV_gp120 HIV gp120 CD4 CD4 Receptor HIV_gp120->CD4 Binding HIV_gp120->CD4 Blocks Binding Viral_Entry Viral Entry CD4->Viral_Entry leads to This compound This compound This compound->HIV_gp120 Binds to

Caption: this compound binds to HIV gp120 and blocks its interaction with the CD4 receptor.

Conclusion

This compound (chloropeptin II) is a natural product with a complex chemical structure and a diverse array of potent biological activities. Its ability to inhibit essential pathways in bacteria, modulate the human complement system, and block HIV entry highlights its potential as a lead compound for the development of new therapeutic agents. Further research into its detailed mechanisms of action, structure-activity relationships, and optimization through medicinal chemistry efforts is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future investigations.

References

Complestatin: A Dual-Action Glycopeptide with Potent Antibacterial and Anti-Complement Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Complestatin, a non-ribosomal heptapeptide first isolated from Streptomyces lavendulae, has emerged as a molecule of significant interest due to its multifaceted biological activities. Initially recognized for its potent anti-complement properties, recent discoveries have unveiled its considerable antibacterial efficacy, operating through novel mechanisms of action distinct from traditional glycopeptide antibiotics. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated molecular pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of new therapeutic agents.

Antibacterial Activity

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). Its antibacterial effects are primarily attributed to two distinct mechanisms: the inhibition of peptidoglycan remodeling and the disruption of fatty acid synthesis.

Mechanism of Action: Inhibition of Peptidoglycan Remodeling

A key antibacterial mechanism of this compound involves its ability to bind to peptidoglycan, the essential structural component of the bacterial cell wall. This binding event directly interferes with the function of autolysins, which are endogenous bacterial enzymes responsible for the controlled cleavage and remodeling of peptidoglycan during cell growth and division. By inhibiting autolysins, this compound effectively traps the bacteria within their own cell walls, preventing expansion and ultimately leading to a bacteriostatic effect. This mode of action is distinct from many common antibiotics, like penicillin, that inhibit cell wall synthesis.[1][2]

Diagram: Inhibition of Peptidoglycan Remodeling by this compound

G cluster_cell Bacterial Cell This compound This compound Peptidoglycan Peptidoglycan This compound->Peptidoglycan Binds to Bacteriostatic Bacteriostatic Effect This compound->Bacteriostatic Leads to Autolysins Autolysins Peptidoglycan->Autolysins Inhibits CellWall Cell Wall Integrity Autolysins->CellWall Maintains CellGrowth Cell Growth & Division CellWall->CellGrowth Allows for

Caption: this compound binds to peptidoglycan, inhibiting autolysin-mediated cell wall remodeling.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

In addition to its effects on the cell wall, this compound has been shown to inhibit bacterial fatty acid synthesis.[3][4] This is achieved through the specific inhibition of the enzyme enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial component of the type II fatty acid synthase (FAS-II) system in bacteria.[3] FabI catalyzes the final, rate-limiting step in the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the production of essential fatty acids required for building and maintaining cell membranes and other vital cellular components, ultimately leading to the cessation of bacterial growth.

Diagram: Inhibition of Fatty Acid Synthesis by this compound

G cluster_bacterium Bacterial Cytoplasm This compound This compound FabI Enoyl-ACP Reductase (FabI) This compound->FabI Inhibits Growth_Inhibition Inhibition of Bacterial Growth FAS_II Fatty Acid Synthase II (FAS-II) Pathway FattyAcids Fatty Acid Elongation FabI->FattyAcids Catalyzes Membrane Cell Membrane Synthesis FattyAcids->Membrane Precursors for Membrane->Growth_Inhibition Essential for

Caption: this compound inhibits the FabI enzyme, disrupting the bacterial fatty acid synthesis pathway.

Quantitative Data: Antibacterial Activity
Target OrganismAssay TypeResultReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)2-4 µg/mL
Methicillin-resistant S. aureus (MRSA)Minimum Inhibitory Concentration (MIC)2-4 µg/mL
Quinolone-resistant S. aureus (QRSA)Minimum Inhibitory Concentration (MIC)2-4 µg/mL
S. aureus FabIEnzyme Inhibition (IC50)0.3-0.6 µM
Experimental Protocols

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is employed.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for S. aureus). The culture is then diluted to a standardized concentration, typically 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no antibiotic) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

The inhibitory effect of this compound on S. aureus FabI can be assessed using a spectrophotometric assay that monitors the oxidation of NADPH.

  • Reaction Mixture Preparation: The assay is performed in a 96-well plate. Each well contains a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5), a specific concentration of purified S. aureus FabI enzyme, NADPH, and the substrate, crotonoyl-ACP.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a microplate reader.

  • Inhibition Assay: To determine the inhibitory activity of this compound, the enzyme is pre-incubated with various concentrations of the compound before the addition of the substrate. The rate of NADPH oxidation is measured and compared to a control without the inhibitor.

  • IC50 Determination: The concentration of this compound that results in a 50% reduction in the initial rate of the enzymatic reaction (IC50) is calculated from a dose-response curve.

Anti-Complement Activity

This compound was initially discovered due to its potent inhibitory effect on the complement system, a critical component of the innate immune response.

Mechanism of Action: Inhibition of Anaphylatoxin Generation

The complement system is a cascade of proteins that, when activated, leads to a series of inflammatory responses. A key event in this cascade is the cleavage of complement components C3 and C5, which generates the potent anaphylatoxins C3a and C5a. These molecules are powerful chemoattractants and activators of various immune cells, contributing significantly to inflammation. This compound exerts its anti-complement activity by inhibiting the generation of C3a and C5a. The precise molecular target within the complement cascade has not been fully elucidated, but it is believed to interfere with the activity of the C3 and C5 convertases, the enzymes responsible for cleaving C3 and C5. By blocking the production of these anaphylatoxins, this compound can effectively suppress the inflammatory response mediated by the complement system.

Diagram: Inhibition of the Complement Cascade by this compound

G cluster_complement Complement Cascade Classical Classical Pathway C3_convertase C3 Convertase Classical->C3_convertase Alternative Alternative Pathway Alternative->C3_convertase Lectin Lectin Pathway Lectin->C3_convertase C5_convertase C5 Convertase C3_convertase->C5_convertase Forms C3 C3 C3_convertase->C3 Cleaves C5 C5 C5_convertase->C5 Cleaves C3a C3a (Anaphylatoxin) C3->C3a C5a C5a (Anaphylatoxin) C5->C5a Inflammation Inflammation C3a->Inflammation Promotes C5a->Inflammation Promotes This compound This compound This compound->C3_convertase Inhibits This compound->C5_convertase Inhibits

Caption: this compound inhibits the complement cascade by blocking the generation of anaphylatoxins C3a and C5a.

Quantitative Data: Anti-Complement Activity
SystemAssay TypeResult (IC50)Reference
Guinea Pig ComplementHemolysis Inhibition0.4 µg/mL
Human ComplementHemolysis Inhibition0.7 µg/mL
Experimental Protocols

The inhibitory effect of this compound on the classical complement pathway is commonly assessed using a hemolytic assay with sensitized sheep red blood cells (ssRBCs).

  • Sensitization of Red Blood Cells: Sheep red blood cells (RBCs) are washed and then sensitized by incubation with a sub-agglutinating concentration of anti-RBC antibodies (hemolysin).

  • Preparation of Serum and this compound: Normal human or guinea pig serum, as a source of complement, is diluted in a suitable buffer (e.g., Veronal buffered saline with Ca2+ and Mg2+). Various concentrations of this compound are prepared in the same buffer.

  • Hemolysis Reaction: The sensitized RBCs are incubated with the diluted serum in the presence of different concentrations of this compound at 37°C for a defined period (e.g., 30-60 minutes). A control reaction without this compound is also included.

  • Quantification of Hemolysis: The reaction is stopped by adding cold saline, and the intact cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at 412 nm.

  • IC50 Determination: The percentage of hemolysis inhibition is calculated for each this compound concentration relative to the control. The IC50 value, the concentration of this compound that causes 50% inhibition of hemolysis, is then determined.

The direct measurement of this compound's effect on anaphylatoxin generation can be performed using enzyme-linked immunosorbent assays (ELISAs).

  • Complement Activation: Normal human serum is incubated with a known complement activator (e.g., zymosan for the alternative pathway, or aggregated IgG for the classical pathway) in the presence or absence of varying concentrations of this compound.

  • Sample Collection: At specific time points, aliquots of the reaction mixture are taken, and the reaction is stopped by adding EDTA to chelate divalent cations, which are essential for complement activation.

  • ELISA for C3a and C5a: The concentrations of C3a and C5a in the collected samples are quantified using commercially available ELISA kits. These kits typically employ a sandwich ELISA format where capture antibodies specific for C3a or C5a are coated onto a microplate. The samples are added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, and the resulting colorimetric change is measured spectrophotometrically.

  • Data Analysis: The concentrations of C3a and C5a generated in the presence of this compound are compared to those in the control (activator alone) to determine the extent of inhibition.

Conclusion

This compound stands out as a promising natural product with a unique dual-action profile. Its ability to combat bacteria through novel mechanisms, particularly the inhibition of peptidoglycan remodeling and fatty acid synthesis, makes it a compelling candidate for the development of new antibiotics to address the growing challenge of antimicrobial resistance. Furthermore, its potent anti-complement activity suggests potential therapeutic applications in a range of inflammatory and autoimmune disorders where the complement system plays a pathogenic role. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogs.

References

An In-depth Technical Guide to the Complestatin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the complestatin biosynthetic gene cluster (BGC), a crucial resource for the discovery and development of novel therapeutic agents. This compound, a non-ribosomal cyclic peptide, exhibits a range of biological activities, including the inhibition of HIV-1 entry and anti-complement functions, making its biosynthetic pathway a subject of intense research.[1] This document outlines the genetic architecture of the this compound BGC, the functions of its constituent genes, and detailed protocols for its manipulation and heterologous expression.

The this compound Biosynthetic Gene Cluster: Genetic Organization and Function

The this compound biosynthetic gene cluster, spanning approximately 50-55 kb, orchestrates the assembly of this complex natural product.[1][2] Found in actinomycetes such as Streptomyces lavendulae and Streptomyces chartreusis, the cluster encodes a suite of enzymes responsible for precursor biosynthesis, peptide backbone assembly, and post-assembly modifications.[1][2]

The core of the this compound BGC is a multi-modular non-ribosomal peptide synthetase (NRPS) system. In addition to the NRPS machinery, the cluster contains genes for the biosynthesis of the unusual non-proteinogenic amino acid 4-hydroxyphenylglycine (Hpg), as well as enzymes that catalyze halogenation and oxidative cross-linking of the peptide backbone.

Gene and Protein Functions

The this compound BGC typically comprises 16 open reading frames (ORFs) that encode the enzymatic machinery for its biosynthesis. The functions of these genes have been elucidated through sequence homology analysis and experimental characterization.

Gene/ORFProposed Function
NRPS Modules
ComA-GNon-ribosomal peptide synthetases responsible for the sequential addition of amino acid precursors to the growing peptide chain.
Precursor Biosynthesis
Hmop-hydroxymandelate oxidase, involved in the biosynthesis of the 4-hydroxyphenylglycine (Hpg) precursor.
HmaSp-hydroxymandelate synthase, another key enzyme in Hpg biosynthesis.
HpgT4-hydroxyphenylglycine aminotransferase, which catalyzes the final step in Hpg formation.
PDPrephenate dehydrogenase, involved in the shikimate pathway leading to Hpg.
Post-PKS Modification
ComHNon-heme halogenase responsible for the dichlorination of Hpg residues.
ComI, ComJCytochrome P450-related oxidases that catalyze the oxidative phenolic couplings to form the cyclic structure of this compound.
Other Functions
ComK, ComLFerredoxins, likely involved in electron transfer processes for the P450 oxidases.
ComM, ComNABC transporters, presumed to be involved in the export of this compound.
ComO, ComPTranscriptional regulators that control the expression of the biosynthetic genes.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the BGC. The pathway can be broadly divided into three stages: precursor synthesis, non-ribosomal peptide synthesis, and post-synthesis modifications.

Complestatin_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_nrps Non-Ribosomal Peptide Synthesis cluster_modification Post-Synthesis Modification Shikimate Shikimate Pathway Prephenate Prephenate Shikimate->Prephenate Hpg_precursor 4-hydroxyphenyl- pyruvate Prephenate->Hpg_precursor PD Hpg 4-hydroxyphenylglycine (Hpg) Hpg_precursor->Hpg HpgT NRPS NRPS Assembly Line (ComA-G) Hpg->NRPS Linear_Peptide Linear Heptapeptide NRPS->Linear_Peptide Halogenation Halogenation Linear_Peptide->Halogenation ComH Cyclization Oxidative Cyclization Halogenation->Cyclization ComI, ComJ This compound This compound Cyclization->this compound Gene_Deletion_Workflow cluster_recombineering λ-RED Recombineering cluster_conjugation Conjugation & Selection cluster_analysis Analysis Cosmid This compound BGC Cosmid Recombinant_Cosmid Recombinant Cosmid with Deleted Gene Cosmid->Recombinant_Cosmid PCR targeting PCR_cassette Disruption Cassette (e.g., apramycin resistance) PCR_cassette->Recombinant_Cosmid E_coli E. coli ET12567/pUZ8002 Recombinant_Cosmid->E_coli S_lividans S. lividans E_coli->S_lividans Conjugation Exconjugant S. lividans Exconjugant S_lividans->Exconjugant Selection Fermentation Fermentation Exconjugant->Fermentation Extraction Extraction Fermentation->Extraction LC_MS LC-MS Analysis Extraction->LC_MS New_Analogs New this compound Analogs LC_MS->New_Analogs

References

complestatin mode of action inhibiting peptidoglycan remodeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mode of Action of Complestatin in Inhibiting Peptidoglycan Remodeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a glycopeptide antibiotic with a novel mode of action that circumvents common resistance mechanisms. While earlier studies suggested its primary target was fatty acid synthesis, recent, compelling evidence has redefined its mechanism as a potent inhibitor of peptidoglycan remodeling. This guide provides a detailed examination of this novel mechanism, focusing on the core principle that this compound binds directly to the peptidoglycan substrate, thereby preventing essential autolytic enzymes from remodeling the cell wall—a process crucial for bacterial growth and division. This unique "substrate-shielding" action presents a promising new avenue for antibiotic development.

It is important to note that a conflicting mechanism for this compound has been proposed, suggesting it inhibits the S. aureus enoyl-acyl carrier protein reductase (FabI) involved in fatty acid synthesis.[1][2] However, this guide will focus on the more recently elucidated mechanism involving the inhibition of peptidoglycan remodeling, which is supported by extensive experimental evidence against various bacterial species.[3][4]

Core Mechanism of Action: Inhibition via Substrate Binding

The structural integrity of the bacterial cell wall is maintained by a dynamic equilibrium between peptidoglycan synthesis and controlled degradation or "remodeling." This remodeling is carried out by a class of endogenous enzymes known as autolysins (peptidoglycan hydrolases).[1] These enzymes are essential for critical cellular processes, including:

  • Cell growth and elongation

  • Daughter cell separation after division

  • Turnover of cell wall material

This compound's mechanism is distinct from classic cell wall inhibitors like penicillin or vancomycin, which target the enzymatic machinery responsible for peptidoglycan synthesis. Instead, this compound employs a novel strategy by targeting the substrate itself.

The proposed mode of action follows a clear logical pathway:

  • Binding to Peptidoglycan: this compound directly binds to the mature peptidoglycan sacculus of the bacterium.

  • Blocking Autolysin Access: This binding physically obstructs the active sites of autolysin enzymes. The antibiotic essentially acts as a shield on the substrate.

  • Inhibition of Remodeling: With their substrate inaccessible, autolysins cannot perform the necessary hydrolytic cleavage required for cell wall expansion and separation.

  • Bacteriostasis and Phenotypic Changes: The inability to remodel the cell wall leads to a bacteriostatic effect, where cell growth and division are halted. This results in characteristic morphological changes, such as cell clumping and a twisted phenotype, as cells are unable to separate properly after division.

MOA_Pathway cluster_cell Bacterial Cell This compound This compound PG Peptidoglycan (Substrate) This compound->PG Binds to Remodeling Peptidoglycan Remodeling (Cell Growth & Division) PG->Remodeling Leads to Inhibition Inhibition of Remodeling PG->Inhibition Blocks Access to Autolysins Autolysins Autolysins (Enzymes) Autolysins->PG Acts on Inhibition->Remodeling Prevents

Caption: Proposed mode of action for this compound.

Quantitative Data Summary

The primary quantitative data available for this mode of action is the Minimum Inhibitory Concentration (MIC), which reflects the overall antibacterial effect. Specific kinetic data for autolysin inhibition or binding affinity to peptidoglycan has not been prominently reported in the reviewed literature.

CompoundOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus ATCC 292130.6
This compoundBacillus subtilis 1688
This compoundMRSA & QRSA2–4

Key Experimental Protocols

The novel mechanism of this compound was elucidated through a series of key experiments. Detailed methodologies are provided below.

Protocol: Peptidoglycan Binding Assay via HPLC

This assay quantifies the amount of this compound that binds to purified peptidoglycan by measuring the unbound fraction remaining in solution.

Methodology:

  • Preparation of Peptidoglycan: Isolate and purify peptidoglycan from a bacterial culture (e.g., S. aureus or B. subtilis) using established protocols, such as boiling in sodium dodecyl sulfate (SDS) followed by enzymatic digestion of proteins and nucleic acids, and extensive washing.

  • Binding Reaction:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • In a microcentrifuge tube, combine a fixed concentration of this compound with varying amounts of purified peptidoglycan (e.g., w/w ratios of 1:0, 1:1, 1:5, 1:10).

    • Include a "buffer control" sample containing only this compound and buffer.

    • Incubate the mixtures for a defined period (e.g., 30 minutes) at room temperature with gentle agitation to allow binding to reach equilibrium.

  • Separation of Unbound Compound: Centrifuge the tubes at high speed (e.g., >15,000 x g) for 10-15 minutes to pellet the peptidoglycan and any bound this compound.

  • Quantification:

    • Carefully collect the supernatant, which contains the unbound this compound.

    • Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Monitor the absorbance at a characteristic wavelength for this compound (e.g., 280 nm).

  • Data Analysis: Compare the peak area of this compound in the samples incubated with peptidoglycan to the peak area of the buffer control. A reduction in peak area indicates binding.

Workflow_Binding_Assay A 1. Prepare this compound Stock & Purified Peptidoglycan B 2. Incubate this compound with Peptidoglycan A->B C 3. Centrifuge to Pellet Peptidoglycan-Antibiotic Complex B->C D 4. Collect Supernatant (Contains Unbound this compound) C->D E 5. Analyze Supernatant by HPLC D->E F 6. Quantify Peak Area Reduction vs. Control to Determine Binding E->F

Caption: Experimental workflow for a peptidoglycan binding assay.
Protocol: Cell Lysis Antagonism Assay

This whole-cell assay determines if this compound can protect bacteria from lysis induced by other antibiotics that trigger autolytic activity, demonstrating a blockade of autolysins in vivo.

Methodology:

  • Cell Culture Preparation: Grow a bacterial culture (e.g., S. aureus) to the mid-logarithmic phase (e.g., OD600 of ~0.5).

  • Assay Setup:

    • In a 96-well microplate, aliquot the bacterial culture into wells.

    • Add a lysis-inducing agent at a concentration known to cause cell lysis. Suitable agents include fosfomycin or ramoplanin, which inhibit cell wall synthesis and trigger the autolytic cascade.

    • To test wells, add this compound at various concentrations (e.g., from 0.25x to 4x MIC).

    • Include control wells: (a) cells only, (b) cells + lysis agent only, (c) cells + this compound only.

  • Incubation and Monitoring: Incubate the plate at 37°C with shaking. Monitor the optical density (OD600) over time (e.g., every 15-30 minutes for 4-6 hours) using a plate reader.

  • Data Analysis: Plot OD600 versus time. Lysis is indicated by a decrease in OD600. If this compound antagonizes lysis, the OD600 of wells containing both the lysis agent and this compound will decrease significantly less than wells with the lysis agent alone.

Protocol: Fluorescent Localization Microscopy

This protocol visualizes the binding target of this compound using a fluorescently labeled derivative.

Methodology:

  • Probe Synthesis: Synthesize a fluorescent conjugate of this compound (e.g., this compound-BODIPY) through chemical linkage.

  • Cell Preparation:

    • Intact Cells: Grow bacterial cells to mid-log phase, wash, and resuspend in buffer.

    • Protoplasts: Prepare protoplasts by treating intact cells with lysozyme in an osmotically stabilizing buffer to remove the peptidoglycan cell wall.

  • Staining:

    • Incubate both intact cells and protoplasts with the fluorescent this compound probe (e.g., at 1x or 2x MIC) for a short duration (e.g., 15-30 minutes) at room temperature.

    • Wash the cells/protoplasts gently with buffer to remove any unbound probe.

  • Microscopy:

    • Mount the samples on a microscope slide.

    • Visualize the samples using fluorescence microscopy with appropriate filter sets for the chosen fluorophore (e.g., BODIPY).

  • Data Analysis: Compare the fluorescence signal between intact cells and protoplasts. A strong signal on the surface of intact cells that is absent from protoplasts indicates that the binding target is the peptidoglycan cell wall.

Conclusion and Future Directions

The characterization of this compound as an inhibitor of peptidoglycan remodeling represents a significant advance in antibiotic research. By targeting the peptidoglycan substrate directly, it blocks the function of multiple essential autolysins simultaneously. This novel mechanism is less susceptible to target-based resistance mutations that plague many existing antibiotics. The efficacy of this compound in reducing bacterial burden in animal models of MRSA infection highlights its therapeutic potential.

Future research should focus on obtaining quantitative binding kinetics (e.g., KD values) to peptidoglycan from various species and elucidating the precise structural basis of the this compound-peptidoglycan interaction. This knowledge will be invaluable for the rational design and development of a new class of antibiotics that can effectively combat drug-resistant pathogens.

References

Complestatin: A Novel Glycopeptide Antibiotic with Dual-Action Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Complestatin, a complex glycopeptide natural product, has emerged as a promising novel antibiotic with a unique dual mechanism of action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of this compound, consolidating key data on its biological activity, detailing relevant experimental protocols, and visualizing its mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Introduction

First isolated from Streptomyces lavendulae, this compound is a bicyclic hexapeptide belonging to the glycopeptide class of antibiotics.[1] Initially investigated for its anti-complement and anti-HIV activities, recent research has highlighted its potent antibacterial properties. This compound exhibits a novel mode of action, distinguishing it from conventional antibiotics. It inhibits bacterial growth by targeting two distinct cellular processes: peptidoglycan remodeling and fatty acid biosynthesis.[2][3] This dual-action mechanism suggests a lower propensity for the development of bacterial resistance. Furthermore, this compound has demonstrated efficacy in a mouse model of MRSA skin infection, underscoring its potential as a therapeutic candidate.

Quantitative Biological Data

The antibacterial and inhibitory activities of this compound have been quantified against various bacterial strains and target enzymes. The following tables summarize the key quantitative data available in the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2 - 4
Methicillin-Resistant Staphylococcus aureus (MRSA)2 - 4
Quinolone-Resistant Staphylococcus aureus (QRSA)2 - 4

Source: Data compiled from multiple studies.

Table 2: Inhibitory Activity of this compound against Staphylococcus aureus FabI

ParameterValue
IC500.3 - 0.6 µM

Source: Data on the 50% inhibitory concentration (IC50) against the enoyl-acyl carrier protein reductase (FabI) of S. aureus.

Table 3: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model

TreatmentLog Reduction in CFU
1% this compound (topical)Significant reduction in bacterial burden

Source: Data from a study evaluating the efficacy of this compound in a mouse model of skin infection.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound's antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (no antibiotic) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Staphylococcus aureus FabI Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of S. aureus FabI by this compound.

Materials:

  • Purified S. aureus FabI enzyme

  • This compound

  • Crotonoyl-CoA (substrate)

  • NADH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the FabI enzyme in the wells of a microtiter plate.

  • Add varying concentrations of this compound to the wells.

  • Initiate the enzymatic reaction by adding crotonoyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Murine Model of MRSA Skin Infection

This protocol details an in vivo model to assess the efficacy of this compound against MRSA skin infections in mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • MRSA strain (e.g., USA300)

  • This compound formulation (e.g., 1% in a suitable vehicle for topical application)

  • Anesthetic

  • Shaving equipment

  • Syringes and needles

  • Calipers

  • Sterile phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Anesthetize the mice and shave a small area on their backs.

  • Induce a skin infection by subcutaneous or intradermal injection of a standardized inoculum of the MRSA strain.

  • Divide the mice into treatment and control groups.

  • At a specified time post-infection (e.g., 24 hours), initiate treatment. Apply the this compound formulation topically to the infected area of the treatment group. The control group receives the vehicle alone.

  • Monitor the mice daily for signs of infection and measure the lesion size using calipers.

  • At the end of the study period (e.g., 3-7 days), euthanize the mice.

  • Excise the infected skin tissue, homogenize it in sterile PBS, and perform serial dilutions.

  • Plate the dilutions on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Calculate the log reduction in CFU in the treated group compared to the control group to determine the in vivo efficacy of this compound.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with this compound.

Dual Mechanism of Action of this compound

Complestatin_Mechanism cluster_cell_wall Cell Wall Integrity cluster_fatty_acid Fatty Acid Synthesis This compound This compound Autolysins Peptidoglycan Hydrolases (Autolysins) This compound->Autolysins Inhibits FabI Enoyl-ACP Reductase (FabI) This compound->FabI Inhibits Peptidoglycan Peptidoglycan Peptidoglycan->Autolysins Substrate for CellWallRemodeling Cell Wall Remodeling & Cell Division Autolysins->CellWallRemodeling Enables BacterialCell Bacterial Cell Growth & Viability CellWallRemodeling->BacterialCell FattyAcidElongation Fatty Acid Elongation FabI->FattyAcidElongation Catalyzes final step MembraneSynthesis Membrane Biosynthesis FattyAcidElongation->MembraneSynthesis Leads to MembraneSynthesis->BacterialCell

Caption: Dual inhibitory action of this compound on bacterial cell processes.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound serial_dilution Perform Serial Dilutions in 96-Well Plate prep_this compound->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Boger's Retrosynthetic Analysis of this compound

Boger_Retrosynthesis This compound This compound Penultimate Penultimate Precursor This compound->Penultimate Deprotection Macrocycle_DEF DEF Ring System (Macrocycle) Penultimate->Macrocycle_DEF Second Macrocyclization (S_NAr) Macrocycle_ABCD ABCD Ring System (Macrocycle) Penultimate->Macrocycle_ABCD First Macrocyclization (Larock Indole Synthesis) Linear_Peptide Linear Heptapeptide Precursor Macrocycle_DEF->Linear_Peptide Macrocycle_ABCD->Linear_Peptide Amino_Acids Protected Amino Acids Linear_Peptide->Amino_Acids Peptide Couplings

Caption: Simplified retrosynthesis of this compound via Boger's approach.

Conclusion

This compound represents a significant development in the search for novel antibiotics. Its dual mechanism of action, targeting both cell wall remodeling and fatty acid synthesis, offers a promising strategy to combat antibiotic resistance. The quantitative data on its potent activity against MRSA, coupled with demonstrated in vivo efficacy, positions this compound as a strong candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers to build upon, facilitating further investigation into this exciting class of glycopeptide antibiotics. The detailed protocols and visual representations of its mechanisms and workflows are intended to streamline future research efforts and accelerate the translation of this promising molecule into a clinically valuable therapeutic.

References

An In-depth Technical Guide to Complestatin A and B for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of Complestatin Derivatives

Introduction

This compound A and B are structurally related bicyclic hexapeptide natural products that have garnered significant interest in the scientific community for their diverse and potent biological activities. Initially isolated from Streptomyces sp., these compounds have demonstrated a range of effects, including anti-HIV activity, neuroprotection, and a novel mechanism of antibacterial action.[1] Their complex architecture and multifaceted biological profile make them compelling lead compounds for drug discovery and development.

This technical guide provides a comprehensive overview of this compound A and B, focusing on their chemical properties, biological functions, and the experimental methodologies used to characterize them. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of these promising molecules.

Chemical Structure and Properties

This compound A and B are derivatives of chloropeptin II (also known as this compound). Their core structure is a 16-membered macrocycle containing a unique biaryl linkage. The defining difference between the two derivatives lies in the oxidation state of a tryptophan residue within this macrocycle. In this compound A, this tryptophan is oxidized to a 2-oxindole, while in this compound B, it is further oxidized to a 3-hydroxy-2-oxindole.[1]

PropertyThis compound AThis compound B
Systematic Name neuroprotectin Aneuroprotectin B
Core Structure 2-oxindole derivative of chloropeptin II3-hydroxy-2-oxindole derivative of chloropeptin II
Molecular Formula C61H45Cl6N7O16C61H45Cl6N7O17
Molecular Weight 1344.75 g/mol 1360.75 g/mol
Producing Organism Streptomyces sp. MA7234, Streptomyces sp. Q27107Streptomyces sp. MA7234, Streptomyces sp. Q27107

Biological Activities and Mechanism of Action

This compound A and B exhibit a remarkable spectrum of biological activities, making them attractive candidates for therapeutic development in multiple disease areas.

Antibacterial Activity

Recent studies have revealed that this compound possesses a novel antibacterial mechanism of action. Unlike many antibiotics that inhibit cell wall synthesis (e.g., penicillin), this compound functions by preventing the breakdown of the bacterial cell wall. This inhibition of peptidoglycan remodeling is crucial for cell division and expansion, effectively trapping the bacteria and preventing their growth.[2] This unique mechanism suggests a potential for activity against bacteria that have developed resistance to traditional antibiotics. Additionally, this compound has been shown to inhibit fatty acid synthesis in bacteria, providing a secondary mode of antibacterial action.

Anti-HIV Activity

Complestatins have been identified as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. They have also been shown to inhibit the binding of the HIV envelope glycoprotein gp120 to the CD4 receptor on host cells, a crucial first step in viral entry.

Neuroprotective Effects

Isolated as "neuroprotectins," this compound A and B have demonstrated the ability to protect cultured neurons from excitotoxicity induced by glutamate and kainate.[1] This suggests a potential therapeutic application in neurodegenerative diseases where excitotoxicity is a contributing factor.

Summary of Biological Activities
ActivityTarget/MechanismQuantitative Data
Antibacterial Inhibition of peptidoglycan remodeling; Inhibition of fatty acid synthesis-
Anti-HIV Inhibition of HIV-1 integrase; Inhibition of gp120-CD4 binding-
Neuroprotection Protection against glutamate- and kainate-induced excitotoxicityDose-dependent protection observed

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isolation and Purification of this compound A and B

While the specific, detailed protocol for the isolation of this compound A and B from Streptomyces sp. MA7234 or Q27107 is not fully detailed in the available literature, a general procedure can be outlined based on standard methods for isolating natural products from Streptomyces.

  • Fermentation: Streptomyces sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites, including complestatins.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The complestatins are then extracted from the mycelial cake using an organic solvent such as methanol or acetone.

  • Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound A and B. This typically involves:

    • Solid-Phase Extraction (SPE): To remove highly polar and nonpolar impurities.

    • Sephadex LH-20 Chromatography: For size-exclusion and further purification.

    • High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase C18 column with a water/acetonitrile gradient, to separate this compound A and B from each other and any remaining impurities.

Synthesis of this compound A and B from Chloropeptin II

This compound A and B can be synthesized from their precursor, chloropeptin II, through divergent oxidation reactions.

  • Synthesis of this compound A:

    • Dissolve chloropeptin II in a mixture of tetrahydrofuran (THF) and water.

    • Add N-bromosuccinimide (NBS) to the solution.

    • Stir the reaction at room temperature until the oxidation to the 2-oxindole is complete.

    • Purify the product by HPLC to obtain this compound A.

  • Synthesis of this compound B:

    • Dissolve chloropeptin II in a mixture of THF and water.

    • Add N-chlorosuccinimide (NCS) to the solution and stir.

    • Add cesium carbonate (Cs2CO3) in a mixture of dimethylformamide (DMF) and water to facilitate the formation of the 3-hydroxy-2-oxindole.

    • Purify the product by HPLC to yield this compound B.

Neuroprotection Assay Against Glutamate- and Kainate-Induced Excitotoxicity

The neuroprotective effects of this compound A and B are evaluated using primary neuronal cell cultures.

  • Cell Culture: Primary telencephalic neurons are isolated from chick embryos and cultured in a suitable medium.

  • Induction of Excitotoxicity: The cultured neurons are exposed to neurotoxic concentrations of glutamate or kainate.

  • Treatment: this compound A or B is added to the cell culture medium at various concentrations prior to or concurrently with the addition of the excitotoxin.

  • Assessment of Viability: After a set incubation period, neuronal viability is assessed using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or by microscopy to observe cell morphology and count surviving neurons. The results are typically expressed as a percentage of the viability of control cells not exposed to the excitotoxin.

HIV-1 gp120-CD4 Binding Inhibition Assay

The ability of complestatins to block the interaction between HIV-1 gp120 and the CD4 receptor can be assessed using an enzyme-linked immunosorbent assay (ELISA).

  • Plate Coating: A 96-well microtiter plate is coated with soluble CD4.

  • Inhibition: Recombinant gp120 is pre-incubated with varying concentrations of this compound A or B.

  • Binding: The gp120-complestatin mixture is added to the CD4-coated wells and incubated to allow for binding.

  • Detection: The plate is washed to remove unbound gp120. A primary antibody specific for gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Quantification: A substrate for the enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the this compound.

Visualizations: Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_isolation Isolation and Purification cluster_synthesis Semi-Synthesis Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Pure Complestatins Pure Complestatins Chromatography->Pure Complestatins Chloropeptin II Chloropeptin II Oxidation (NBS) Oxidation (NBS) Chloropeptin II->Oxidation (NBS) Oxidation (NCS/Cs2CO3) Oxidation (NCS/Cs2CO3) Chloropeptin II->Oxidation (NCS/Cs2CO3) This compound A This compound A Oxidation (NBS)->this compound A This compound B This compound B Oxidation (NCS/Cs2CO3)->this compound B

Caption: General workflow for the isolation and semi-synthesis of this compound A and B.

antibacterial_mechanism Bacterial Cell Bacterial Cell Cell Wall Cell Wall Bacterial Cell->Cell Wall Peptidoglycan Remodeling Peptidoglycan Remodeling Cell Wall->Peptidoglycan Remodeling Cell Division & Growth Cell Division & Growth Peptidoglycan Remodeling->Cell Division & Growth This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Peptidoglycan Remodeling blocks

Caption: Proposed antibacterial mechanism of action for this compound.

hiv_inhibition_pathway cluster_replication Viral Replication HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 CD4 Receptor CD4 Receptor gp120->CD4 Receptor binds Viral Entry Viral Entry CD4 Receptor->Viral Entry Host Cell Host Cell Host Cell->CD4 Receptor This compound (Site 1) This compound (Site 1) Inhibition1 Inhibition1 This compound (Site 1)->Inhibition1 Inhibition1->gp120 inhibits binding HIV-1 Integrase HIV-1 Integrase Viral DNA Integration Viral DNA Integration HIV-1 Integrase->Viral DNA Integration This compound (Site 2) This compound (Site 2) Inhibition2 Inhibition2 This compound (Site 2)->Inhibition2 Inhibition2->HIV-1 Integrase inhibits

Caption: Dual mechanism of anti-HIV action for complestatins.

Conclusion

This compound A and B represent a fascinating class of natural products with significant therapeutic potential. Their unique antibacterial mechanism of action, coupled with their anti-HIV and neuroprotective properties, makes them valuable leads for the development of new drugs to combat infectious diseases, viral infections, and neurodegenerative disorders. The synthetic pathways and experimental protocols detailed in this guide provide a solid foundation for further research and development efforts aimed at harnessing the therapeutic promise of these complex molecules. Future work will likely focus on structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties, as well as in vivo studies to validate their efficacy in disease models.

References

Complestatin: A Dual Inhibitor of HIV and the Complement System

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Complestatin, a cyclic peptide originally isolated from Streptomyces lavendulae, has garnered significant interest in the scientific community for its potent biological activities. Initially identified as an inhibitor of the complement system, subsequent research has revealed its capacity to also inhibit the replication of the Human Immunodeficiency Virus (HIV). This dual functionality positions this compound and its analogs as intriguing candidates for therapeutic development, potentially offering a multi-pronged approach to complex disease states where both viral infection and inflammatory responses are at play. This technical guide provides an in-depth overview of the anti-HIV and complement inhibitory activities of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the relevant biological pathways and experimental workflows.

Anti-HIV Activity of this compound

This compound exerts its anti-HIV effect primarily by interfering with the early stages of the viral lifecycle, specifically by inhibiting the entry of the virus into host cells. Evidence suggests that this compound interacts with cellular components, preventing the adsorption of HIV to the cell surface.[1] This mechanism is distinct from many other antiretroviral drugs that target viral enzymes like reverse transcriptase or integrase.

Mechanism of Action: Inhibition of HIV Entry

The primary mechanism of this compound's anti-HIV activity is the inhibition of the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor.[2] This binding is a critical first step for HIV to gain entry into T-helper cells and other susceptible cells. By blocking this interaction, this compound effectively prevents the subsequent conformational changes in the viral envelope proteins that are necessary for membrane fusion and viral entry. Some studies have also suggested that this compound and its analogs may inhibit HIV-1 integrase, an enzyme essential for the integration of the viral genome into the host cell's DNA.[3][4]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 gp120->CD4 Binding Coreceptor CXCR4/CCR5 gp120->Coreceptor Binding CD4->Coreceptor Conformational Change Fusion Fusion Coreceptor->Fusion Membrane Fusion Cell_Membrane Viral_Entry Viral_Entry Fusion->Viral_Entry This compound This compound This compound->gp120 Inhibits Binding This compound->CD4

Figure 1. This compound's inhibition of HIV-1 entry.

Quantitative Data: Anti-HIV Activity

The inhibitory potency of this compound and its derivatives against HIV has been quantified using various in vitro assays. The following table summarizes key data points, including the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50) for different anti-HIV effects.

CompoundAssayCell LineHIV StrainIC50 / EC50Reference
This compoundCytopathic EffectMT-4HIV-1EC50: 1.6 µM[2]
This compoundSyncytium FormationMOLT-4HIV-1 infectedIC50: 0.5 µM
This compoundgp120-CD4 Binding--IC50: 1.3 µM
Chloropeptin ICytopathic EffectMT-4HIV-1EC50: 1.7 µM
Chloropeptin ISyncytium FormationMOLT-4HIV-1 infectedIC50: 1.1 µM
Chloropeptin Igp120-CD4 Binding--IC50: 2.0 µM
Isothis compoundHIV-1 Replication--IC50: 200 nM
Isothis compound3'-end processing/strand transfer--IC50: 200 nM
Isothis compoundStrand Transfer--IC50: 4 µM
This compoundHIV-1-induced cytopathicityMT-4-EC50: 2.2 µg/ml
This compoundHIV-1 antigen expressionMT-4-EC50: 1.5 µg/ml
This compoundFocus formationHT4-6C-50% reduction: 0.9 µg/ml
This compoundCell fusionMOLT-4 / MOLT-4/HTLV-IIIB-50% inhibition: 0.9 µg/ml

Complement Inhibition Activity of this compound

The complement system is a crucial component of the innate immune system, playing a vital role in pathogen defense and immune surveillance. However, its dysregulation can contribute to inflammation and tissue damage in various diseases. This compound was first discovered as a potent inhibitor of the complement cascade.

Mechanism of Action: Inhibition of C3 Convertase

This compound targets the central component of the complement system, C3. It binds to C3 and its activation product C3b, thereby sterically hindering the formation and function of C3 convertases (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway). By preventing the cleavage of C3 into its active fragments, C3a and C3b, this compound effectively blocks the amplification loop of the complement cascade and the downstream generation of inflammatory mediators and the membrane attack complex (MAC).

Complement_Inhibition cluster_pathways Complement Activation Pathways Classical Classical C3_Convertase C3 Convertase (C4b2a / C3bBb) Classical->C3_Convertase Lectin Lectin Lectin->C3_Convertase Alternative Alternative Alternative->C3_Convertase C3 C3 C3_Convertase->C3 Cleavage C3a_C3b C3a + C3b C3->C3a_C3b Downstream Downstream Effector Functions (Inflammation, MAC) C3a_C3b->Downstream This compound This compound This compound->C3_Convertase Inhibits Formation & Function This compound->C3 Binds to

Figure 2. This compound's inhibition of the complement cascade.

Quantitative Data: Complement Inhibition

The inhibitory activity of this compound and its analogs against the complement system has been extensively studied. The following table presents a summary of their IC50 values for the inhibition of the classical and alternative complement pathways.

CompoundPathwayIC50Reference
This compoundClassical63 µM
This compoundAlternative12 µM
This compoundC3 Cleavage by C3 Convertase28 µM
[Trp(Me)4]-Ac-compstatin-205 nM
Ac-I--INVALID-LINK--I-NH2 (Cp20)-62 nM

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-HIV and complement inhibitory activities of this compound.

Anti-HIV Assays

1. Syncytium Formation Assay

This assay quantifies the ability of a compound to inhibit HIV-induced cell fusion, which results in the formation of large, multinucleated cells called syncytia.

  • Materials:

    • Chronically HIV-1 infected cell line (e.g., J1.1)

    • CD4+ T-cell line (e.g., 1G5, CEM-SS)

    • This compound or test compound

    • 96-well microtiter plates

    • Culture medium (e.g., RPMI 1640 with 10% FBS)

    • Luciferase assay system (if using a reporter cell line like 1G5)

    • Microplate reader

  • Protocol:

    • Seed the CD4+ T-cell line (e.g., 1G5) and the chronically infected cell line (e.g., J1.1) at a density of 1 x 10^6 cells/mL.

    • In a 96-well plate, co-culture 100 µL of each cell suspension.

    • Add serial dilutions of this compound or the test compound to the co-culture.

    • Include a positive control (no inhibitor) and a negative control (e.g., an anti-CD4 antibody).

    • Incubate the plate at 37°C for 12-48 hours.

    • If using a luciferase reporter system, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • Alternatively, visualize and count syncytia under a light microscope.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits syncytium formation by 50%.

Syncytium_Assay_Workflow Start Start Prepare_Cells Prepare HIV-infected and CD4+ cell lines Start->Prepare_Cells Co_culture Co-culture cells in 96-well plate Prepare_Cells->Co_culture Add_Compound Add serial dilutions of this compound Co_culture->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure Measure syncytium formation (Luciferase or Microscopy) Incubate->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50 End End Calculate_IC50->End

Figure 3. Workflow for a syncytium formation assay.

2. p24 Antigen Capture ELISA

This assay measures the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a marker of viral replication.

  • Materials:

    • HIV-1 permissive cell line (e.g., MT-4, PM1)

    • HIV-1 stock

    • This compound or test compound

    • 96-well microtiter plates

    • Culture medium

    • Commercial p24 antigen ELISA kit

  • Protocol:

    • Seed the permissive cell line in a 96-well plate.

    • Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plate at 37°C for a period of time (e.g., 3-7 days) to allow for viral replication.

    • Collect the cell culture supernatants.

    • Quantify the p24 antigen concentration in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

    • Calculate the EC50 value, which is the concentration of the compound that reduces p24 production by 50%.

p24_Assay_Workflow Start Start Seed_Cells Seed permissive cells in 96-well plate Start->Seed_Cells Pre_treat Pre-treat cells with serial dilutions of this compound Seed_Cells->Pre_treat Infect_Cells Infect cells with HIV-1 Pre_treat->Infect_Cells Incubate Incubate at 37°C Infect_Cells->Incubate Collect_Supernatant Collect culture supernatants Incubate->Collect_Supernatant p24_ELISA Quantify p24 antigen using ELISA Collect_Supernatant->p24_ELISA Calculate_EC50 Calculate EC50 p24_ELISA->Calculate_EC50 End End Calculate_EC50->End

Figure 4. Workflow for a p24 antigen capture ELISA.

Complement Inhibition Assay

Hemolytic Assay (CH50)

This is a classic functional assay to measure the total activity of the classical complement pathway. It determines the dilution of serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep red blood cells (SRBCs).

  • Materials:

    • Sheep red blood cells (SRBCs)

    • Rabbit anti-SRBC antibody (hemolysin)

    • Normal human serum (NHS) as a source of complement

    • Veronal buffered saline (VBS)

    • This compound or test compound

    • 96-well U-bottom plates

    • Spectrophotometer

  • Protocol:

    • Sensitization of SRBCs: Wash SRBCs with VBS and incubate them with a sub-agglutinating dilution of hemolysin to create antibody-sensitized SRBCs (EA).

    • Assay Setup: In a 96-well plate, prepare serial dilutions of NHS in VBS.

    • Add a fixed concentration of this compound or the test compound to each dilution of NHS.

    • Add a standardized suspension of EA to each well.

    • Include controls for 0% lysis (EA in VBS) and 100% lysis (EA in water).

    • Incubate the plate at 37°C for 30-60 minutes.

    • Centrifuge the plate to pellet the intact cells.

    • Transfer the supernatants to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 414 nm.

    • Calculate the percentage of hemolysis for each serum dilution.

    • Determine the CH50 unit, which is the reciprocal of the serum dilution that causes 50% hemolysis. The inhibitory effect of this compound is determined by the increase in the CH50 value.

Hemolytic_Assay_Workflow Start Start Sensitize_SRBC Sensitize Sheep Red Blood Cells (SRBCs) Start->Sensitize_SRBC Prepare_Serum Prepare serial dilutions of Normal Human Serum (NHS) Start->Prepare_Serum Add_EA Add sensitized SRBCs (EA) to all wells Sensitize_SRBC->Add_EA Add_Compound Add this compound to serum dilutions Prepare_Serum->Add_Compound Add_Compound->Add_EA Incubate Incubate at 37°C Add_EA->Incubate Centrifuge Centrifuge plate Incubate->Centrifuge Measure_Hemolysis Measure hemoglobin release (Absorbance at 414 nm) Centrifuge->Measure_Hemolysis Calculate_CH50 Calculate CH50 and inhibition Measure_Hemolysis->Calculate_CH50 End End Calculate_CH50->End

Figure 5. Workflow for a hemolytic (CH50) assay.

Conclusion

This compound and its derivatives represent a promising class of molecules with dual inhibitory activities against both HIV and the complement system. Their unique mechanism of action, particularly in the context of HIV entry inhibition, offers a potential advantage in combating drug-resistant viral strains. Furthermore, their ability to potently modulate the complement cascade opens up therapeutic possibilities for a wide range of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating peptide. Further research into the structure-activity relationships of this compound analogs is warranted to optimize their potency, selectivity, and pharmacokinetic properties for clinical applications.

References

The Origin of Complestatin's Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Complestatin, a cyclic heptapeptide antibiotic, exhibits a fascinating dual bioactivity, targeting both viral and bacterial pathogens through distinct mechanisms of action. This technical guide provides a comprehensive exploration of the origins of this compound's bioactivity, detailing its molecular targets, summarizing key quantitative data, and providing in-depth experimental protocols for the assays used to elucidate its functions. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this multifaceted natural product.

Introduction

This compound was first identified as a potent inhibitor of the complement system. Subsequent research, however, revealed its significant therapeutic potential as both an antiviral and an antibacterial agent. This guide delves into the two primary origins of its bioactivity: the inhibition of HIV-1 integrase and the disruption of bacterial cell wall synthesis and fatty acid metabolism. Understanding these distinct mechanisms is crucial for the development of this compound and its analogs as potential therapeutic agents.

Antiviral Bioactivity: Inhibition of HIV-1 Integrase

The primary antiviral activity of this compound stems from its ability to inhibit the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2][3] This enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step known as strand transfer. By binding to the integrase, this compound effectively blocks this process, thereby halting viral replication.

Quantitative Data: Anti-HIV Activity

The following table summarizes the inhibitory activity of this compound against HIV-1 integrase and in cell-based assays.

Assay TypeParameterThis compound Potency
HIV-1 Integrase InhibitionIC50 (3'-end processing/strand transfer)200 nM
HIV-1 Integrase InhibitionIC50 (strand transfer)4 µM
Cell-Based Anti-HIV AssayEC50 (HIV-1 replication in cells)200 nM
Experimental Protocols

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor Substrate (DS) DNA (biotin-labeled HIV-1 LTR U5 dsDNA)

  • Target Substrate (TS) DNA (3'-modified dsDNA)

  • Streptavidin-coated 96-well plates

  • Reaction Buffer (specific composition may vary, but typically contains a buffering agent like MOPS or HEPES, salts like NaCl and MgCl2 or MnCl2, and a reducing agent like DTT)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Wash Buffer with 2% BSA)

  • HRP-conjugated antibody against the TS DNA modification

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

Procedure:

  • Plate Preparation: Add 100 µL of DS DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C to allow the biotinylated DNA to bind to the plate.

  • Washing: Aspirate the liquid and wash the wells five times with 300 µL of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

  • Integrase Binding: Aspirate the blocking buffer and wash the wells three times with 200 µL of Reaction Buffer. Add 100 µL of diluted HIV-1 integrase in Reaction Buffer to each well and incubate for 30 minutes at 37°C.

  • Inhibitor Addition: Wash the wells three times with 200 µL of Reaction Buffer. Add 50 µL of Reaction Buffer containing various concentrations of this compound (or control) to the wells. Incubate for 5 minutes at room temperature.

  • Strand Transfer Reaction: Initiate the reaction by adding 50 µL of TS DNA to each well. Incubate for 30 minutes at 37°C.

  • Detection: Wash the wells five times with 300 µL of Wash Buffer. Add 100 µL of HRP-conjugated antibody and incubate for 30 minutes at 37°C.

  • Signal Development: Wash the wells five times with 300 µL of Wash Buffer. Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature in the dark.

  • Measurement: Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This assay assesses the ability of a compound to protect host cells from the cytopathic effects of HIV-1 infection.

Materials:

  • MT-4 cells (a human T-cell line)

  • HIV-1 viral stock

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Lysis buffer (e.g., isopropanol with 0.04 N HCl)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no compound as a virus control and wells with no virus as a cell control.

  • Viral Infection: Infect the cells with a predetermined titer of HIV-1 (e.g., 100 TCID50).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, allowing the virus to replicate and cause cytopathic effects.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Lysis and Measurement: Add lysis buffer to dissolve the formazan crystals. Read the absorbance at 570 nm. The EC50 is the concentration of this compound that protects 50% of the cells from virus-induced death.

Antibacterial Bioactivity: A Dual-Pronged Attack

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, through at least two distinct mechanisms: inhibition of fatty acid synthesis and disruption of cell wall remodeling.

Inhibition of Fatty Acid Synthesis

This compound has been identified as an inhibitor of the bacterial fatty acid synthesis (FASII) pathway. Specifically, it targets the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in this pathway.[4] Inhibition of FabI disrupts the production of essential fatty acids required for building and maintaining the bacterial cell membrane.

Disruption of Cell Wall Remodeling

More recent studies have revealed a novel mechanism of action for this compound: the inhibition of bacterial cell wall remodeling. It is proposed that this compound binds to peptidoglycan and blocks the action of autolysins, which are enzymes responsible for breaking down the cell wall during growth and division. This prevention of cell wall breakdown traps the bacteria, inhibiting their expansion and growth.

Quantitative Data: Antibacterial Activity
Target OrganismParameterThis compound Potency
Staphylococcus aureus FabIIC500.3–0.6 µM
Staphylococcus aureus (including MRSA)MIC2–4 µg/mL
Experimental Protocols

This assay measures the inhibition of the S. aureus FabI enzyme by monitoring the oxidation of its cofactor, NADH.

Materials:

  • Purified recombinant S. aureus FabI enzyme

  • Crotonoyl-CoA (substrate)

  • NADH (cofactor)

  • Assay Buffer (e.g., 100 mM MES, pH 6.5, containing glycerol)

  • This compound

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Assay Buffer, NADH, and various concentrations of this compound.

  • Enzyme Addition: Add the FabI enzyme to initiate the reaction.

  • Substrate Addition: Start the enzymatic reaction by adding crotonoyl-CoA.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities from the progress curves. The IC50 value is determined from the plot of percent inhibition versus this compound concentration.

This method visualizes the morphological changes in bacteria upon treatment with this compound.

Materials:

  • Mid-log phase culture of S. aureus

  • This compound (at MIC or sub-MIC concentrations)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 2.5% glutaraldehyde in PBS)

  • Dehydration series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%)

  • Critical point dryer

  • Sputter coater (for gold or palladium coating)

  • Scanning Electron Microscope

Procedure:

  • Treatment: Incubate the S. aureus culture with and without this compound for a defined period (e.g., 4-6 hours).

  • Harvesting: Centrifuge the bacterial cultures to pellet the cells.

  • Fixation: Wash the pellets with PBS and then fix the cells with the fixative solution for at least 2 hours at 4°C.

  • Washing: Wash the fixed cells with PBS to remove the fixative.

  • Dehydration: Dehydrate the samples by passing them through a graded series of ethanol concentrations.

  • Drying: Subject the samples to critical point drying to preserve their three-dimensional structure.

  • Coating: Mount the dried samples on stubs and coat them with a thin layer of a conductive metal.

  • Imaging: Observe the samples using a scanning electron microscope and document any changes in cell shape, size, or surface texture.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

HIV_Inhibition cluster_HIV_Lifecycle HIV Replication Cycle cluster_Inhibitor Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Reverse Transcriptase Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration HIV-1 Integrase Host_Genome Host Genome Integration->Host_Genome Strand Transfer This compound This compound This compound->Integration Antibacterial_Mechanisms cluster_FASII Fatty Acid Synthesis (FASII) cluster_CellWall Cell Wall Remodeling Acetyl_CoA Acetyl_CoA Malonyl_ACP Malonyl_ACP Acetyl_CoA->Malonyl_ACP Elongation_Cycle Elongation_Cycle Malonyl_ACP->Elongation_Cycle FabI FabI Elongation_Cycle->FabI Enoyl-ACP Reductase Fatty_Acids Fatty_Acids FabI->Fatty_Acids Peptidoglycan_Synthesis Peptidoglycan_Synthesis Cell_Wall_Growth Cell_Wall_Growth Peptidoglycan_Synthesis->Cell_Wall_Growth Autolysins Autolysins Cell_Wall_Growth->Autolysins Breakdown for expansion Cell_Division Cell_Division Autolysins->Cell_Division This compound This compound This compound->FabI This compound->Autolysins Experimental_Workflow cluster_Antiviral Antiviral Activity Assessment cluster_Antibacterial Antibacterial Activity Assessment Integrase_Assay In Vitro Integrase Assay IC50_determination IC50 Determination Integrase_Assay->IC50_determination Cell_Based_Assay Cell-Based Cytopathic Effect Assay EC50_determination EC50 Determination Cell_Based_Assay->EC50_determination FabI_Assay FabI Enzyme Inhibition Assay FabI_Assay->IC50_determination MIC_Determination Minimum Inhibitory Concentration (MIC) Efficacy_assessment Efficacy Assessment MIC_Determination->Efficacy_assessment Morphology_Analysis SEM Morphological Analysis Mechanism_visualization Mechanism Visualization Morphology_Analysis->Mechanism_visualization

References

Foundational Research on Complestatin's Antibacterial Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin is a glycopeptide antibiotic that has garnered significant interest due to its novel mechanisms of action against Gram-positive bacteria, including drug-resistant strains. This technical guide provides an in-depth overview of the foundational research on this compound's antibacterial spectrum, detailing its activity, the experimental protocols used for its determination, and its unique modes of action.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria. Notably, it retains potency against multidrug-resistant variants such as methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA).[1][2] In contrast, this compound has demonstrated no significant activity against Gram-negative pathogens like Escherichia coli or Pseudomonas aeruginosa.[3]

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the reported MIC values for this compound against a range of Gram-positive bacteria.

Bacterial SpeciesStrain InformationMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusGeneral2–4
Staphylococcus aureusMethicillin-Resistant (MRSA)2–4[1][2]
Staphylococcus aureusQuinolone-Resistant (QRSA)2–4
Enterococcus spp.General2–4
Bacillus spp.General2–4
Streptococcus pneumoniae16

Experimental Protocols

The determination of this compound's antibacterial spectrum relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly employed technique to determine the MIC values. The following protocol is a generalized representation based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination
  • Preparation of this compound Stock Solution:

    • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the stock solution are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range for testing.

  • Inoculum Preparation:

    • The bacterial strain to be tested is cultured on an appropriate agar medium overnight at 35-37°C.

    • Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microplate Inoculation and Incubation:

    • A 96-well microtiter plate is used for the assay. Each well, containing a specific concentration of this compound, is inoculated with the standardized bacterial suspension.

    • Positive (bacteria with no antibiotic) and negative (broth only) control wells are included.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, the microtiter plate is visually inspected for bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result stock This compound Stock Solution serial_dil Serial Dilutions in CAMHB stock->serial_dil microplate Inoculate 96-Well Plate serial_dil->microplate bacterial_culture Bacterial Culture (Agar Plate) inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep final_inoculum Final Inoculum (5x10^5 CFU/mL) inoculum_prep->final_inoculum final_inoculum->microplate incubation Incubate at 35-37°C for 16-20h microplate->incubation read_plate Visually Inspect for Growth incubation->read_plate mic_determination Determine MIC read_plate->mic_determination FabI_Inhibition This compound This compound fabI Enoyl-ACP Reductase (FabI) This compound->fabI Inhibits fas Fatty Acid Synthesis (Elongation Cycle) fabI->fas Catalyzes final step growth_inhibition Inhibition of Bacterial Growth membrane Bacterial Cell Membrane Synthesis fas->membrane Produces fatty acids for membrane->growth_inhibition Essential for Autolysin_Inhibition This compound This compound peptidoglycan Peptidoglycan (Cell Wall) This compound->peptidoglycan Binds to autolysins Autolysins (Peptidoglycan Hydrolases) This compound->autolysins Blocks action of remodeling Cell Wall Remodeling (for growth and division) peptidoglycan->remodeling Is remodeled during autolysins->peptidoglycan Act on growth_inhibition Inhibition of Bacterial Growth & Division remodeling->growth_inhibition Leads to

References

Unraveling Complestatin: A Technical Guide to its Structure Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, a complex cyclic hexapeptide, has garnered significant attention in the scientific community due to its intriguing biological activities, including the inhibition of HIV-1 integrase.[1] This technical guide provides an in-depth exploration of the methodologies and analytical techniques employed in the elucidation of its intricate structure and the definitive assignment of its stereochemistry. The this compound core structure is shared with chloropeptin II, and its derivatives, this compound A and B (also known as neuroprotectin A and B), feature an oxidized tryptophan residue.[1] The structural complexity arises from its macrocyclic nature, the presence of several non-standard amino acids, and, most notably, a conformationally restricted biaryl linkage that gives rise to atropisomerism. This document will detail the key experimental protocols and present the quantitative data that were pivotal in piecing together the complete three-dimensional architecture of this fascinating natural product.

Core Structure and Stereochemical Challenges

The journey to fully characterize this compound was a multi-faceted process that relied heavily on a combination of spectroscopic techniques, chemical synthesis, and computational modeling. The primary challenges in its structure elucidation included:

  • Macrocyclic Peptide Backbone: Determining the sequence and connectivity of the amino acid residues within the large ring.

  • Unusual Amino Acids: Identifying and assigning the stereochemistry of non-proteinogenic amino acids.

  • Atropisomerism: Establishing the stable, non-interconverting rotational isomers resulting from the hindered rotation around the biaryl axis. This is a critical feature as the different atropisomers can exhibit distinct biological activities.

  • Relative and Absolute Stereochemistry: Assigning the correct stereochemical configuration (R/S) to all chiral centers within the molecule.

Experimental Methodologies

The definitive determination of this compound's structure was achieved through a synergistic application of several key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the structural elucidation of this compound and its analogues. A suite of 1D and 2D NMR experiments were employed to piece together the molecular framework.

Detailed Protocol for NMR Analysis:

  • Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d6 (DMSO-d6), to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL).

  • 1D NMR Spectra Acquisition:

    • ¹H NMR spectra are acquired to identify the chemical shifts and coupling constants of all protons.

    • ¹³C NMR spectra are recorded to determine the chemical shifts of all carbon atoms.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, revealing adjacent protons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for identifying amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different amino acid residues and elucidating the macrocyclic structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing critical information about the molecule's three-dimensional structure and the stereochemistry of the atropisomer. Diagnostic NOEs between specific protons are key to confirming the spatial arrangement.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of this compound and its fragments.

Detailed Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Ionization: Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used techniques to generate gas-phase ions of the molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to determine the elemental composition.

  • Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragments are analyzed to provide information about the sequence of amino acids and the connectivity of the molecule.

Total Synthesis

The unambiguous confirmation of the proposed structure and stereochemistry of this compound was ultimately achieved through its total synthesis. The synthesis of the proposed structure and the comparison of its spectroscopic data with that of the natural product provides the final and definitive proof of its structure. The Boger group reported the first total synthesis of chloropeptin II (this compound).[2][3]

Key Synthetic Strategies:

  • Asymmetric Synthesis: To control the stereochemistry of the chiral centers.

  • Macrocyclization: The formation of the large ring structure, often a challenging step in the synthesis. A key reaction in the synthesis of this compound was an intramolecular Larock indole synthesis for the macrocyclization.

  • Atroposelective Synthesis: To control the formation of the desired atropisomer. The synthesis of this compound involved an atropisomer-selective intramolecular Larock cyclization.

Quantitative Data

The following tables summarize the key quantitative data that were instrumental in the structure elucidation of this compound and its derivatives.

Table 1: Diagnostic ¹H NMR Chemical Shifts (δ, ppm) for Key Residues in Complestatins
ProtonChloropeptin II (this compound) in DMSO-d6This compound A in DMSO-d6This compound B in DMSO-d6isothis compound (unnatural atropisomer) in acetone-d6
Trp α-CH4.183.483.495.18
Trp β-CH₂3.50, 2.89--3.44, 3.36

The upfield shift of the Trp α-CH proton is a diagnostic indicator of the natural atropisomer stereochemistry.

Table 2: Diagnostic ¹³C NMR Chemical Shifts (δ, ppm) for the Oxidized Indole in this compound B
CarbonChemical Shift (ppm)
C=O178.4
C-OH75.4
Table 3: Key Coupling Constants (J, Hz) for Stereochemical Assignment
ProtonsThis compound A (reported)Calculated (R-config)Calculated (S-config)
Trp γ-CH to Trp β-CH₂t, J = 3.0 Hz2.7 and 4.4 Hz10.7 and 1.2 Hz

The small coupling constants observed for this compound A are consistent with the calculated values for the (R)-configuration of the 2-oxindole C3 stereocenter, providing strong evidence for this assignment.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Complestatin_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Primary_Structure Primary Structure Determination cluster_Stereochemistry Stereochemical Assignment cluster_Confirmation Structural Confirmation Isolation Isolation from Streptomyces sp. Purification Chromatographic Purification (HPLC) Isolation->Purification HRMS High-Resolution Mass Spectrometry (HRMS) - Molecular Formula Purification->HRMS NMR_1D 1D NMR ('H, 'C) - Functional Groups, Connectivity Purification->NMR_1D Chiral_Analysis Chiral Analysis of Hydrolysis Products - Absolute Stereochemistry of Amino Acids Purification->Chiral_Analysis MSMS Tandem Mass Spectrometry (MS/MS) - Amino Acid Sequence HRMS->MSMS NMR_2D_Connectivity 2D NMR (COSY, TOCSY, HSQC, HMBC) - Backbone Connectivity NMR_1D->NMR_2D_Connectivity J_Coupling J-Coupling Analysis - Dihedral Angles, Relative Stereochemistry NMR_1D->J_Coupling NMR_NOESY 2D NMR (NOESY/ROESY) - 3D Structure, Atropisomerism NMR_2D_Connectivity->NMR_NOESY Total_Synthesis Total Synthesis of Proposed Structure NMR_NOESY->Total_Synthesis J_Coupling->Total_Synthesis Chiral_Analysis->Total_Synthesis Spectroscopic_Comparison Spectroscopic Comparison (NMR, MS, etc.) Total_Synthesis->Spectroscopic_Comparison Final_Structure Final Structure & Stereochemistry Spectroscopic_Comparison->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The elucidation of the structure and stereochemistry of this compound stands as a testament to the power of modern analytical and synthetic chemistry. Through the meticulous application of NMR spectroscopy, mass spectrometry, and ultimately confirmed by total synthesis, the complete three-dimensional architecture of this complex natural product was unveiled. The diagnostic NMR chemical shifts and coupling constants, in conjunction with NOE data, were particularly crucial in solving the puzzle of its atropisomerism and the stereochemistry of its unique residues. This detailed understanding of this compound's structure is fundamental for the rational design and development of new therapeutic agents based on its potent biological activity.

References

A Technical Guide to the Heterologous Expression of the Complestatin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategies and methodologies for the heterologous expression of the complestatin biosynthetic gene cluster (BGC). This compound, a cyclic peptide natural product produced by Streptomyces lavendulae and Streptomyces chartreusis, is a member of the vancomycin group of antibiotics.[1][2] It exhibits a range of significant biological activities, including antagonizing protein-protein interactions in the complement cascade and the HIV life cycle, and inhibiting bacterial fatty acid synthesis, making it a valuable lead compound for drug development.[2][3] Heterologous expression in a well-characterized host facilitates the study of its complex biosynthesis, enables the generation of novel analogs through genetic manipulation, and offers a promising route for improving production titers.[4]

The this compound Biosynthetic Gene Cluster (BGC)

The this compound BGC is a large, complex locus, spanning approximately 50-55 kb and containing around 16 open reading frames (ORFs). The cluster encodes all the necessary enzymatic machinery for the synthesis of the this compound backbone and its subsequent modifications. The core of the pathway is a multi-modular nonribosomal peptide synthetase (NRPS) responsible for assembling the peptide backbone from precursor amino acids.

Table 1: Key Components of the this compound Biosynthetic Gene Cluster

Gene/ORF Proposed Function Role in Biosynthesis
NRPS Modules Nonribosomal Peptide Synthetase Assembles the heptapeptide or α-ketoacyl hexapeptide backbone from precursor amino acids.
P450 Oxidases Cytochrome P450 Monooxygenases Catalyze oxidative phenolic couplings to form the unique aryl-ether-aryl-aryl linkages and cyclize the peptide backbone.
Halogenases Non-heme Halogenases Responsible for the chlorination of precursors like 4-hydroxyphenylglycine (Hpg).
Hpg Biosynthesis Enzymes e.g., 4-hydroxyphenylglycine aminotransferase Synthesize the unusual amino acid precursors, including Hpg and its 3,5-dichloro derivatives, from the shikimate pathway.
Regulators Transcriptional Regulators Control the expression of the biosynthetic genes within the cluster.
Transporters ABC Transporters Likely involved in the export of this compound, potentially conferring self-resistance to the producing organism.

| Thioesterase | Thioesterase (TE domain) | Catalyzes the termination and release of the fully assembled peptide chain from the NRPS. |

Core Experimental Strategy: Heterologous Expression

The primary challenge in expressing the this compound BGC is its large size, which precludes direct cloning into a single standard vector. The established strategy involves reconstituting the entire cluster from smaller, overlapping DNA fragments cloned from the native producer's genome. Streptomyces lividans, a genetically tractable and well-understood species, has been successfully used as a heterologous host for this compound production.

The general workflow for heterologous expression is outlined below.

experimental_workflow cluster_prep BGC Preparation cluster_assembly Gene Cluster Assembly cluster_expression Heterologous Expression & Analysis genomic_dna 1. Isolate Genomic DNA (from S. chartreusis AN1542) cosmid_library 2. Construct Cosmid Library genomic_dna->cosmid_library screen_library 3. Identify Overlapping Cosmids Covering the ~55 kb BGC cosmid_library->screen_library recombine 4. Reconstitute Full BGC (via λ-RED Recombination) into a single vector conjugation 5. Introduce Vector into Heterologous Host (S. lividans) fermentation 6. Ferment Recombinant Strain conjugation->fermentation analysis 7. Extract & Analyze Products (LC-MS) fermentation->analysis

Fig 1. Experimental workflow for heterologous expression.

Detailed Experimental Protocols

This protocol describes the assembly of the full this compound BGC from two overlapping cosmids into a single vector, a critical step for successful expression.

  • Preparation of Overlapping Cosmids : Isolate two cosmids from a genomic library of Streptomyces chartreusis AN1542 that collectively span the entire ~54.5 kb this compound BGC with a significant overlapping region.

  • Design of Recombination Cassette : Design PCR primers to amplify a selectable marker (e.g., an apramycin resistance cassette). The primers must include 5' extensions with 39-bp homology arms corresponding to the regions flanking the desired recombination site in the target cosmid.

  • Amplification : Perform PCR to amplify the resistance cassette with the added homology arms.

  • Preparation of Host Cells : Prepare electrocompetent E. coli BW25113 cells containing the pKD46 plasmid, which carries the λ-RED recombinase genes under the control of an arabinose-inducible promoter. Grow the cells at 30°C in the presence of L-arabinose to induce the expression of the recombinase.

  • Electroporation and Recombination : Electroporate the purified PCR product (the resistance cassette) and the linearized overlapping cosmids into the prepared E. coli host cells. The λ-RED system will mediate homologous recombination, effectively "stitching" the cosmids together into a single large plasmid.

  • Selection and Verification : Select for recombinant colonies on media containing the appropriate antibiotic (e.g., apramycin). Verify the successful assembly of the full BGC through restriction digest analysis and PCR confirmation.

  • Donor and Recipient Strain Preparation : Grow the E. coli S17-1 donor strain harboring the final reconstituted BGC plasmid and the Streptomyces lividans TK24 recipient strain to mid-log phase.

  • Mating : Mix the donor and recipient cultures. Plate the mixture onto a suitable mating medium (e.g., MS agar) and incubate to allow for conjugation to occur.

  • Selection of Exconjugants : Overlay the plates with antibiotics that select for the S. lividans recipient containing the transferred plasmid (e.g., nalidixic acid to counter-select E. coli and apramycin to select for the plasmid).

  • Verification : Confirm successful transfer in the resulting S. lividans exconjugants by colony PCR.

  • Seed Culture : Inoculate a suitable liquid medium (e.g., TSB) with spores of the recombinant S. lividans strain and incubate until a dense seed culture is obtained.

  • Production Culture : Inoculate a production medium (e.g., RAM2 medium) with the seed culture. Ferment for 5-7 days at 28-30°C with vigorous shaking.

  • Extraction : After fermentation, harvest the culture broth. Extract the metabolites from the mycelium using an organic solvent such as acetone. Evaporate the solvent to yield a crude extract.

  • LC-MS Analysis : Resuspend the crude extract and analyze it using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and any novel analogs by comparing retention times and mass-to-charge ratios with authentic standards.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process initiated by the formation of unusual amino acid precursors, followed by NRPS-mediated assembly and extensive oxidative cross-linking.

biosynthetic_pathway cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_tailoring Post-Assembly Tailoring shikimate Shikimate Pathway hpg_syn Hpg Biosynthesis (HpgT, etc.) shikimate->hpg_syn hpg L-Hpg hpg_syn->hpg cl_hpg 3,5-diCl-Hpg hpg_syn->cl_hpg cl_hba 3,5-diCl-HBA hpg_syn->cl_hba nrps NRPS Modules (Priming, 6 Extending) hpg->nrps cl_hpg->nrps cl_hba->nrps trp Tryptophan trp->nrps tyr Tyrosine tyr->nrps linear_peptide Linear Heptapeptide Intermediate nrps->linear_peptide Thioesterase Release p450s P450 Oxidases linear_peptide->p450s This compound This compound (Cyclized Product) p450s->this compound Oxidative Coupling

Fig 2. Proposed biosynthetic pathway of this compound.

Data and Outcomes from Heterologous Expression

The heterologous expression of the this compound BGC has not only confirmed the function of the gene cluster but has also served as a powerful platform for generating novel derivatives. By manipulating key genes within the cluster, researchers can alter the final structure of the produced molecule.

Table 2: Production of this compound and Analogs in S. lividans TK24

Strain / Genetic Modification Compound(s) Produced Structural Characteristics Reference
S. lividans with wild-type com BGC This compound Fully cyclized, chlorinated heptapeptide aglycone.
S. lividans with ΔORF10 (P450 oxidase) This compound M55 Monocyclic derivative, lacking a key ether linkage.

| S. lividans with ΔORF11 (P450 oxidase) | this compound S56 | Linear derivative, indicating a failure in the cyclization cascade. | |

This targeted gene deletion approach demonstrates the feasibility of using heterologous expression systems to create a library of related compounds, which can then be screened for improved or novel biological activities.

Conclusion and Future Outlook

The successful heterologous expression of the large this compound BGC in Streptomyces lividans represents a significant achievement in natural product biotechnology. It validates the function of the cloned gene cluster and provides a robust platform for future research. Advances in synthetic biology, including more efficient DNA assembly methods like Gibson assembly and CRISPR-based tools, are continually simplifying the process of cloning and engineering large BGCs. Future work in this area will likely focus on optimizing production yields in the heterologous host through metabolic engineering, activating other silent BGCs from genomic data, and applying combinatorial biosynthesis approaches to generate a wider diversity of novel this compound analogs for drug discovery pipelines.

References

A Technical Guide to Complestatin: A Potent Inhibitor of Bacterial Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The bacterial fatty acid synthesis (FAS) pathway, specifically the Type II system (FASII), presents a compelling target due to its essential nature for bacterial viability and its distinct structural differences from the mammalian Type I FAS. This technical guide provides an in-depth examination of complestatin, a cyclic peptide antibiotic that has been identified as a potent inhibitor of bacterial fatty acid synthesis. This document details its mechanism of action, summarizes key quantitative inhibitory data, outlines relevant experimental protocols, and provides visual representations of its molecular activity and associated research workflows.

Introduction to Bacterial Fatty Acid Synthesis as a Drug Target

Bacterial fatty acid synthesis is a vital metabolic pathway responsible for producing the fatty acids necessary for building cell membranes and other essential lipid-containing components.[1] In most bacteria, this process is carried out by the FASII system, which consists of a series of discrete, soluble enzymes, each catalyzing a specific step in the fatty acid elongation cycle.[2] The final and rate-limiting step in this cycle is the reduction of an enoyl-acyl carrier protein (enoyl-ACP) substrate, a reaction catalyzed by an enoyl-ACP reductase.[1]

Bacteria possess several isoforms of this critical enzyme, including FabI, FabK, FabL, and FabV.[1] The dissimilarity between the bacterial FASII pathway and the mammalian Type I fatty acid synthase, a large multifunctional protein, makes the enzymes of the FASII pathway attractive targets for the development of selective antibacterial drugs.[1]

This compound: Mechanism of Action

This compound is a glycopeptide antibiotic that has been shown to exert its antibacterial effect by specifically inhibiting fatty acid synthesis. Unlike other glycopeptides such as vancomycin, which target cell wall synthesis, this compound's primary intracellular target is the enoyl-ACP reductase enzyme.

Targeting Enoyl-ACP Reductase (FabI and FabK)

Research has demonstrated that this compound is a potent inhibitor of the Staphylococcus aureus enoyl-ACP reductase, FabI. The inhibition of FabI disrupts the final step of the fatty acid elongation cycle, leading to a depletion of necessary fatty acids and subsequent cessation of bacterial growth. This targeted action is highly selective; this compound does not significantly affect the biosynthesis of other macromolecules such as DNA, RNA, proteins, or the cell wall.

Evidence for this specific mechanism includes:

  • Direct Enzyme Inhibition: this compound and its related compounds inhibit the S. aureus FabI enzyme with IC50 values in the sub-micromolar range.

  • Selective Inhibition of Lipid Synthesis: Experiments using radiolabeled precursors have shown that this compound selectively inhibits the incorporation of acetate (a precursor for fatty acids) in S. aureus, with minimal impact on precursors for DNA, RNA, protein, or cell wall synthesis.

  • Reversal of Antibacterial Activity: The antibacterial effects of this compound can be reversed by supplementing the growth medium with exogenous fatty acids, confirming that its primary mode of action is the disruption of this specific pathway.

  • Cross-Resistance: Triclosan-resistant S. aureus, which often have mutations in the fabI gene, also show resistance to this compound, further indicating a shared target.

While a potent inhibitor of FabI, this compound has shown weaker inhibitory activity against the FabK isoform found in bacteria like Streptococcus pneumoniae. This difference in activity against various enoyl-ACP reductase isoforms contributes to its spectrum of antibacterial efficacy.

Mechanism of this compound Inhibition of Bacterial Fatty Acid Synthesis cluster_FASII Bacterial Fatty Acid Synthesis (FASII) Elongation Cycle Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP Condensation (FabF/H) Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Reduction (FabG) Enoyl_ACP Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP Dehydration (FabZ/A) Acyl_ACP_Next Acyl-ACP (Cn+2) Enoyl_ACP->Acyl_ACP_Next Reduction (FabI/K) Membrane Fatty Acid Depletion & Membrane Disruption Acyl_ACP_Next->Membrane Leads to This compound This compound FabI_K Enoyl-ACP Reductase (FabI / FabK) This compound->FabI_K Inhibits FabI_K->Enoyl_ACP Catalyzes Growth_Inhibition Bacterial Growth Inhibition Membrane->Growth_Inhibition

Caption: this compound's mechanism of action in the FASII pathway.

Quantitative Data on Inhibitory Activity

The efficacy of this compound has been quantified through various in vitro assays, including determination of half-maximal inhibitory concentrations (IC50) against the target enzyme and minimum inhibitory concentrations (MIC) against a panel of bacteria.

Table 1: Enzyme Inhibitory Activity of this compound
Target EnzymeSource OrganismIC50 (µM)
FabIStaphylococcus aureus0.3 - 0.6
FabKStreptococcus pneumoniaeWeaker Inhibition (Specific IC50 not detailed)
Table 2: Antibacterial Spectrum of this compound
Bacterial StrainGram StainKey Resistance PhenotypeMIC (µg/mL)
Staphylococcus aureusPositive-2 - 4
Methicillin-Resistant S. aureus (MRSA)PositiveMethicillin Resistance2 - 4
Quinolone-Resistant S. aureus (QRSA)PositiveQuinolone Resistance2 - 4
Enterococcus spp.Positive-2 - 4
Bacillus spp.Positive-2 - 4
Streptococcus pneumoniaePositive-16
Escherichia coliNegative-No Activity
Pseudomonas aeruginosaNegative-No Activity

Data compiled from Kwon et al., 2015.

Experimental Protocols

The following sections detail the methodologies employed to characterize the inhibitory properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram:

Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P01 Prepare serial two-fold dilutions of this compound in a 96-well plate. I01 Inoculate each well of the plate with the bacterial suspension. P01->I01 P02 Grow bacterial culture to logarithmic phase. P03 Dilute bacterial culture to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL). P02->P03 P03->I01 I02 Include positive (no drug) and negative (no bacteria) controls. I01->I02 I03 Incubate plates at 37°C for 24 hours. I02->I03 A01 Measure absorbance (OD650) using a microplate reader to determine bacterial growth. I03->A01 A02 The MIC is the lowest concentration that completely inhibits visible growth. A01->A02

Caption: A generalized workflow for determining MIC values.

Protocol:

  • Compound Preparation: Serial two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial culture is grown to the exponential phase and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells containing only medium (negative control) and bacteria with no compound (positive control) are included.

  • Incubation: The microtiter plates are incubated for 24 hours at 37°C.

  • Data Analysis: Following incubation, bacterial growth is assessed by measuring the optical density at 650 nm (OD650) using a microplate reader. The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Inhibition of Macromolecular Biosynthesis Assay

This assay determines the specific intracellular pathway affected by an inhibitor by measuring the incorporation of radiolabeled precursors into various macromolecules.

Protocol:

  • Bacterial Culture: S. aureus is grown to the exponential phase (e.g., an OD650 of 0.2) in Mueller-Hinton broth.

  • Inhibitor Treatment: The culture is divided into aliquots, and this compound is added at concentrations corresponding to multiples of its MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC). A control sample with no inhibitor (DMSO vehicle) is also prepared. The cultures are incubated for 10 minutes.

  • Radiolabeling: Specific radiolabeled precursors are added to individual aliquots to monitor different biosynthetic pathways:

    • Fatty Acid Synthesis: [1-14C]acetate

    • DNA Synthesis: [2-14C]thymidine

    • RNA Synthesis: [U-14C]uridine

    • Protein Synthesis: L-[U-14C]isoleucine

    • Cell Wall Synthesis: N-acetyl-D-[1-14C]glucosamine

  • Incubation: The cultures are incubated with the radiolabeled precursors for 1 hour at 37°C.

  • Sample Processing:

    • For Fatty Acid Synthesis: Total cellular lipids are extracted using a chloroform-methanol-water mixture. The radioactivity in the chloroform phase is measured.

    • For Other Macromolecules: The reaction is stopped by adding 10% trichloroacetic acid (TCA). The precipitated macromolecules are collected on glass microfiber filters, washed, dried, and their radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity incorporated in the treated samples to that of the untreated control.

Enoyl-ACP Reductase (FabI) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the purified FabI enzyme.

Protocol (General Method):

  • Reaction Mixture: A reaction is prepared in a suitable buffer (e.g., HEPES buffer) containing NADH, the enzyme substrate (e.g., crotonyl-CoA as a surrogate for crotonyl-ACP), and purified S. aureus FabI enzyme.

  • Compound Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A control reaction with DMSO alone is included.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme or substrate.

  • Monitoring Enzyme Activity: The activity of FabI is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Data Analysis: The initial reaction rates are determined for each inhibitor concentration. The percent inhibition is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound demonstrates potent and selective antibacterial activity against a range of Gram-positive pathogens, including drug-resistant strains like MRSA. Its unique mechanism of action, the inhibition of enoyl-ACP reductase (FabI), distinguishes it from many clinically used antibiotics and validates the bacterial fatty acid synthesis pathway as a high-value target for drug discovery. The detailed data and protocols presented in this guide underscore the potential of this compound as a lead compound for the development of new antibacterial therapies. Further research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as on expanding the investigation of its activity against a broader range of clinical isolates.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Complestatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of complestatin, a cyclic peptide antibiotic. The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and include specific considerations for peptide-based antimicrobials.

Introduction

This compound is a potent antibacterial agent that functions by inhibiting the bacterial fatty acid synthesis pathway, specifically targeting the enoyl-acyl carrier protein (ACP) reductase (FabI).[1][2] Determining the MIC is a critical step in evaluating the in vitro efficacy of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[3] This document presents detailed protocols for the broth microdilution and agar dilution methods, which are the gold standard techniques for MIC determination.[4][5]

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values of this compound against a selection of Gram-positive bacteria.

Test OrganismStrainThis compound MIC (µg/mL)
Staphylococcus aureusKCTC 19164
Staphylococcus aureusRN 42202
Methicillin-Resistant S. aureus (MRSA)CCARM 31672
Methicillin-Resistant S. aureus (MRSA)CCARM 35062
Quinolone-Resistant S. aureus (QRSA)CCARM 35142
Bacillus subtilisKCTC 10212
Enterococcus faecalisKCTC 31944
Enterococcus faeciumKCTC 51884
Streptococcus pneumoniaeKCTC 392716

Data sourced from Park et al. (2015).

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid growth medium. This protocol is adapted from the CLSI M07 guidelines with specific considerations for cyclic peptides like this compound.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene microtiter plates (to prevent peptide binding)

  • Bacterial cultures of test organisms

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.

    • Further dilutions should be made in sterile CAMHB.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well polypropylene microtiter plate.

    • Add 100 µL of the highest concentration of this compound to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to achieve the desired concentration range. Discard 100 µL from the last well.

    • Leave one well with only CAMHB as a sterility control and one well with CAMHB and the bacterial inoculum as a growth control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms. This method is useful for testing multiple isolates simultaneously.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each this compound stock solution to 9 parts of molten MHA to achieve the final desired concentrations. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify at room temperature.

    • Prepare a drug-free agar plate to serve as a growth control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

  • Inoculation and Incubation:

    • Spot a fixed volume (e.g., 1-10 µL) of each prepared inoculum onto the surface of the this compound-containing agar plates and the growth control plate. An inoculum replicating device can be used for this purpose.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.

Visualizations

This compound Mechanism of Action: Inhibition of Fatty Acid Synthesis

Complestatin_Mechanism_of_Action cluster_FASII Bacterial Fatty Acid Synthesis (FASII) Elongation Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD beta-Ketoacyl-ACP beta-Ketoacyl-ACP Malonyl-ACP->beta-Ketoacyl-ACP FabB/F Acyl-ACP Acyl-ACP Acyl-ACP->beta-Ketoacyl-ACP beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ/A Elongated_Acyl-ACP Elongated Acyl-ACP (n+2 carbons) trans-2-Enoyl-ACP->Elongated_Acyl-ACP FabI Elongated_Acyl-ACP->Acyl-ACP New Cycle This compound This compound This compound->Inhibition Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_this compound Prepare this compound Stock & Dilutions prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_this compound->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic

References

Application Notes: Cell-Based Assays for Studying Complestatin's Effect on Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Complestatin is a glycopeptide antibiotic that represents a novel functional class with a unique mechanism of action against bacteria.[1][2] Unlike traditional glycopeptides such as vancomycin, which inhibit peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the Lipid II precursor, this compound operates differently.[3][4] Recent studies have revealed that this compound binds directly to peptidoglycan, which in turn blocks the activity of autolysins.[1] These autolysins are essential hydrolases required for the remodeling and breaking down of the cell wall during bacterial growth and division. By preventing this crucial remodeling process, this compound effectively traps the bacteria, preventing expansion and division, leading to an eventual halt in growth.

While some research has also pointed to this compound inhibiting fatty acid synthesis, its impact on cell wall integrity is a primary focus of its antibacterial activity. These application notes provide detailed protocols for cell-based assays designed to investigate and quantify the effects of this compound on peptidoglycan synthesis and integrity.

Mechanism of Action: Inhibition of Peptidoglycan Remodeling

The synthesis of the peptidoglycan sacculus is a dynamic process involving both the polymerization of new glycan strands and the controlled enzymatic cleavage of existing peptidoglycan by autolysins to allow for cell expansion and septation. This compound exerts its effect by binding to the mature peptidoglycan, thereby creating a steric blockade that inhibits autolysin function. This leads to a characteristic twisted phenotype, aberrant septa formation, and a thickened cell wall.

cluster_synthesis PGN Synthesis & Remodeling Lipid_II Lipid II Precursors PGN_Synthase PGN Synthases (PBPs) Lipid_II->PGN_Synthase Polymerization Nascent_PGN Nascent Peptidoglycan PGN_Synthase->Nascent_PGN Polymerization Autolysins Autolysins (Hydrolases) Nascent_PGN->Autolysins Binding Site for Remodeling Remodeled_PGN Remodeled PGN for Growth Autolysins->Remodeled_PGN Cleavage & Insertion Cell_Growth Cell Growth & Division Remodeled_PGN->Cell_Growth Allows This compound This compound This compound->Nascent_PGN Inhibits Autolysin Access

Caption: this compound inhibits peptidoglycan remodeling by blocking autolysins.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This fundamental assay determines the lowest concentration of this compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB II)

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader or spectrophotometer (optional, for OD600 readings)

Methodology:

  • Prepare a 2-fold serial dilution of this compound in MHB II directly in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB II so that the final concentration in the wells will be approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria in MHB II without antibiotic) and a negative control (MHB II only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Protocol 2: Bacterial Lysis Assay

This assay measures the lytic or static effect of this compound by monitoring changes in the optical density of a bacterial culture over time. Because this compound's mechanism differs from direct synthesis inhibitors, it is expected to be bacteriostatic rather than rapidly lytic.

Materials:

  • Bacterial strain

  • Growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution

  • Spectrophotometer or a 96-well plate reader with kinetic reading capabilities

Methodology:

  • Grow a bacterial culture to the early-to-mid logarithmic phase (OD600 ≈ 0.2-0.4).

  • Aliquot the culture into a 96-well plate or multiple flasks.

  • Add this compound at various concentrations (e.g., 1x, 4x, 10x MIC). Include a no-drug control. For comparison, include a known bacteriolytic agent like ampicillin.

  • Incubate the cultures at 37°C with shaking.

  • Measure the OD600 at regular intervals (e.g., every 30 minutes) for 4-6 hours.

  • Plot OD600 versus time. A decrease in OD600 indicates cell lysis, while a plateau indicates a bacteriostatic effect.

Protocol 3: Fluorescent Labeling of Peptidoglycan Synthesis

This assay uses fluorescently labeled D-amino acids (HADA - 7-hydroxycoumarin-amino-D-alanine) to visualize active sites of peptidoglycan synthesis and remodeling. A reduction in HADA incorporation indicates interference with cell wall dynamics.

Materials:

  • Bacterial strain (B. subtilis is a good model)

  • Growth medium

  • This compound

  • HADA fluorescent probe

  • Microscope slides

  • Fluorescence microscope with a DAPI filter set

Methodology:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Treat the culture with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) for a defined period (e.g., 1-2 hours). Include an untreated control.

  • Add HADA to a final concentration of 1-2 µM to both treated and untreated cultures.

  • Incubate for a short period (5-15 minutes) to allow for incorporation into the peptidoglycan.

  • Harvest the cells by centrifugation, wash twice with PBS to remove unincorporated dye.

  • Resuspend the cells in PBS, mount them on a microscope slide, and visualize using a fluorescence microscope.

  • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ). A decrease in fluorescence intensity in this compound-treated cells indicates inhibition of peptidoglycan synthesis/remodeling.

A Grow Bacterial Culture (Mid-Log Phase) B Treat with this compound (Sub-MIC) A->B C Add HADA Fluorescent Probe B->C D Short Incubation (5-15 min) C->D E Harvest & Wash Cells D->E F Microscopy & Imaging E->F G Quantify Fluorescence F->G

References

Application Note: Target Validation of Complestatin using FabI Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial survival and distinct from its mammalian counterpart (FASI), represents a promising target for the development of novel antibacterial agents.[1][2][3] Enoyl-acyl carrier protein (ACP) reductase (FabI) is a key enzyme in this pathway, catalyzing the final and rate-limiting step in the elongation cycle of fatty acid biosynthesis.[1][4] Inhibition of FabI disrupts the formation of bacterial cell membranes, leading to cell death. Several inhibitors of FabI have been identified, including the well-known biocide triclosan and the antitubercular drug isoniazid.

Complestatin, a cyclic peptide isolated from Streptomyces chartreusis, has been reported as a potent inhibitor of Staphylococcus aureus FabI. Early studies demonstrated that this compound and its analogues inhibit S. aureus FabI with IC50 values in the sub-micromolar range and exhibit antibacterial activity against methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA). The antibacterial effect of this compound was shown to be reversible by the addition of exogenous fatty acids, further supporting the hypothesis that its mechanism of action is through the inhibition of fatty acid synthesis.

However, more recent research has presented conflicting evidence, suggesting that the primary target of this compound may not be FabI. A 2020 study proposed a novel mechanism of action where this compound and a related glycopeptide, corbomycin, inhibit peptidoglycan remodeling by binding to peptidoglycan and blocking the action of autolysins. This finding highlights the critical importance of rigorous target validation in the drug discovery process.

This application note provides a detailed protocol for an in vitro enzyme inhibition assay to validate the activity of this compound against FabI. It is intended to guide researchers in the initial stages of target validation for this and similar compounds.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against S. aureus FabI.

CompoundTarget EnzymeOrganismIC50 (µM)
This compoundEnoyl-ACP Reductase (FabI)Staphylococcus aureus0.3 - 0.6
**

Experimental Protocols

FabI Enzyme Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against FabI by monitoring the decrease in absorbance due to the consumption of NAD(P)H.

Materials:

  • Purified FabI enzyme

  • This compound (or other test inhibitor)

  • Crotonoyl-CoA or Crotonoyl-ACP (substrate)

  • NADPH or NADH (cofactor)

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0, or 100 mM MES buffer, pH 6.5)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microtiter plates (half-area, UV-transparent)

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration in the assay should not exceed 1-2%.

    • Prepare stock solutions of the substrate (Crotonoyl-CoA or Crotonoyl-ACP) and cofactor (NADPH or NADH) in the assay buffer.

  • Assay Procedure:

    • The assay should be performed in a 96-well microtiter plate.

    • To each well, add the following components in the specified order:

      • Assay Buffer

      • Test inhibitor (this compound) at various concentrations. For the negative control, add an equivalent volume of assay buffer with the same percentage of DMSO.

      • Cofactor (e.g., 50 µM NADPH).

      • Substrate (e.g., 25 µM Crotonoyl-ACP).

    • Incubate the plate at a constant temperature (e.g., 30°C) for a few minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the FabI enzyme (e.g., 20 nM).

    • Immediately place the plate in the microplate reader.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm over time (e.g., for 20 minutes) at a constant temperature (e.g., 30°C). The decrease in absorbance corresponds to the oxidation of NAD(P)H.

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Bacterial Fatty Acid Synthesis (FASII) Pathway

FASII_Pathway Acetyl_CoA Acetyl-CoA AccABCD AccABCD Acetyl_CoA->AccABCD CO2 Malonyl_CoA Malonyl-CoA FabD FabD Malonyl_CoA->FabD ACP AccABCD->Malonyl_CoA Malonyl_ACP Malonyl-ACP FabH_FabB_F FabH, FabB/F Malonyl_ACP->FabH_FabB_F Condensation FabD->Malonyl_ACP Acyl_ACP Acyl-ACP (growing chain) Acyl_ACP->FabH_FabB_F Condensation Ketoacyl_ACP β-Ketoacyl-ACP FabG FabG Ketoacyl_ACP->FabG Reduction (NADPH) FabH_FabB_F->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ_FabA FabZ/A Hydroxyacyl_ACP->FabZ_FabA Dehydration FabG->Hydroxyacyl_ACP Enoyl_ACP trans-2-Enoyl-ACP FabI FabI Enoyl_ACP->FabI Reduction (NADPH) FabZ_FabA->Enoyl_ACP Elongated_Acyl_ACP Elongated Acyl-ACP Elongated_Acyl_ACP->Acyl_ACP Next Cycle FabI->Elongated_Acyl_ACP This compound This compound This compound->FabI Inhibition

Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway and the role of FabI.

Experimental Workflow for FabI Inhibition Assay

FabI_Inhibition_Workflow Start Start: Prepare Reagents Add_Buffer Add Assay Buffer to Plate Start->Add_Buffer Add_Inhibitor Add this compound (serial dilutions) Add_Buffer->Add_Inhibitor Add_Cofactor Add NADPH/NADH Add_Inhibitor->Add_Cofactor Add_Substrate Add Crotonoyl-CoA/ACP Add_Cofactor->Add_Substrate Pre_Incubate Pre-incubate at 30°C Add_Substrate->Pre_Incubate Add_Enzyme Initiate with FabI Enzyme Pre_Incubate->Add_Enzyme Measure_Absorbance Measure Absorbance at 340 nm over time Add_Enzyme->Measure_Absorbance Calculate_Velocity Calculate Initial Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [this compound] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

References

Application Notes and Protocols for Evaluating Complestatin Efficacy in MRSA Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, a glycopeptide antibiotic, has demonstrated promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. This document provides detailed application notes and protocols for utilizing animal models to evaluate the in vivo efficacy of this compound and its derivatives against MRSA infections. The provided methodologies are based on established murine models of skin, systemic (sepsis), and pulmonary infections. Adherence to these protocols will facilitate the generation of robust and reproducible data for preclinical drug development.

Mechanism of Action of this compound

This compound exhibits a dual mechanism of action against S. aureus, targeting both fatty acid synthesis and cell wall integrity. This multi-targeted approach may contribute to its potency and a lower propensity for resistance development.

  • Inhibition of Fatty Acid Synthesis: this compound is a potent inhibitor of the S. aureus enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1] By inhibiting FabI, this compound disrupts the production of essential fatty acids required for bacterial membrane biogenesis, leading to bacterial growth inhibition. This mechanism is distinct from many other classes of antibiotics.[1]

  • Inhibition of Peptidoglycan Remodeling: this compound also binds to peptidoglycan, the primary structural component of the bacterial cell wall. This binding blocks the activity of autolysins, which are essential enzymes for cell wall remodeling and separation during bacterial growth and division. This novel mechanism of action contributes to its efficacy against MRSA.

Signaling Pathway and Mechanism of Action Diagram

Complestatin_Mechanism_of_Action cluster_fas Fatty Acid Synthesis (FASII) cluster_pg Peptidoglycan Remodeling Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP Enoyl-ACP Enoyl-ACP Acyl-ACP->Enoyl-ACP Fatty Acids Fatty Acids Enoyl-ACP->Fatty Acids FabI Bacterial Growth Bacterial Growth Fatty Acids->Bacterial Growth Peptidoglycan Peptidoglycan Cell Wall Remodeling Cell Wall Remodeling Peptidoglycan->Cell Wall Remodeling Autolysins Autolysins Autolysins Peptidoglycan->Autolysins Blocks access of Cell Wall Remodeling->Bacterial Growth This compound This compound This compound->Peptidoglycan Binds to FabI FabI This compound->FabI Inhibits FabI->Bacterial Growth Inhibition leads to growth arrest Autolysins->Bacterial Growth Inhibition leads to cell lysis

Caption: Dual mechanism of action of this compound against MRSA.

Animal Models for Efficacy Evaluation

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Murine models are widely used due to their cost-effectiveness, well-characterized genetics, and the availability of established protocols.

Murine Skin Infection Model

This model is suitable for evaluating the topical efficacy of this compound formulations.

Experimental Protocol:

  • Animal Model: Female BALB/c mice or neutropenic mice (rendered neutropenic by cyclophosphamide administration) are commonly used.

  • MRSA Strain: A clinically relevant MRSA strain, such as USA300, should be used.

  • Inoculum Preparation:

    • Culture MRSA overnight in Tryptic Soy Broth (TSB).

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection Procedure:

    • Anesthetize the mice.

    • Create a superficial wound on the dorsum of the mice.

    • Inoculate the wound with the prepared MRSA suspension.

  • Treatment:

    • Prepare the this compound formulation (e.g., 1% this compound in petroleum jelly with 10% DMSO as a vehicle).[2]

    • Apply the topical formulation to the infected wound at specified time points post-infection (e.g., 33 hours).[2]

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Excise the infected skin tissue.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions and plate on appropriate agar plates (e.g., Mannitol Salt Agar) to determine the bacterial load (CFU/gram of tissue).

    • Monitor and record the change in body weight of the mice throughout the experiment.[2]

Murine Sepsis (Systemic Infection) Model

This model is used to assess the efficacy of systemically administered this compound against disseminated MRSA infection.

Experimental Protocol:

  • Animal Model: C57BL/6 or BALB/c mice.

  • MRSA Strain: A virulent MRSA strain known to cause systemic infection.

  • Inoculum Preparation: Prepare the MRSA inoculum as described for the skin infection model, adjusting the concentration for systemic administration.

  • Infection Procedure:

    • Administer the MRSA suspension via intraperitoneal (IP) or intravenous (IV) injection.

  • Treatment:

    • Pharmacokinetic Studies (Prerequisite): Prior to efficacy studies, it is crucial to determine the pharmacokinetic profile of this compound in mice to establish an appropriate dosing regimen (dose and frequency). Key parameters to determine include Cmax, Tmax, half-life (t1/2), and bioavailability.

    • Based on PK data, administer this compound via a relevant route (e.g., IP or IV) at specified time points post-infection.

  • Efficacy Assessment:

    • Survival Studies: Monitor the survival of the mice over a set period (e.g., 7-14 days).

    • Bacterial Load in Organs: At specific time points, euthanize a subset of mice, and aseptically harvest organs (e.g., kidneys, liver, spleen). Homogenize the organs and determine the bacterial load (CFU/gram of tissue).

Murine Pneumonia Model

This model is relevant for evaluating this compound's efficacy against MRSA-induced lung infections.

Experimental Protocol:

  • Animal Model: C57BL/6 or BALB/c mice.

  • MRSA Strain: A MRSA strain known to cause pneumonia, such as USA300.

  • Inoculum Preparation: Prepare the MRSA inoculum as previously described.

  • Infection Procedure:

    • Anesthetize the mice.

    • Instill the MRSA suspension intranasally.

  • Treatment:

    • Administer this compound based on prior pharmacokinetic studies via a systemic route (e.g., IP, IV, or subcutaneous).

  • Efficacy Assessment:

    • Bacterial Load in Lungs: At designated time points, euthanize the mice and harvest the lungs. Homogenize the lung tissue and determine the bacterial load (CFU/gram of tissue).

    • Histopathology: Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.

    • Survival Studies: Monitor survival rates over a defined period.

Data Presentation

Quantitative data from efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Efficacy of Topical this compound in a Murine MRSA Skin Infection Model

Treatment GroupNMean Bacterial Load (log10 CFU/g tissue) ± SDP-value vs. VehicleMean Change in Weight (%) ± SDP-value vs. Vehicle
Vehicle (Petroleum jelly + 10% DMSO)98.5 ± 0.5--10 ± 2.5-
1% this compound66.2 ± 0.80.0062-2 ± 1.50.0016
0.25% Fusidic Acid (Control)65.8 ± 0.70.0003-1.5 ± 1.80.0028

Data adapted from a study using a neutropenic mouse model with assessment at 33 hours post-infection.

Experimental Workflow Diagrams

Murine Skin Infection Model Workflow

Skin_Infection_Workflow Animal Acclimatization Animal Acclimatization Induce Neutropenia (optional) Induce Neutropenia (optional) Animal Acclimatization->Induce Neutropenia (optional) Anesthesia Anesthesia Induce Neutropenia (optional)->Anesthesia Create Superficial Wound Create Superficial Wound Anesthesia->Create Superficial Wound MRSA Inoculation MRSA Inoculation Create Superficial Wound->MRSA Inoculation Treatment Application\n(e.g., Topical this compound) Treatment Application (e.g., Topical this compound) MRSA Inoculation->Treatment Application\n(e.g., Topical this compound) Monitoring\n(Weight, Clinical Signs) Monitoring (Weight, Clinical Signs) Treatment Application\n(e.g., Topical this compound)->Monitoring\n(Weight, Clinical Signs) Euthanasia & Tissue Harvest Euthanasia & Tissue Harvest Monitoring\n(Weight, Clinical Signs)->Euthanasia & Tissue Harvest Bacterial Load Quantification\n(CFU/g tissue) Bacterial Load Quantification (CFU/g tissue) Euthanasia & Tissue Harvest->Bacterial Load Quantification\n(CFU/g tissue) Data Analysis Data Analysis Bacterial Load Quantification\n(CFU/g tissue)->Data Analysis

Caption: Workflow for the murine MRSA skin infection model.

Systemic Infection (Sepsis) Model Workflow

Sepsis_Workflow cluster_pk Pharmacokinetic Study (Prerequisite) cluster_efficacy Efficacy Study Dose Administration\n(IV, IP) Dose Administration (IV, IP) Serial Blood Sampling Serial Blood Sampling Dose Administration\n(IV, IP)->Serial Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Serial Blood Sampling->LC-MS/MS Analysis PK Parameter Calculation\n(Cmax, Tmax, t1/2, AUC) PK Parameter Calculation (Cmax, Tmax, t1/2, AUC) LC-MS/MS Analysis->PK Parameter Calculation\n(Cmax, Tmax, t1/2, AUC) This compound Treatment\n(Dose based on PK data) This compound Treatment (Dose based on PK data) PK Parameter Calculation\n(Cmax, Tmax, t1/2, AUC)->this compound Treatment\n(Dose based on PK data) Informs Dosing Regimen MRSA Infection\n(IP or IV) MRSA Infection (IP or IV) MRSA Infection\n(IP or IV)->this compound Treatment\n(Dose based on PK data) Monitoring Monitoring This compound Treatment\n(Dose based on PK data)->Monitoring Endpoint Assessment Endpoint Assessment Monitoring->Endpoint Assessment Survival Analysis Survival Analysis Endpoint Assessment->Survival Analysis Bacterial Load in Organs Bacterial Load in Organs Endpoint Assessment->Bacterial Load in Organs

Caption: Workflow for the murine MRSA sepsis model.

Conclusion

The animal models and protocols described provide a framework for the preclinical evaluation of this compound's efficacy against MRSA. The murine skin infection model is well-suited for assessing topical formulations, while the sepsis and pneumonia models are essential for evaluating systemic treatments. It is imperative to conduct pharmacokinetic studies to inform appropriate dosing regimens for systemic infection models to ensure the clinical relevance of the findings. The dual mechanism of action of this compound makes it a compelling candidate for further development, and rigorous preclinical evaluation using these models will be crucial in advancing it toward clinical use.

References

Application Notes and Protocols for Studying Complestatin's Interaction with Peptidoglycan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, a glycopeptide antibiotic, has garnered significant interest due to its novel mechanism of action that involves binding to bacterial peptidoglycan and inhibiting cell wall remodeling by blocking the action of autolysins.[1] Understanding the molecular details of this interaction is crucial for the development of new antibiotics to combat drug-resistant bacteria. These application notes provide an overview and detailed protocols for key techniques used to characterize the binding of this compound to peptidoglycan.

The described methodologies will enable researchers to elucidate the affinity, kinetics, and thermodynamics of this interaction, providing valuable insights for structure-activity relationship (SAR) studies and the rational design of more potent this compound analogs.

Key Techniques for Studying the this compound-Peptidoglycan Interaction

Several biophysical and analytical techniques can be employed to study the interaction between this compound and peptidoglycan. The choice of technique will depend on the specific research question, the nature of the samples, and the available instrumentation. This document will focus on four powerful and complementary methods:

  • High-Performance Liquid Chromatography (HPLC)-Based Binding Assay: A straightforward method to demonstrate and quantify the binding of this compound to peptidoglycan.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique to obtain atomic-level structural information about the this compound-peptidoglycan complex.[2][3]

  • Isothermal Titration Calorimetry (ITC): The gold standard for determining the thermodynamic parameters of binding, providing a complete thermodynamic profile of the interaction.[4][5]

  • Surface Plasmon Resonance (SPR): A sensitive, real-time, and label-free method for measuring the kinetics of binding, including association and dissociation rates.

Data Presentation

A critical aspect of biophysical characterization is the clear and concise presentation of quantitative data. The following tables are provided as templates for summarizing the key parameters obtained from the described experimental techniques.

Table 1: Thermodynamic Parameters of this compound-Peptidoglycan Interaction (from Isothermal Titration Calorimetry)

ParameterSymbolValueUnits
Association ConstantKAValueM-1
Dissociation ConstantKDValueM
Enthalpy ChangeΔHValuekcal/mol
Entropy ChangeΔSValuecal/mol·K
StoichiometrynValue-

Note: Specific values for the this compound-peptidoglycan interaction are not yet publicly available and need to be determined experimentally. The table serves as a template for data presentation.

Table 2: Kinetic Parameters of this compound-Peptidoglycan Interaction (from Surface Plasmon Resonance)

ParameterSymbolValueUnits
Association Rate Constantka (kon)ValueM-1s-1
Dissociation Rate Constantkd (koff)Values-1
Equilibrium Dissociation ConstantKDValueM

Note: Specific values for the this compound-peptidoglycan interaction are not yet publicly available and need to be determined experimentally. The table serves as a template for data presentation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)-Based Binding Assay

This protocol describes a method to assess the binding of this compound to peptidoglycan by quantifying the amount of unbound this compound remaining in solution after incubation with peptidoglycan.

Workflow Diagram:

HPLC_Binding_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis This compound This compound Solution Incubate_Mix Incubate this compound + PG This compound->Incubate_Mix Incubate_Control Incubate this compound + Buffer This compound->Incubate_Control PG Peptidoglycan Suspension PG->Incubate_Mix Buffer Buffer Control Buffer->Incubate_Control Centrifuge Centrifuge to Pellet PG Incubate_Mix->Centrifuge HPLC HPLC Analysis Incubate_Control->HPLC Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Collect_Supernatant->HPLC Quantify Quantify Unbound this compound HPLC->Quantify

Caption: Workflow for the HPLC-based this compound-peptidoglycan binding assay.

Materials:

  • This compound

  • Purified peptidoglycan (from a relevant bacterial species, e.g., Staphylococcus aureus or Bacillus subtilis)

  • Binding buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol:

  • Prepare a stock solution of this compound in the binding buffer at a known concentration (e.g., 1 mg/mL).

  • Prepare a suspension of peptidoglycan in the binding buffer at various concentrations (e.g., ranging from 0.1 to 10 mg/mL).

  • Set up binding reactions:

    • In a series of microcentrifuge tubes, mix a fixed amount of this compound with increasing amounts of the peptidoglycan suspension.

    • Include a control tube containing this compound and binding buffer without peptidoglycan.

    • The final volume of all reactions should be the same.

  • Incubate the reactions at room temperature or 37°C for a defined period (e.g., 1 hour) with gentle agitation to allow binding to reach equilibrium.

  • Separate the peptidoglycan-bound this compound from the unbound this compound:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the peptidoglycan and any bound this compound.

  • Collect the supernatant carefully, which contains the unbound this compound.

  • Analyze the supernatant by HPLC:

    • Inject a fixed volume of the supernatant from each reaction and the control onto the HPLC system.

    • Use a suitable mobile phase gradient to separate this compound from other components.

    • Monitor the absorbance at a wavelength where this compound has a strong signal (e.g., ~280 nm).

  • Quantify the unbound this compound:

    • Determine the peak area of this compound in each chromatogram.

    • The peak area in the control sample (without peptidoglycan) represents the total amount of this compound.

    • A decrease in the peak area in the samples containing peptidoglycan indicates binding.

    • The amount of bound this compound can be calculated by subtracting the amount of unbound this compound from the total amount.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique to investigate the structural details of the this compound-peptidoglycan interaction at an atomic level. This protocol provides a general framework for such studies.

Workflow Diagram:

SSNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Isotope_Labeling Isotope Labeling of PG or this compound Complex_Formation Formation of this compound-PG Complex Isotope_Labeling->Complex_Formation Pack_Rotor Pack Sample into NMR Rotor Complex_Formation->Pack_Rotor SSNMR_Acquisition Solid-State NMR Data Acquisition Pack_Rotor->SSNMR_Acquisition Spectral_Processing Spectral Processing and Assignment SSNMR_Acquisition->Spectral_Processing Structural_Analysis Structural Analysis of Binding Site Spectral_Processing->Structural_Analysis

Caption: General workflow for solid-state NMR analysis of the this compound-peptidoglycan interaction.

Materials:

  • This compound

  • Bacterial culture for peptidoglycan isolation

  • Isotopically labeled precursors (e.g., 13C-glucose, 15N-ammonium chloride) for labeling peptidoglycan, or precursors for labeled this compound synthesis

  • Buffer for complex formation

  • Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe

  • NMR rotors

Protocol:

  • Prepare Isotopically Labeled Samples:

    • To enhance NMR sensitivity and facilitate spectral assignment, it is highly recommended to isotopically label either the peptidoglycan or this compound.

    • For peptidoglycan labeling, grow the bacterial strain in a minimal medium supplemented with 13C-glucose and/or 15N-ammonium chloride as the sole carbon and nitrogen sources, respectively.

    • Isotopically labeled this compound can be produced by feeding the producing organism with labeled precursors or through chemical synthesis.

  • Isolate Peptidoglycan:

    • Harvest bacterial cells and perform enzymatic and chemical treatments to isolate and purify the peptidoglycan sacculi.

  • Form the this compound-Peptidoglycan Complex:

    • Incubate the isotopically labeled (or unlabeled) peptidoglycan with an excess of this compound in a suitable buffer to ensure saturation of the binding sites.

    • Lyophilize the complex to a powder.

  • Pack the NMR Rotor:

    • Carefully pack the powdered this compound-peptidoglycan complex into a solid-state NMR rotor.

  • Solid-State NMR Data Acquisition:

    • Perform magic-angle spinning (MAS) solid-state NMR experiments.

    • Acquire one-dimensional (1D) 13C or 15N spectra to observe general spectral changes upon binding.

    • Acquire two-dimensional (2D) correlation experiments (e.g., 13C-13C or 13C-15N) to identify specific atoms involved in the interaction.

    • Experiments such as Rotational-Echo Double Resonance (REDOR) can be used to measure internuclear distances between labeled atoms in this compound and peptidoglycan, providing precise structural constraints.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software.

    • Compare the spectra of the complex with those of the individual components to identify chemical shift perturbations, which indicate the binding site.

    • Use the distance restraints from REDOR experiments to build a structural model of the this compound-peptidoglycan complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_this compound Prepare this compound Solution (Syringe) Degas Degas Both Solutions Prepare_this compound->Degas Prepare_PG Prepare Soluble PG Solution (Cell) Prepare_PG->Degas Load_ITC Load Samples into ITC Degas->Load_ITC Titrate Titrate this compound into PG Load_ITC->Titrate Integrate_Peaks Integrate Heat Pulses Titrate->Integrate_Peaks Fit_Data Fit Binding Isotherm Integrate_Peaks->Fit_Data Determine_Parameters Determine Thermodynamic Parameters Fit_Data->Determine_Parameters

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis of the this compound-peptidoglycan interaction.

Materials:

  • This compound

  • Soluble peptidoglycan fragments (e.g., muramyl dipeptide or larger fragments)

  • ITC instrument

  • Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare Samples:

    • Prepare a solution of soluble peptidoglycan fragments in the dialysis buffer. The concentration should be chosen based on the expected KD to ensure a "c-window" (c = [macromolecule] * n * KA) between 10 and 1000 for optimal data quality. A starting concentration of 10-50 µM is often a good starting point.

    • Prepare a concentrated solution of this compound (typically 10-20 times the concentration of the peptidoglycan solution) in the exact same dialysis buffer.

    • Dialyze both solutions against the same buffer reservoir to minimize buffer mismatch effects.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the ITC cell.

  • Set up the ITC Instrument:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe.

  • Perform the Titration:

    • Load the peptidoglycan solution into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound solution into the peptidoglycan solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to peptidoglycan.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, ΔH, and stoichiometry (n).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(KA)

      • ΔG = ΔH - TΔS

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events. It is particularly well-suited for determining the kinetics of an interaction, including the association (kon) and dissociation (koff) rates.

Workflow Diagram:

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Activate_Chip Activate Sensor Chip Immobilize_PG Immobilize Peptidoglycan Activate_Chip->Immobilize_PG Block_Surface Block Remaining Active Sites Immobilize_PG->Block_Surface Inject_this compound Inject this compound (Analyte) Block_Surface->Inject_this compound Monitor_Association Monitor Association Inject_this compound->Monitor_Association Inject_Buffer Inject Buffer Monitor_Association->Inject_Buffer Monitor_Dissociation Monitor Dissociation Inject_Buffer->Monitor_Dissociation Generate_Sensorgram Generate Sensorgram Monitor_Dissociation->Generate_Sensorgram Fit_Kinetics Fit Kinetic Model Generate_Sensorgram->Fit_Kinetics Determine_Rates Determine ka, kd, and KD Fit_Kinetics->Determine_Rates

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of the this compound-peptidoglycan interaction.

Materials:

  • This compound

  • Soluble peptidoglycan or whole peptidoglycan that can be immobilized

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Prepare the Sensor Chip:

    • Activate the surface of a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface) using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize peptidoglycan onto the activated surface. The peptidoglycan may need to be partially hydrolyzed to increase solubility and expose functional groups for coupling.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized peptidoglycan to subtract non-specific binding and bulk refractive index changes.

  • Perform the Binding Analysis:

    • Inject a series of concentrations of this compound (the analyte) over both the peptidoglycan-immobilized surface and the reference surface.

    • The binding of this compound to the immobilized peptidoglycan will cause a change in the refractive index, which is measured in real-time as a response in resonance units (RU).

    • This is the association phase .

    • After the injection of this compound, flow running buffer over the chip to monitor the dissociation of the complex. This is the dissociation phase .

  • Regenerate the Surface (if necessary):

    • If the interaction is reversible, the surface can be regenerated by injecting a solution that disrupts the binding (e.g., a low pH buffer or a high salt concentration) to remove the bound this compound.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram (response units vs. time).

    • Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding signal.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) can then be calculated from the ratio of the rate constants (KD = kd/ka).

Conclusion

The suite of techniques described in these application notes provides a comprehensive toolkit for researchers studying the interaction of this compound with its target, peptidoglycan. By systematically applying these methods, it is possible to gain a deep understanding of the molecular recognition events that underpin the antibiotic activity of this compound. This knowledge is invaluable for the development of the next generation of antibiotics that can overcome the challenge of antimicrobial resistance.

References

Application Notes and Protocols: Complestatin in Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of complestatin, a glycopeptide antibiotic, as a promising agent against drug-resistant bacteria. This document details its mechanisms of action, quantitative efficacy data, and detailed protocols for key experimental evaluations.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. This compound has emerged as a molecule of interest due to its potent activity against a range of drug-resistant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Quinolone-Resistant S. aureus (QRSA).[1] Notably, this compound exhibits at least two distinct mechanisms of action, making it a compelling candidate for further drug development.

Mechanisms of Action

This compound combats drug-resistant bacteria through two primary pathways:

  • Inhibition of Bacterial Cell Wall Breakdown: In a novel mechanism, this compound binds to peptidoglycan and blocks the function of autolysins.[2] Autolysins are essential enzymes for remodeling the bacterial cell wall during growth and division. By inhibiting these enzymes, this compound effectively traps the bacteria, preventing expansion and proliferation.[3][4]

  • Inhibition of Fatty Acid Synthesis: this compound is a potent inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the fatty acid biosynthesis pathway.[1] This inhibition is selective for the bacterial enzyme, and disrupting this pathway is crucial for the integrity of the bacterial cell membrane.

Quantitative Data

The following tables summarize the reported in vitro activity of this compound against various bacterial strains and its inhibitory effect on the FabI enzyme.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)2 - 4
Staphylococcus aureusMethicillin-Resistant (MRSA)2 - 4
Staphylococcus aureusQuinolone-Resistant (QRSA)2 - 4
Staphylococcus aureus(VraSR mutant)3
Bacillus subtilis-8

Table 2: FabI Enzyme Inhibition by this compound

Enzyme SourceIC₅₀ (µM)Reference
Staphylococcus aureus FabI0.3 - 0.6

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Protocol 2: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • CAMHB or other suitable broth

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Agar plates for colony counting

  • Incubator with shaking capabilities

Procedure:

  • Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

  • Inoculate the tubes with the test bacterium to a final density of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control tube without any antibiotic.

  • Incubate all tubes at 37°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) on the plates to determine the viable bacterial count at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Protocol 3: Autolysin Activity Assay (Detergent-Induced Lysis)

This protocol evaluates the ability of this compound to inhibit bacterial autolysins by measuring the rate of cell lysis induced by a detergent.

Materials:

  • This compound

  • Bacterial culture (e.g., S. aureus) grown to mid-log phase

  • Tris-HCl buffer (pH 7.5)

  • Triton X-100 (or another suitable detergent)

  • Spectrophotometer

Procedure:

  • Grow the bacterial culture in the presence and absence of a sub-inhibitory concentration of this compound (e.g., 0.5 µg/mL).

  • Harvest the cells by centrifugation and wash them with cold Tris-HCl buffer.

  • Resuspend the cell pellets in Tris-HCl buffer to an optical density (OD₆₀₀) of approximately 1.0.

  • Add Triton X-100 to a final concentration of 0.05%.

  • Monitor the decrease in OD₆₀₀ over time at 37°C using a spectrophotometer.

  • A slower rate of lysis in the this compound-treated cells compared to the untreated cells indicates inhibition of autolysin activity.

Protocol 4: FabI Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the FabI enzyme.

Materials:

  • Purified S. aureus FabI enzyme

  • This compound

  • NADPH

  • Trans-2-octenoyl-CoA (or another suitable substrate)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 6.5)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well UV-transparent plate containing the assay buffer, NADPH, and the FabI enzyme.

  • Add varying concentrations of this compound to the wells.

  • Initiate the enzymatic reaction by adding the substrate (trans-2-octenoyl-CoA).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each this compound concentration.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 5: In Vivo MRSA Skin Infection Model

This protocol describes a murine model to evaluate the in vivo efficacy of topically applied this compound against MRSA skin infections.

Materials:

  • Female BALB/c mice

  • MRSA strain (e.g., USA300)

  • This compound formulated in a suitable vehicle (e.g., petroleum jelly with 10% DMSO)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for creating a wound

  • Calipers for measuring lesion size

  • Homogenizer for tissue processing

  • Agar plates for bacterial enumeration

Procedure:

  • Anesthetize the mice and shave a small area on their backs.

  • Create a full-thickness dermal wound using a scalpel.

  • Inoculate the wound with a suspension of the MRSA strain.

  • After a set period (e.g., 1 hour), topically apply the this compound formulation or the vehicle control to the wound.

  • Repeat the treatment as necessary (e.g., once or twice daily).

  • Monitor the mice daily for signs of infection and measure the lesion size using calipers.

  • At the end of the experiment (e.g., day 3 or 5), euthanize the mice and excise the infected skin tissue.

  • Homogenize the tissue in sterile saline.

  • Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/gram of tissue).

  • Compare the bacterial load and lesion size between the this compound-treated and control groups to assess efficacy.

Visualizations

Signaling Pathways and Experimental Workflows

Complestatin_Mechanism_1 cluster_cell Bacterial Cell This compound This compound Peptidoglycan Peptidoglycan This compound->Peptidoglycan Binds to Peptidoglycan->Inhibition Autolysins Autolysins Autolysins->Peptidoglycan Degrades Cell_Wall_Remodeling Cell Wall Remodeling (Growth & Division) Autolysins->Cell_Wall_Remodeling Inhibition->Autolysins Blocks Inhibition->Cell_Wall_Remodeling Inhibits Complestatin_Mechanism_2 cluster_cytoplasm Bacterial Cytoplasm This compound This compound FabI_Enzyme FabI Enzyme This compound->FabI_Enzyme Inhibits Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis This compound->Fatty_Acid_Biosynthesis Disrupts FabI_Enzyme->Fatty_Acid_Biosynthesis Cell_Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Biosynthesis->Cell_Membrane_Integrity MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of this compound in broth Start->Prepare_Dilutions Inoculate Inoculate with standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually inspect for growth or measure OD600 Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Time_Kill_Workflow Start Start Prepare_Cultures Prepare bacterial cultures with different this compound concentrations Start->Prepare_Cultures Incubate_Shake Incubate with shaking at 37°C Prepare_Cultures->Incubate_Shake Sample Take samples at various time points Incubate_Shake->Sample Plate_Dilutions Perform serial dilutions and plate on agar Sample->Plate_Dilutions Incubate_Plates Incubate plates at 37°C for 18-24h Plate_Dilutions->Incubate_Plates Count_CFU Count colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Curve Plot log10(CFU/mL) vs. Time Count_CFU->Plot_Curve End End Plot_Curve->End

References

Application Notes and Protocols for the Total Synthesis of Complestatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin (also known as chloropeptin II) is a complex cyclic heptapeptide natural product that exhibits significant biological activities, including inhibition of HIV-1 entry and complement activation. Its intricate molecular architecture, characterized by a strained 16-membered macrocycle and a unique biaryl linkage to a tryptophan residue, has made it a challenging and attractive target for total synthesis. This document provides detailed application notes and protocols for the laboratory synthesis of this compound, primarily focusing on the strategic advancements developed by the research group of Dale L. Boger.

Synthetic Strategies Overview

Two prominent total syntheses of this compound have been reported by the Boger laboratory, a first-generation and a second-generation approach. Both strategies rely on a pivotal intramolecular Larock indole synthesis for the construction of the strained macrocyclic DEF ring system. The key difference lies in the order of the macrocyclization events.

  • First-Generation Synthesis: This approach first constructs the DEF ring system via an intramolecular Larock macrocyclization, followed by the formation of the ABCD macrocycle through an aromatic nucleophilic substitution reaction.

  • Second-Generation Synthesis: This revised strategy reverses the macrocyclization sequence, first forming the ABCD biaryl ether ring system, followed by the key Larock indole synthesis to close the DEF macrocycle. This approach led to improved atropodiastereoselectivity in the Larock cyclization.

Key Chemical Transformations and Quantitative Data

The total synthesis of this compound involves a series of complex chemical transformations. The following tables summarize the quantitative data for key steps in both the first and second-generation syntheses, allowing for easy comparison of the efficiency of each approach.

First-Generation Total Synthesis: Key Reaction Data
Step No.ReactionReactantsReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr) or Enantiomeric Excess (ee)
1Asymmetric AminohydroxylationStyrene derivative of 3-iodo-4,5-dimethoxybenzaldehyde(DHQD)₂PHALAmino alcohol75>98% ee
2Larock Indole Synthesis (Macrocyclization)Linear peptide precursorPd(OAc)₂, DtBPF, Et₃N, toluene/CH₃CN (1:1), 110 °CMacrocyclic DEF ring system89 (combined)4:1 (R:S)
3Aromatic Nucleophilic Substitution (Macrocyclization)seco-ABCD-DEF intermediateK₂CO₃, 18-crown-6, THF, 60 °CThis compound core~81Essentially a single atropisomer
4Global DeprotectionProtected this compoundLiOH, THF/H₂O, 0 °CThis compound60N/A
Second-Generation Total Synthesis: Key Reaction Data
Step No.ReactionReactantsReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr) or Enantiomeric Excess (ee)
1Asymmetric AminohydroxylationStyrene derivative of 3-iodo-4,5-dimethoxybenzaldehyde(DHQD)₂PHALAmino alcohol75>98% ee
2Aromatic Nucleophilic Substitution (Macrocyclization)seco-ABCD intermediateK₂CO₃, 18-crown-6, THF, 60 °CMacrocyclic ABCD ring systemup to 955:1 mixture of atropisomers
3Larock Indole Synthesis (Macrocyclization)Linear precursor with pre-formed ABCD ringPd(OAc)₂, ligand, baseThis compound core56>20:1 (R:S)
4Final Deprotections and AcylationProtected intermediate1. 4 N HCl in dioxane; 2. 2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetic acid, EDCI–HOAtPenultimate precursor60N/A
5Global DeprotectionPenultimate precursorLiOH, THF/H₂O, 0 °CThis compound60N/A

Experimental Protocols

The following are detailed methodologies for key experiments in the total synthesis of this compound, adapted from the publications of the Boger group.

Protocol 1: Intramolecular Larock Indole Synthesis for DEF Ring Formation (First-Generation)

This protocol describes the crucial macrocyclization step to form the strained 16-membered DEF ring system of this compound.

Materials:

  • Linear peptide precursor (containing a 2-bromoaniline and a terminal alkyne with a -SiEt₃ group)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Acetonitrile, anhydrous

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the linear peptide precursor (1.0 equiv) in a 1:1 mixture of toluene and acetonitrile (to achieve a final concentration of 1 mM) is added triethylamine (1.3 equiv).

  • The solution is thoroughly degassed with argon for 30 minutes.

  • Palladium(II) acetate (1.1 equiv) and 1,1'-bis(di-tert-butylphosphino)ferrocene (1.3 equiv) are added under a positive pressure of argon.

  • The reaction mixture is heated to 110 °C and stirred vigorously for 1 hour.

  • The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired macrocyclic product containing the DEF ring system and its atropisomer. The combined yield for this step is approximately 89%, with a 4:1 diastereomeric ratio in favor of the natural (R)-atropisomer.[1][2][3]

Protocol 2: Macrocyclization via Aromatic Nucleophilic Substitution for ABCD Ring Formation (Second-Generation)

This protocol details the formation of the 16-membered biaryl ether linkage in the ABCD ring system.

Materials:

  • seco-ABCD linear precursor

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-crown-6

  • Tetrahydrofuran (THF), anhydrous

  • 4Å molecular sieves

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the seco-ABCD linear precursor (1.0 equiv) in anhydrous THF (to achieve a final concentration of 1 mM) is prepared in a flame-dried flask under an argon atmosphere.

  • Anhydrous potassium carbonate (10 equiv), 18-crown-6 (as a phase-transfer catalyst), and activated 4Å molecular sieves are added to the solution.

  • The reaction mixture is heated to 60 °C and stirred for 12 hours.

  • The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature.

  • The solid materials are removed by filtration through a pad of Celite, and the filter cake is washed with THF.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the macrocyclic ABCD ring system as a mixture of atropisomers (in up to 95% yield).

Visualizations

The following diagrams illustrate the retrosynthetic analysis and the forward synthetic workflow for the total synthesis of this compound.

G This compound This compound macrocycle_ABCD ABCD Macrocycle (Aromatic Nucleophilic Substitution) This compound->macrocycle_ABCD Disconnection macrocycle_DEF DEF Macrocycle (Larock Indole Synthesis) This compound->macrocycle_DEF Disconnection linear_peptide Linear Heptapeptide Precursor macrocycle_ABCD->linear_peptide Disconnection macrocycle_DEF->linear_peptide Disconnection amino_acids Protected Amino Acids linear_peptide->amino_acids Disconnection

Caption: Retrosynthetic analysis of this compound.

G start Protected Amino Acids peptide_coupling Peptide Couplings start->peptide_coupling linear_precursor Linear Precursor Synthesis peptide_coupling->linear_precursor macrocyclization_1 First Macrocyclization (e.g., SNAr for ABCD ring) linear_precursor->macrocyclization_1 macrocyclization_2 Second Macrocyclization (Larock for DEF ring) macrocyclization_1->macrocyclization_2 deprotection Global Deprotection macrocyclization_2->deprotection This compound This compound deprotection->this compound

Caption: General workflow for this compound total synthesis.

Conclusion

The total synthesis of this compound represents a significant achievement in modern organic chemistry, showcasing the power of strategic bond disconnections and the development of novel synthetic methodologies. The intramolecular Larock indole synthesis has proven to be a robust and effective method for the construction of the strained macrocyclic core of this complex natural product. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of this compound and other structurally related complex peptides, and to aid in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Complestatin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complestatin, a complex cyclic heptapeptide, and its derivatives have garnered significant interest as potent antibacterial agents, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This document provides detailed protocols for the synthesis of this compound and its analogues, focusing on key macrocyclization strategies. It also summarizes their biological activities and elucidates the mechanism of action, including the inhibition of bacterial cell wall remodeling and the role of the VraSR two-component signaling pathway in antibiotic resistance.

Introduction

This compound is a non-ribosomally synthesized peptide antibiotic characterized by a unique bicyclic structure containing a 16-membered biaryl macrocycle and a 15-membered macrocyclic ether. Its complex architecture and potent biological activity have made it a challenging and attractive target for total synthesis. Synthetic efforts have not only provided access to the natural product but have also enabled the generation of a diverse range of derivatives, allowing for the exploration of structure-activity relationships (SAR).

Recent studies have revealed that this compound exhibits a novel mechanism of action by binding to peptidoglycan and inhibiting the action of autolysins, which are essential for bacterial cell wall remodeling during growth and division.[1][2] An alternative mechanism involving the inhibition of fatty acid synthesis has also been proposed.[3][4] Understanding the synthesis and biological profile of this compound derivatives is crucial for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

Data Presentation

Table 1: Antibacterial Activity of this compound and Related Compounds
CompoundTarget OrganismMIC (µg/mL)IC50 (µM)TargetReference
This compoundS. aureus2-40.5FabI[1]
This compoundMRSA2-4-FabI
This compoundQRSA2-4-FabI
Neuroprotectin AS. aureus-0.3FabI
Chloropeptin IS. aureus-0.6FabI

*MRSA: Methicillin-resistant Staphylococcus aureus; QRSA: Quinolone-resistant Staphylococcus aureus.

Experimental Protocols

The total synthesis of this compound has been achieved through various elegant strategies. A key challenge in the synthesis is the stereoselective construction of the strained biaryl macrocycle. The Boger group has extensively reported on the total synthesis, with a notable strategy involving an intramolecular Larock indole synthesis for the formation of the DEF ring system.

Key Synthetic Strategy: Intramolecular Larock Indole Annulation

A pivotal step in several total syntheses of this compound is the intramolecular Larock indole annulation to form the 16-membered macrocycle. This reaction involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne.

Protocol: Larock Macrocyclization for the DEF Ring System

  • Reaction Setup: To a solution of the linear peptide precursor (1.0 equiv) in anhydrous DMF (0.001 M) is added Pd(OAc)2 (0.2 equiv), PPh3 (0.8 equiv), and K2CO3 (5.0 equiv).

  • Execution: The reaction mixture is degassed and heated to 100 °C under an argon atmosphere for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: The reaction mixture is cooled to room temperature, diluted with EtOAc, and washed with water and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the macrocyclic product.

Note: The specific linear precursor, reaction conditions, and yields will vary depending on the specific derivative being synthesized. Researchers should refer to the supporting information of the cited literature for precise experimental details.

Mandatory Visualizations

Signaling Pathway: VraSR Two-Component System in S. aureus

This compound induces cell wall stress in S. aureus, which is sensed and responded to by the VraSR two-component system. This signaling pathway plays a crucial role in the development of antibiotic resistance.

VraSR_Signaling_Pathway cluster_cytoplasm Cytoplasm VraS VraS (Sensor Histidine Kinase) VraS->VraS VraR VraR (Response Regulator) VraS->VraR Phosphotransfer VraR_P VraR-P DNA DNA (vraSR promoter & regulon) VraR_P->DNA Binds to promoter VraSR_operon VraSR operon & Cell wall synthesis genes DNA->VraSR_operon Upregulates transcription This compound This compound (Cell Wall Stress) This compound->VraS Induces conformational change

Caption: VraSR signaling pathway in response to this compound-induced cell wall stress.

Experimental Workflow: Generalized Synthesis of a this compound Derivative

The synthesis of this compound derivatives is a multi-step process that involves the assembly of a linear peptide chain followed by macrocyclization.

Complestatin_Synthesis_Workflow Start Amino Acid Building Blocks Peptide_Coupling Solid-Phase or Solution-Phase Peptide Synthesis Start->Peptide_Coupling Linear_Peptide Linear Peptide Precursor Peptide_Coupling->Linear_Peptide Macrocyclization Intramolecular Macrocyclization (e.g., Larock Annulation, Suzuki Coupling) Linear_Peptide->Macrocyclization Bicyclic_Core Protected Bicyclic Core Macrocyclization->Bicyclic_Core Deprotection Global Deprotection Bicyclic_Core->Deprotection Final_Product This compound Derivative Deprotection->Final_Product

Caption: Generalized workflow for the synthesis of this compound derivatives.

References

Application Notes and Protocols for Complestatin in Novel Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, a complex glycopeptide antibiotic, has emerged as a promising candidate in the quest for novel antimicrobial agents.[1][2] Initially identified as an inhibitor of the human complement system, recent research has unveiled its potent antibacterial properties, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in microbiology research and antibiotic discovery.

This compound exhibits at least two distinct mechanisms of action, making it a particularly interesting subject for antibiotic development. It can inhibit bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI). Additionally, it has been shown to block the action of autolysins, which are essential for cell wall remodeling during bacterial growth and division, a novel mechanism for a glycopeptide antibiotic.

Data Presentation

Quantitative Antimicrobial Activity of this compound

The following table summarizes the reported in vitro activity of this compound against various bacterial species and its inhibitory effect on the S. aureus FabI enzyme.

Target Organism/Enzyme Parameter Value Reference
Staphylococcus aureusMIC2-4 µg/mL
Methicillin-resistant S. aureus (MRSA)MIC2-4 µg/mL
Quinolone-resistant S. aureus (QRSA)MIC2-4 µg/mL
Enterococcus spp.MIC2-4 µg/mL
Bacillus spp.MIC2-4 µg/mL
Escherichia coliMICNo activity
Pseudomonas aeruginosaMICNo activity
S. aureus FabIIC₅₀0.3-0.6 µM

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against susceptible bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Broth (for Enterococcus strains)

  • Todd-Hewitt Broth (for Streptococcus pneumoniae)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of the appropriate broth.

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (appropriately diluted in broth to the highest desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 should contain broth with no this compound (growth control).

    • Well 12 should contain uninoculated broth (sterility control).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa, HepG2) using the MTT assay.

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include wells with vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated cells (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: S. aureus FabI Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against S. aureus FabI by monitoring the oxidation of NADPH.

Materials:

  • Purified S. aureus FabI enzyme

  • This compound

  • Crotonoyl-CoA (substrate)

  • NADPH

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM EDTA)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing the assay buffer, NADPH (final concentration ~150 µM), and FabI enzyme (concentration to be optimized for a linear reaction rate).

    • Prepare serial dilutions of this compound in the assay buffer.

  • Inhibition Assay:

    • In the wells of the microtiter plate, add the this compound dilutions.

    • Add the reaction mixture to each well.

    • Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding crotonoyl-CoA (final concentration ~100 µM) to each well.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is proportional to the FabI activity.

  • Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Bacterial Autolysin Activity Assay (Zymography)

This protocol provides a general method to visualize the effect of this compound on autolysin activity using SDS-PAGE with embedded bacterial cells.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., S. aureus)

  • Triton X-100

  • SDS-PAGE reagents

  • Heat-killed bacterial cells

  • Renaturing buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 1% Triton X-100)

  • Staining solution (e.g., 0.1% Methylene Blue)

Procedure:

  • Preparation of Cell Extracts:

    • Grow the bacterial culture to mid-log phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with buffer.

    • Resuspend the cells in a buffer containing a lysis agent (e.g., Triton X-100) to extract autolysins.

  • SDS-PAGE with Embedded Cells:

    • Prepare a standard SDS-polyacrylamide gel, but before polymerization, add heat-killed bacterial cells to the separating gel solution.

    • Load the cell extracts (with and without pre-incubation with various concentrations of this compound) onto the gel.

    • Run the electrophoresis under standard conditions.

  • Renaturation:

    • After electrophoresis, wash the gel with the renaturing buffer for 1-2 hours at 37°C to remove SDS and allow the autolysins to renature.

  • Incubation: Incubate the gel in a suitable buffer at 37°C overnight to allow the autolysins to degrade the embedded bacterial cells.

  • Staining: Stain the gel with Methylene Blue. Clear zones will appear where the autolysins have lysed the bacterial cells. The reduction in the size or intensity of these clear zones in the presence of this compound indicates inhibition of autolysin activity.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action cluster_safety Safety Profiling cluster_development Lead Optimization start Start: this compound mic MIC Determination (Protocol 1) start->mic fabi FabI Inhibition Assay (Protocol 3) mic->fabi Active autolysin Autolysin Activity Assay (Protocol 4) mic->autolysin Active cytotoxicity Cytotoxicity Assay (Protocol 2) fabi->cytotoxicity autolysin->cytotoxicity lead_opt Lead Optimization cytotoxicity->lead_opt Low Toxicity

References

Application Notes and Protocols for Complestatin Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, a complex cyclic peptide antibiotic, has garnered significant interest in the scientific community due to its potent biological activities, including antibacterial and antiviral properties.[1] Its unique mode of action, distinct from many existing antibiotics, makes it a promising scaffold for the development of novel therapeutics to combat drug-resistant pathogens.[2] These application notes provide a comprehensive guide to the experimental design of structure-activity relationship (SAR) studies for this compound and its analogs. The protocols outlined below are intended to facilitate the systematic evaluation of novel this compound derivatives to elucidate the chemical features crucial for their biological activity and to guide the development of next-generation antimicrobial agents.

This compound's antibacterial efficacy stems from a dual mechanism of action. It inhibits bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in this pathway.[3][4] Additionally, it has been shown to block the action of autolysins, which are essential for peptidoglycan remodeling during bacterial cell growth and division.[5] Its antiviral activity, particularly against HIV, is attributed to its ability to inhibit the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host cells, a critical step in viral entry.

Understanding the relationship between the intricate structure of this compound and its biological functions is paramount for designing analogs with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound analogs and for a suite of biological assays to thoroughly characterize their activity.

I. Synthesis of this compound Analogs

The chemical synthesis of this compound and its analogs is a complex undertaking that allows for the systematic modification of its structure to probe for key pharmacophoric elements. Total synthesis strategies often involve the construction of the macrocyclic peptide backbone through key cyclization reactions, such as the Larock indole synthesis. By modifying the amino acid building blocks and the conditions for macrocyclization, a diverse library of this compound analogs can be generated for SAR studies.

General Protocol for Solid-Phase Peptide Synthesis of Linear Precursors

A solid-phase peptide synthesis (SPPS) approach can be employed to generate linear peptide precursors of this compound analogs. This method allows for the sequential addition of amino acids to a solid support, facilitating purification at each step.

Materials:

  • Fmoc-protected amino acids (including non-standard amino acids for modifications)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Wash the resin extensively with DMF and DCM.

  • Couple the first Fmoc-protected amino acid using DIC and Oxyma Pure in DMF.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Once the linear peptide is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the linear peptide precursor by mass spectrometry and analytical RP-HPLC.

The purified linear peptides can then be subjected to macrocyclization reactions in solution phase to yield the final cyclic this compound analogs.

II. Biological Activity Assays

A panel of robust and reproducible biological assays is essential for evaluating the antibacterial and antiviral activities of the synthesized this compound analogs.

A. Antibacterial Activity Assays

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, including MRSA strains)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare serial twofold dilutions of the this compound analogs in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (bacteria with no compound) and a negative control (MHB with no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

2. Enoyl-ACP Reductase (FabI) Inhibition Assay

This assay measures the ability of this compound analogs to inhibit the activity of the FabI enzyme, a key target in the bacterial fatty acid synthesis pathway.

Materials:

  • Purified S. aureus FabI enzyme

  • NADPH

  • Crotonoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM MES, pH 6.5)

  • This compound analogs

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the FabI enzyme in the wells of a 96-well plate.

  • Add various concentrations of the this compound analogs to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the substrate, crotonoyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Antiviral Activity Assay: HIV gp120-CD4 Binding Inhibition

This ELISA-based assay quantifies the ability of this compound analogs to block the interaction between the HIV envelope protein gp120 and its primary cellular receptor, CD4.

Materials:

  • Recombinant HIV-1 gp120

  • Recombinant soluble CD4 (sCD4)

  • 96-well high-binding ELISA plates

  • Bovine Serum Albumin (BSA) for blocking

  • Anti-gp120 monoclonal antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • This compound analogs

Protocol:

  • Coat the wells of a 96-well ELISA plate with sCD4 overnight at 4°C.

  • Wash the wells with wash buffer and block with a solution of BSA in PBS for 1-2 hours at room temperature.

  • Wash the wells again.

  • In a separate plate, pre-incubate a constant concentration of gp120 with serial dilutions of the this compound analogs for 1 hour at 37°C.

  • Transfer the gp120-analog mixtures to the sCD4-coated plate and incubate for 2 hours at room temperature.

  • Wash the wells to remove unbound gp120.

  • Add the anti-gp120-HRP antibody and incubate for 1 hour at room temperature.

  • Wash the wells extensively.

  • Add the TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition of gp120-CD4 binding for each analog concentration and determine the IC50 value.

III. Data Presentation and Structure-Activity Relationships (SAR)

The quantitative data obtained from the biological assays should be compiled into structured tables to facilitate the analysis of structure-activity relationships.

Table 1: Antibacterial Activity of this compound Analogs
Analog IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAFabI IC50 (µM)
This compound-2-42-40.3-0.6
Analog 1[Specify Modification][Enter Value][Enter Value][Enter Value]
Analog 2[Specify Modification][Enter Value][Enter Value][Enter Value]
...............
Table 2: Antiviral Activity of this compound Analogs
Analog IDModificationHIV gp120-CD4 Binding IC50 (µM)
This compound-1.3
Chloropeptin IIsomer of this compound2.0
Analog 1[Specify Modification][Enter Value]
Analog 2[Specify Modification][Enter Value]
.........

By analyzing the data in these tables, researchers can identify key structural motifs and functional groups that are critical for the antibacterial and antiviral activities of this compound. For example, modifications to the peptide backbone, the aromatic amino acid residues, or the degree of chlorination can significantly impact biological potency.

IV. Visualizations

Signaling Pathways and Experimental Workflows

Complestatin_SAR_Workflow cluster_synthesis Analog Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis start Design Analogs spps Solid-Phase Peptide Synthesis (Linear Precursors) start->spps cyclization Macrocyclization spps->cyclization purification Purification & Characterization cyclization->purification antibacterial Antibacterial Assays purification->antibacterial antiviral Antiviral Assays mic MIC Assay (S. aureus, MRSA) antibacterial->mic fabi FabI Inhibition Assay antibacterial->fabi hiv HIV gp120-CD4 Binding Inhibition Assay antiviral->hiv data Compile Quantitative Data mic->data fabi->data hiv->data sar Structure-Activity Relationship Analysis data->sar lead_opt Lead Optimization sar->lead_opt

Bacterial_Targets cluster_fas Fatty Acid Synthesis cluster_cw Cell Wall Remodeling This compound This compound Analog FabI Enoyl-ACP Reductase (FabI) This compound->FabI inhibits Autolysins Autolysins This compound->Autolysins inhibits FA_synthesis Fatty Acid Biosynthesis FabI->FA_synthesis catalyzes PG_remodeling Peptidoglycan Remodeling Autolysins->PG_remodeling mediates

HIV_Entry_Inhibition This compound This compound Analog Binding Binding This compound->Binding inhibits gp120 HIV gp120 gp120->Binding CD4 CD4 Receptor (Host Cell) CD4->Binding Viral_Entry Viral Entry Binding->Viral_Entry leads to

Conclusion

The systematic exploration of this compound's structure-activity relationships holds immense potential for the discovery of novel antibacterial and antiviral agents. The detailed protocols and experimental design strategies outlined in these application notes provide a robust framework for researchers to synthesize, evaluate, and optimize this compound analogs. By combining chemical synthesis with a comprehensive suite of biological assays, the scientific community can unlock the full therapeutic potential of this fascinating natural product and contribute to the development of urgently needed medicines to combat infectious diseases.

References

Application of Complestatin in Studies of Bacterial Cell Wall Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Complestatin, a glycopeptide antibiotic, has emerged as a valuable tool for investigating bacterial cell wall metabolism. Its utility stems from a unique and debated mechanism of action that differs from typical glycopeptides like vancomycin. While traditionally understood to inhibit cell wall synthesis, recent studies have proposed two distinct molecular targets for this compound: peptidoglycan hydrolases (autolysins) and enoyl-acyl carrier protein reductase (FabI), an enzyme crucial for fatty acid synthesis. This dual-faceted activity makes this compound a versatile probe for dissecting the intricate processes of bacterial cell growth, division, and pathogenesis.

This document provides a comprehensive overview of the application of this compound in studying bacterial cell wall metabolism, including its proposed mechanisms of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanisms of Action

There are two primary proposed mechanisms of action for this compound, each impacting different facets of bacterial physiology.

Inhibition of Autolysins and Peptidoglycan Remodeling

Recent research suggests that this compound, along with a related compound corbomycin, operates by binding to peptidoglycan.[1] This binding event is proposed to block the action of autolysins, which are essential enzymes responsible for the controlled cleavage and remodeling of the cell wall during bacterial growth and division.[1] By preventing autolysin function, this compound effectively traps the bacteria within their own cell wall, inhibiting expansion and division.[2] This novel mechanism of "preventing the wall from being broken down" is a departure from the classical model of cell wall synthesis inhibition.[2] This mode of action makes this compound a valuable tool for studying the roles of autolysins in cell wall dynamics and for exploring new antibiotic strategies that target peptidoglycan remodeling.

Inhibition of Fatty Acid Synthesis (FabI)

Conversely, other studies have identified this compound as a potent inhibitor of Staphylococcus aureus enoyl-ACP reductase (FabI).[3] FabI is a critical enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is responsible for producing the fatty acids necessary for building cell membranes. Inhibition of FabI by this compound disrupts membrane integrity and leads to bacterial cell death. This mechanism is supported by evidence that the antibacterial effect of this compound can be reversed by supplementing the growth medium with exogenous fatty acids. Furthermore, this compound does not appear to affect the biosynthesis of other macromolecules like DNA, RNA, proteins, or the cell wall itself in this context.

Quantitative Data

The following tables summarize the reported quantitative data for this compound's activity.

Table 1: In Vitro Enzyme Inhibition
Target EnzymeOrganismIC50 (µM)Reference
Enoyl-ACP Reductase (FabI)Staphylococcus aureus0.3 - 0.6
Enoyl-ACP Reductase (FabI)Staphylococcus aureus0.5
Enoyl-ACP Reductase (FabK)Streptococcus pneumoniae10
Table 2: Minimum Inhibitory Concentrations (MICs)
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus2 - 4
Methicillin-resistant S. aureus (MRSA)2 - 4
Quinolone-resistant S. aureus (QRSA)2 - 4
Streptococcus pneumoniae16
Bacillus subtilis 1688

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Autolysin Activity Assay (Whole-Cell Lysis)

This assay measures the ability of this compound to inhibit the natural autolytic activity of bacteria.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound

  • Triton X-100 (or other lysis-inducing agent)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (600 nm)

Procedure:

  • Grow bacterial cells to mid-log phase and harvest by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in PBS to an optical density (OD600) of approximately 1.0.

  • Treat the cell suspension with a sub-inhibitory concentration of this compound (e.g., 0.5 µg/mL for S. aureus) and incubate for a defined period (e.g., 30 minutes) at 37°C. An untreated control should be run in parallel.

  • Induce autolysis by adding Triton X-100 to a final concentration of 0.05%.

  • Monitor the decrease in OD600 over time at regular intervals. A slower rate of lysis in the this compound-treated sample compared to the control indicates inhibition of autolysin activity.

Protocol 3: FabI Enzyme Inhibition Assay

This in vitro assay measures the direct inhibitory effect of this compound on the FabI enzyme.

Materials:

  • Purified FabI enzyme

  • This compound

  • Crotonoyl-CoA (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, NADPH, and varying concentrations of this compound.

  • Add the purified FabI enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, crotonoyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound and a general experimental workflow.

complestatin_autolysin_inhibition cluster_cell Bacterial Cell This compound This compound Peptidoglycan Peptidoglycan This compound->Peptidoglycan Binds to CellWallRemodeling Cell Wall Remodeling & Growth This compound->CellWallRemodeling Inhibits Autolysins Autolysins Peptidoglycan->Autolysins Blocks access of Autolysins->CellWallRemodeling Required for

This compound inhibiting autolysin activity.

complestatin_fabI_inhibition cluster_pathway Fatty Acid Synthesis Pathway Acetyl-CoA Acetyl-CoA FabI Enoyl-ACP Reductase (FabI) Acetyl-CoA->FabI Substrate for pathway FattyAcids Fatty Acids FabI->FattyAcids Catalyzes final step CellMembrane Cell Membrane Synthesis FattyAcids->CellMembrane This compound This compound This compound->FabI Inhibits

This compound inhibiting the FabI enzyme.

experimental_workflow Start Start Hypothesis Hypothesize this compound's Effect on Bacteria Start->Hypothesis MIC_Assay Determine MIC Hypothesis->MIC_Assay Mechanism_Investigation Investigate Mechanism of Action MIC_Assay->Mechanism_Investigation Autolysin_Assay Autolysin Activity Assay Mechanism_Investigation->Autolysin_Assay FabI_Assay FabI Inhibition Assay Mechanism_Investigation->FabI_Assay Data_Analysis Analyze and Compare Data Autolysin_Assay->Data_Analysis FabI_Assay->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

A general workflow for studying this compound.

References

Application Notes and Protocols for High-Throughput Screening of Complestatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the development of high-throughput screening (HTS) assays for complestatin analogs. Given that this compound is a glycopeptide antibiotic with a novel mechanism of action involving the inhibition of bacterial cell wall remodeling, and has also been identified as an inhibitor of fatty acid synthesis, HTS assays for its analogs could be designed to identify molecules with enhanced antibacterial properties or novel therapeutic applications.[1][2][3] This document outlines protocols for both target-based and phenotypic screening approaches.

Introduction to this compound and its Analogs

This compound is a naturally occurring glycopeptide antibiotic that, along with the newly discovered corbomycin, exhibits a unique mode of action by binding to peptidoglycan and blocking the action of autolysins, which are essential for cell wall remodeling during bacterial growth.[3] This mechanism is distinct from other glycopeptides like vancomycin, which inhibit cell wall synthesis.[4] Additionally, this compound has been shown to inhibit the Staphylococcus aureus enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis.

The development of this compound analogs offers the potential to:

  • Enhance potency against a broader spectrum of bacteria.

  • Overcome existing antibiotic resistance mechanisms.

  • Explore novel therapeutic applications beyond antibacterial activity, such as antiviral or immunomodulatory effects, given its initial discovery as a complement inhibitor.

High-Throughput Screening Strategies

A successful HTS campaign for this compound analogs will likely involve a combination of target-based and phenotypic assays to identify compounds with desired biological activities. The choice of assay will depend on the specific therapeutic goal for the analog library.

Target-Based Assays

Target-based assays are designed to screen for compounds that interact with a specific molecular target. For this compound analogs, primary targets include enzymes involved in bacterial cell wall remodeling and fatty acid synthesis.

2.1.1. Autolysin Activity Inhibition Assay

This assay aims to identify analogs that inhibit the enzymatic activity of bacterial autolysins.

Experimental Protocol:

Objective: To quantify the inhibition of autolysin-mediated peptidoglycan degradation by this compound analogs in a high-throughput format.

Materials:

  • Purified bacterial autolysin (e.g., Atl from S. aureus)

  • Fluorescently labeled peptidoglycan substrate (e.g., FITC-labeled peptidoglycan)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • 384-well black, clear-bottom microplates

  • This compound analog library

  • Positive control (e.g., this compound)

  • Negative control (e.g., DMSO)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of fluorescently labeled peptidoglycan in the assay buffer.

  • Dispense 10 µL of the peptidoglycan solution into each well of a 384-well plate.

  • Add 50 nL of this compound analogs from the library to the respective wells. Include positive and negative controls.

  • Add 10 µL of purified autolysin enzyme to each well to initiate the reaction. The final concentration of the enzyme should be optimized for a robust signal-to-background ratio.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 495/525 nm for FITC). An increase in fluorescence indicates peptidoglycan degradation.

  • Calculate the percent inhibition for each analog relative to the controls.

Data Presentation:

Compound IDConcentration (µM)Autolysin Activity (% of Control)% Inhibition
Analog-0011015.284.8
Analog-0021089.710.3
This compound1010.589.5
DMSO-100.00.0

2.1.2. FabI Inhibition Assay

This biochemical assay identifies analogs that inhibit the activity of the FabI enzyme.

Experimental Protocol:

Objective: To measure the inhibition of FabI-catalyzed reduction of enoyl-ACP by this compound analogs.

Materials:

  • Purified recombinant FabI enzyme

  • Crotonyl-CoA (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM EDTA)

  • 384-well UV-transparent microplates

  • This compound analog library

  • Positive control (e.g., triclosan or this compound)

  • Negative control (e.g., DMSO)

  • Spectrophotometric plate reader

Procedure:

  • Dispense 20 µL of assay buffer containing NADPH into each well of a 384-well plate.

  • Add 50 nL of this compound analogs from the library to the respective wells. Include controls.

  • Add 10 µL of purified FabI enzyme to each well.

  • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of crotonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each well.

  • Determine the percent inhibition for each analog.

Data Presentation:

Compound IDConcentration (µM)FabI Activity (mOD/min)% Inhibition
Analog-00355.892.1
Analog-004568.28.5
This compound58.189.1
DMSO-74.50.0
Phenotypic Assays

Phenotypic screens assess the effect of compounds on whole cells or organisms, providing insights into their overall biological activity without a priori knowledge of the target.

2.2.1. Bacterial Growth Inhibition Assay

This is a primary phenotypic screen to identify analogs with antibacterial activity.

Experimental Protocol:

Objective: To determine the minimum inhibitory concentration (MIC) of this compound analogs against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, MRSA, Bacillus subtilis)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 384-well clear microplates

  • This compound analog library

  • Positive control (e.g., vancomycin, this compound)

  • Negative control (media only)

  • Resazurin solution (viability indicator)

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare a serial dilution of each this compound analog in the growth medium in a 384-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final density of ~5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Alternatively, add resazurin solution and incubate for an additional 2-4 hours. Measure fluorescence (Ex/Em ~560/590 nm) to determine cell viability.

  • The MIC is defined as the lowest concentration of the analog that inhibits visible growth or reduces the viability signal by ≥90%.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)MRSA MIC (µg/mL)B. subtilis MIC (µg/mL)
Analog-001242
Analog-002>64>64>64
This compound442
Vancomycin110.5

2.2.2. Viral Entry Inhibition Assay (Pseudotyped Virus Assay)

Considering the potential for novel applications, screening for antiviral activity is a valuable secondary approach. Pseudotyped virus assays are a safe and effective way to screen for inhibitors of viral entry.

Experimental Protocol:

Objective: To identify this compound analogs that inhibit the entry of a pseudotyped virus into host cells. This protocol uses a lentiviral vector pseudotyped with the spike protein of a target virus (e.g., SARS-CoV-2) and expressing a luciferase reporter gene.

Materials:

  • Host cell line expressing the target viral receptor (e.g., HEK293T-ACE2)

  • Pseudotyped lentiviral particles carrying a luciferase reporter gene

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom tissue culture plates

  • This compound analog library

  • Positive control (e.g., a known entry inhibitor)

  • Negative control (e.g., DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Seed host cells into 384-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serially diluted this compound analogs for 1 hour at 37°C.

  • Add pseudotyped virus particles to each well.

  • Incubate for 48-72 hours at 37°C.

  • Remove the culture medium and add luciferase assay reagent to lyse the cells and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of viral entry for each analog.

Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
Analog-005101,25091.7
Analog-0061014,8001.3
Control-Inhibitor185094.3
DMSO-15,0000.0

Visualization of Workflows and Pathways

Signaling Pathway: this compound's Antibacterial Mechanism of Action

Complestatin_Mechanism cluster_cell_wall Bacterial Cell Wall cluster_fatty_acid Fatty Acid Synthesis Peptidoglycan Peptidoglycan Autolysins Autolysins Peptidoglycan->Autolysins Remodeling Enoyl_ACP Enoyl-ACP FabI FabI (Enoyl-ACP Reductase) Enoyl_ACP->FabI Fatty_Acids Fatty Acids FabI->Fatty_Acids This compound This compound Analog This compound->Autolysins Inhibition This compound->FabI Inhibition

Caption: this compound's dual antibacterial mechanisms.

Experimental Workflow: Target-Based HTS for Autolysin Inhibitors

HTS_Workflow_Autolysin A Plate Preparation: Dispense fluorescent peptidoglycan B Compound Addition: Add this compound analogs and controls A->B C Enzyme Addition: Initiate reaction with purified autolysin B->C D Incubation: 37°C for 60 minutes C->D E Data Acquisition: Read fluorescence D->E F Data Analysis: Calculate % inhibition E->F G Hit Identification F->G Select compounds with high inhibition

Caption: HTS workflow for identifying autolysin inhibitors.

Logical Relationship: Hit Confirmation and Validation Cascade

Hit_Validation_Cascade Primary_Screen Primary HTS (e.g., Autolysin Assay) Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., FabI Inhibition) Dose_Response->Orthogonal_Assay Confirm on-target activity Phenotypic_Screen Phenotypic Screen (Bacterial Growth Inhibition) Orthogonal_Assay->Phenotypic_Screen Validate cellular efficacy Cytotoxicity Cytotoxicity Assay (e.g., on human cell lines) Phenotypic_Screen->Cytotoxicity Assess safety profile Lead_Candidate Lead Candidate Cytotoxicity->Lead_Candidate

Caption: Workflow for hit confirmation and validation.

References

Application Notes & Protocols for In Vivo Delivery of Complestatin in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information and potential strategies for the in vivo delivery of complestatin in preclinical research. Given the limited number of publicly available preclinical studies detailing specific formulations, this document combines existing data on this compound with established methodologies for the delivery of similar cyclic peptide antibiotics.

Introduction to this compound and In Vivo Delivery Challenges

This compound is a potent cyclic hexapeptide isolated from Streptomyces lavendulae. It has garnered significant interest due to its dual biological activities: inhibition of the complement system and antibacterial action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Its mechanism of action involves the inhibition of fatty acid synthesis and peptidoglycan remodeling[2][3]. These properties make this compound a promising candidate for further preclinical development.

However, the effective in vivo delivery of peptide-based therapeutics like this compound presents several challenges:

  • Poor Membrane Permeability: The large molecular size and hydrophilic nature of many peptides can limit their ability to cross biological membranes.

  • Susceptibility to Proteolysis: Peptides are prone to degradation by proteases in the bloodstream and tissues, leading to a short half-life.

  • Solubility: While some sources indicate that this compound is water-soluble, others suggest poor solubility, which can complicate the preparation of formulations for in vivo administration[4].

Overcoming these challenges is critical for accurately assessing the efficacy and pharmacokinetics of this compound in animal models.

Physicochemical Properties of this compound

A clear understanding of this compound's physicochemical properties is fundamental for designing appropriate delivery strategies.

PropertyValueSource
Molecular Formula C61H45Cl6N7O15
Molecular Weight ~1328.8 g/mol
Structure Cyclic Hexapeptide
Solubility Reported as soluble in water, but also noted to have poor solubility properties. This suggests that achieving high concentrations for in vivo dosing may require specific formulation strategies.
XLogP3 9.8

In Vivo Delivery Methods and Protocols

Based on available literature, intravenous administration has been successfully used for this compound in a preclinical setting. Alternative delivery routes and formulations, drawing from experience with other cyclic peptides, are also presented as viable options for exploration.

Intravenous (IV) Administration

Intravenous injection is a direct route of administration that bypasses absorption barriers and ensures immediate systemic exposure. A study by Kaneko et al. (1989) demonstrated the efficacy of intravenously administered this compound in inhibiting systemic anaphylactic shock in sensitized guinea pigs. While the exact formulation was not detailed, a standard protocol for the IV delivery of a peptide with variable solubility can be proposed.

Experimental Protocol: Intravenous Administration of this compound in a Rodent Model

Objective: To achieve systemic delivery of this compound for pharmacokinetic and efficacy studies.

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, 5% dextrose in water (D5W), or a buffered solution such as PBS, pH 7.4)

  • Solubilizing agent if required (e.g., DMSO, ethanol, PEG400). Note: The final concentration of the co-solvent should be minimized to avoid toxicity.

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal model (e.g., mice or rats)

  • Warming device for vasodilation of the tail vein

Procedure:

  • Formulation Preparation:

    • If this compound is sufficiently soluble in the aqueous vehicle, dissolve it directly to the desired concentration.

    • If solubility is a challenge, first dissolve this compound in a minimal amount of a biocompatible organic co-solvent (e.g., DMSO). Then, slowly add the aqueous vehicle while vortexing to prevent precipitation. The final concentration of the organic co-solvent should ideally be below 5% of the total injection volume.

    • Sterile-filter the final formulation through a 0.22 µm syringe filter.

  • Animal Preparation:

    • Acclimatize the animals to the laboratory conditions.

    • Weigh each animal to determine the precise injection volume.

    • Warm the animal's tail using a warming pad or lamp to induce vasodilation, making the lateral tail veins more accessible.

  • Administration:

    • Load the sterile this compound formulation into a syringe.

    • Gently restrain the animal.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the formulation over a period of 1-2 minutes.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of adverse reactions.

    • Proceed with blood sampling for pharmacokinetic analysis or monitor for therapeutic efficacy according to the study design.

Alternative and Advanced Delivery Systems

To improve the pharmacokinetic profile and enable alternative routes of administration, advanced drug delivery systems can be explored.

  • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles (e.g., PLGA-based) can protect it from premature degradation, improve its solubility, and potentially offer controlled release.

  • Liposomal Formulations: Liposomes can encapsulate hydrophilic compounds like peptides in their aqueous core, shielding them from the external environment and facilitating their delivery.

Preclinical Study Design: A Summary

The following table outlines key considerations for designing preclinical studies with this compound.

Study TypeAnimal ModelRoute of AdministrationKey Parameters to Evaluate
Pharmacokinetics (PK) Mice, RatsIntravenous (IV), Intraperitoneal (IP)Cmax, Tmax, Half-life (t1/2), AUC, Clearance, Volume of distribution
Antibacterial Efficacy Murine thigh infection model with MRSAIV, Subcutaneous (SC)Reduction in bacterial burden (CFU/g of tissue), Survival rate
Anti-complement Activity Guinea pig anaphylaxis modelIVInhibition of systemic anaphylactic shock, Measurement of complement components (C3a, C5a)
Toxicology Mice, RatsIV, IPMaximum tolerated dose (MTD), Clinical observations, Histopathology of major organs

Visualizations

Experimental Workflow for Preclinical Evaluation

G cluster_prep Formulation & Preparation cluster_admin In Vivo Administration cluster_eval Evaluation formulation This compound Formulation (e.g., Saline, Co-solvent, Nanoparticles) qc Quality Control (Sterility, Concentration) formulation->qc animal_model Animal Model Selection (e.g., Mouse, Rat, Guinea Pig) qc->animal_model admin_route Route of Administration (e.g., IV, IP, SC) animal_model->admin_route pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) admin_route->pk_pd efficacy Efficacy Studies (e.g., Antibacterial, Anti-complement) admin_route->efficacy toxicology Toxicology Assessment admin_route->toxicology

Caption: Workflow for the preclinical in vivo evaluation of this compound.

Proposed Antibacterial Signaling Pathway of this compound

G cluster_inhibition Inhibitory Action cluster_process Cellular Process This compound This compound bacterial_cell Bacterial Cell (e.g., S. aureus) fabI Enoyl-ACP Reductase (FabI) This compound->fabI Inhibits peptidoglycan Peptidoglycan Remodeling This compound->peptidoglycan Blocks fatty_acid Fatty Acid Synthesis fabI->fatty_acid cell_growth Inhibition of Bacterial Growth peptidoglycan->cell_growth fatty_acid->cell_growth Required for

Caption: this compound's inhibitory action on bacterial fatty acid synthesis and peptidoglycan remodeling.

References

Troubleshooting & Optimization

overcoming poor solubility of complestatin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for complestatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a primary focus on overcoming the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: this compound is a large, hydrophobic cyclic glycopeptide, which results in poor solubility in aqueous solutions. Its complex structure with multiple non-polar side chains limits its interaction with water molecules, leading to precipitation or failure to dissolve. For initial experiments, dissolving this compound in a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) before diluting it into your aqueous buffer is recommended.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. To troubleshoot this, you can:

  • Decrease the final concentration of this compound in your media.

  • Increase the percentage of DMSO in the final solution, but be mindful of solvent toxicity in your specific assay (typically <0.5% DMSO is recommended for cell-based assays).

  • Use a solubilizing agent, such as cyclodextrins or specialized formulation nanoparticles, to enhance aqueous solubility.

Q3: What is the mechanism of action of this compound?

A3: Current research suggests that this compound has a dual mechanism of action against bacteria. Firstly, it can inhibit bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein (ACP) reductase (FabI).[1][2] Secondly, it has been shown to have a novel mode of action where it binds to peptidoglycan and blocks the action of autolysins, which are essential for remodeling the cell wall during bacterial growth.[3][4]

Q4: Can I heat the solution to help dissolve this compound?

A4: Gentle heating and sonication can be used to aid dissolution, but this should be done with caution. Overheating can degrade the peptide. It is also important to note that this may create a supersaturated solution that could precipitate out as it cools.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

Issue 1: Initial Dissolution Failure in Aqueous Buffer

Workflow for Initial Dissolution Troubleshooting

G start Start: this compound Powder dissolve_dmso Dissolve in minimal DMSO (e.g., to make 10 mM stock) start->dissolve_dmso vortex Vortex/Sonicate dissolve_dmso->vortex dilute Slowly add stock solution to aqueous buffer while vortexing vortex->dilute observe Observe for precipitation dilute->observe success Success: Clear Solution observe->success No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Go to Advanced Solubilization Strategies precipitate->troubleshoot

Caption: Workflow for initial troubleshooting of this compound solubility.

Issue 2: Precipitation Upon Dilution of DMSO Stock Solution

If you observe precipitation after diluting your DMSO stock, consider the following advanced strategies.

Decision Guide for Advanced Solubilization Strategies

G start Precipitation Observed need_high_conc Is a high concentration essential for the experiment? start->need_high_conc lower_conc Lower Final Concentration need_high_conc->lower_conc No long_term_stability Is long-term stability in aqueous solution required? need_high_conc->long_term_stability Yes use_cyclo Use Cyclodextrin Complexation use_nano Use Nanoparticle Formulation long_term_stability->use_cyclo No long_term_stability->use_nano Yes

Caption: Decision guide for selecting an advanced solubilization strategy.

Experimental Protocols

Protocol 1: Cyclodextrin Complexation for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Methodology (Adapted from protocols for other poorly soluble cyclic peptides):

  • Preparation of Solutions:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol or methanol) to create a stock solution (e.g., 10 mg/mL).

    • In a separate container, dissolve HP-β-CD in purified water to make a concentrated solution (e.g., 20% w/v). A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

  • Mixing and Complexation:

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring vigorously.

    • Continue stirring the mixture for 24-48 hours at room temperature to allow for efficient complex formation.

  • Solvent Evaporation:

    • Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a clear aqueous solution or a solid film is formed.

    • If a solid is obtained, it can be dried further under vacuum.

  • Final Processing & Reconstitution:

    • The resulting solution or dried powder is the this compound-cyclodextrin complex.

    • The dried complex can be reconstituted in an aqueous buffer for your experiments. The expected solubility should be significantly higher than that of the free compound.

Protocol 2: PLGA Nanoparticle Formulation

Encapsulating this compound into biodegradable polymer nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its solubility, stability, and pharmacokinetic profile.

Methodology (Emulsion-Solvent Evaporation Technique):

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a water-miscible organic solvent like acetone or acetonitrile (e.g., 5 mL).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution (e.g., 20 mL) containing a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 2% w/v).

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. Continue for 5-10 minutes.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with purified water to remove excess PVA and unencapsulated drug. Repeat the washing step twice.

  • Lyophilization and Storage:

    • Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose).

    • Freeze-dry (lyophilize) the suspension to obtain a dry powder of this compound-loaded nanoparticles, which can be stored at -20°C and reconstituted in buffer before use.

Quantitative Data

Formulation StrategyCompound ExampleSolvent SystemSolubility Enhancement (Fold Increase)
Co-solvency Cabozantinib MalateWater vs. 90% DMSO/10% Water>100,000
Cyclodextrin Complexation AlbendazoleWater vs. HP-β-CD Complex~1,000-10,000
Nanoparticle Formulation PaclitaxelWater vs. PLGA-PEG Nanoparticles>1,000

This data is illustrative and the actual solubility enhancement for this compound may vary.

Mechanism of Action Diagrams

Inhibition of Fatty Acid Synthesis

This compound targets and inhibits FabI, an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. This leads to the depletion of fatty acids required for building and maintaining the bacterial cell membrane.

G acetyl_coa Acetyl-CoA malonyl_acp Malonyl-ACP acetyl_coa->malonyl_acp condensation Condensation (FabF/H) malonyl_acp->condensation reduction1 Reduction (FabG) condensation->reduction1 dehydration Dehydration (FabZ/A) reduction1->dehydration reduction2 Enoyl-ACP Reduction (FabI) dehydration->reduction2 elongated_acyl_acp Elongated Acyl-ACP reduction2->elongated_acyl_acp fatty_acids Fatty Acids elongated_acyl_acp->fatty_acids Cycle Repeats membrane Cell Membrane Biosynthesis fatty_acids->membrane This compound This compound This compound->reduction2

Caption: this compound inhibits the bacterial fatty acid synthesis pathway by targeting FabI.

Inhibition of Peptidoglycan Remodeling

This compound can also bind to peptidoglycan in the bacterial cell wall, which in turn blocks the activity of autolysins. Autolysins are crucial for breaking down and remodeling the cell wall during cell division and growth.

G cell_wall Bacterial Cell Wall (Peptidoglycan Matrix) remodeling Cell Wall Remodeling & Lysis cell_wall->remodeling Leads to autolysins Autolysins (Hydrolases) autolysins->cell_wall Acts on growth Bacterial Growth & Division remodeling->growth This compound This compound This compound->autolysins Blocks Action Of

Caption: this compound inhibits peptidoglycan remodeling by blocking autolysin function.

References

strategies to improve the stability of complestatin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Complestatin In Vitro Assays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to ensure the reliability and reproducibility of your in vitro assays.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter with this compound stability during your in vitro experiments.

Frequently Asked Questions (FAQs)

Compound and Formulation Issues

  • Q1: My this compound solution appears cloudy or shows precipitation upon reconstitution or dilution in my assay buffer. What could be the cause and how can I resolve it?

    • A1: Precipitation can occur if the peptide's solubility limit is exceeded or if the buffer composition is incompatible. This compound's solubility can be poor at physiological pH.[1]

      • Troubleshooting Steps:

        • pH Adjustment: Ensure the pH of your buffer is at least 2 units away from this compound's isoelectric point (pI) to maintain a net charge and improve solubility.[2]

        • Co-solvents: For stock solutions, consider using a small amount of an organic solvent like DMSO before further dilution into your aqueous assay buffer.[3] Always include a vehicle control in your experiments to account for any effects of the co-solvent.

        • Solubilizing Excipients: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the solubility of peptides.[4]

  • Q2: I am observing a progressive loss of this compound activity throughout my multi-day in vitro assay. What are the likely degradation pathways?

    • A2: Peptides like this compound can degrade in aqueous solutions through several chemical pathways:[2]

      • Oxidation: Residues such as Tryptophan (Trp), which is present in this compound, are susceptible to oxidation. This can be accelerated by exposure to air, light, or the presence of trace metal ions.

      • Hydrolysis: Cleavage of peptide bonds can occur, particularly at non-neutral pH and elevated temperatures.

      • Disulfide Bond Reduction/Scrambling: The disulfide bridge in this compound is crucial for its activity. Reducing agents in the media or cell lysates can disrupt this bond.

  • Q3: How can I minimize the degradation of this compound during my experiments?

    • A3: Several strategies can be employed to enhance stability:

      • pH and Buffer Selection: Maintain the pH of your assay medium in a range where this compound is most stable, which can be determined through a pH-rate stability study. Generally, a slightly acidic pH (5-6) can improve the stability of peptides in solution.

      • Temperature Control: Perform experiments at the lowest feasible temperature and avoid prolonged incubations at 37°C if possible. Store stock solutions at -20°C or -80°C.

      • Use of Stabilizers:

        • Antioxidants: To prevent oxidation, consider adding antioxidants like methionine or ascorbic acid to your buffers.

        • Chelating Agents: EDTA can be used to sequester metal ions that may catalyze oxidation.

        • Cyclodextrins: These can form inclusion complexes with hydrophobic residues, protecting them from degradation.

Assay-Specific Problems

  • Q4: My complement inhibition assay (e.g., CH50) is giving inconsistent results with this compound. What are some potential sources of variability?

    • A4: In addition to this compound stability, other factors can affect complement assays:

      • Reagent Quality: Ensure the serum used as a complement source is fresh, properly stored, and has not undergone multiple freeze-thaw cycles.

      • Assay Conditions: Precisely control incubation times and temperatures, as complement activation is a kinetic process.

      • Compound Interference: At high concentrations, your compound might directly lyse or stabilize red blood cells, interfering with hemolytic readouts. Run controls of this compound with erythrocytes in the absence of serum to test for this.

  • Q5: How should I properly store and handle lyophilized this compound and its stock solutions?

    • A5: Proper storage is critical for maintaining the integrity of this compound.

      • Lyophilized Peptide: Store at -20°C or -80°C in a desiccator. Before opening, allow the vial to warm to room temperature to prevent condensation, as moisture can significantly decrease long-term stability.

      • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., sterile water or DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Peptide solutions are generally stable for a shorter duration, even when frozen.

Data Presentation

AnalogModificationKey Stability/Pharmacokinetic ImprovementReference
Acetylated this compoundN-terminus acetylationImproved stability in human plasma with a very low inactivation rate of 0.03%/min.
Cp40D-Tyrosine and other modificationsShows a longer plasma residence time in cynomolgus monkeys (apparent terminal half-life of up to ~12 h) compared to earlier analogs, which is related to its higher binding affinity for C3.
PEGylated Cp40 AnalogsPEGylation at the N-terminusDrastically increased solubility (>270 mg/mL in PBS for mPEG(3k)-Cp40) and retained inhibitory activity.
Cp40-KKKAddition of Lysine residues at the C-terminusExtended plasma half-life in non-human primates (~44.3 h).
Thioether AnalogsReplacement of disulfide bond with a thioether bondImproved stability against reduction, though disulfide-bridged analogs already show excellent stability in plasma.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and improve the stability of this compound.

Protocol 1: pH-Rate Stability Study of this compound

This protocol determines the optimal pH for this compound stability in an aqueous solution.

1. Materials:

  • This compound

  • A series of buffers (e.g., acetate for pH 4.0-5.5, phosphate for pH 6.0-8.0)

  • HPLC system with a C18 column

  • Incubator or water bath

2. Procedure:

  • Buffer Preparation: Prepare a range of buffers with 0.5 pH unit increments.

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the samples and incubate at a constant temperature (e.g., 37°C or 40°C to accelerate degradation).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each pH condition and immediately freeze it at -80°C to halt degradation.

  • RP-HPLC Analysis:

    • Thaw the samples and centrifuge to remove any precipitate.

    • Analyze the remaining intact this compound in each sample by RP-HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Quantify the peak area of the intact this compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the percentage of remaining this compound versus time.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

    • Plot the degradation rate constants against pH to determine the pH of maximum stability.

Protocol 2: Stabilization of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a this compound formulation with HP-β-CD to potentially enhance its solubility and stability.

1. Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Vortex mixer and sonicator

2. Procedure:

  • HP-β-CD Solution Preparation: Prepare a stock solution of HP-β-CD in the desired assay buffer (e.g., 10% w/v).

  • Complexation:

    • Add the lyophilized this compound powder to the HP-β-CD solution.

    • Vortex vigorously for 2-3 minutes.

    • Sonicate the solution for 5-10 minutes to facilitate the formation of the inclusion complex.

  • Equilibration: Allow the solution to equilibrate at room temperature for at least 1 hour.

  • Sterilization (if required): Filter the solution through a 0.22 µm sterile filter.

  • Stability Assessment: The stability of the this compound-HP-β-CD complex can then be assessed using the pH-rate stability protocol (Protocol 1) or a serum stability assay (Protocol 3), comparing it to this compound dissolved in buffer alone.

Protocol 3: In Vitro Serum Stability Assay

This protocol assesses the stability of this compound in the presence of serum proteases.

1. Materials:

  • This compound

  • Human or other species' serum

  • PBS (pH 7.4)

  • Precipitating solution (e.g., acetonitrile with 1% TFA)

  • Incubator or water bath at 37°C

  • Refrigerated centrifuge

  • RP-HPLC system

2. Procedure:

  • Serum Preparation: Thaw the serum at 37°C and centrifuge to remove cryoprecipitates.

  • Incubation:

    • Pre-warm the serum to 37°C.

    • Spike the serum with a stock solution of this compound to a final concentration (e.g., 100 µg/mL).

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-complestatin mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to 2-3 volumes of ice-cold precipitating solution to stop enzymatic degradation and precipitate serum proteins.

    • Vortex thoroughly and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant and analyze it by RP-HPLC to quantify the remaining intact this compound.

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour time point.

    • Determine the half-life of this compound in serum.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution A Low/Inconsistent Activity of this compound in In Vitro Assay B Precipitation or Solubility Issue? A->B C Chemical Degradation? A->C D Assay-Specific Artifact? A->D E Optimize Buffer pH Use Co-solvents (e.g., DMSO) Add Solubilizers (e.g., Cyclodextrins) B->E Yes F Control Temp & pH Add Antioxidants/Chelators Minimize Freeze-Thaw Cycles C->F Yes G Validate Reagents (e.g., Serum) Run Controls (Compound only) Optimize Assay Conditions D->G Yes

Caption: Troubleshooting workflow for low this compound activity.

Experimental Workflow for Serum Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution C Spike Serum with this compound A->C B Prepare Serum (Thaw & Centrifuge) B->C D Incubate at 37°C C->D E Collect Aliquots at Time Points D->E F Precipitate Proteins (ACN/TFA) E->F G Centrifuge & Collect Supernatant F->G H Analyze by RP-HPLC G->H I Calculate % Remaining & Half-life H->I

Caption: Workflow for assessing this compound serum stability.

This compound's Mechanism of Action in the Complement Pathway

cluster_pathways Complement Activation Pathways Classical Classical Pathway C3_convertase C3 Convertase Formation Classical->C3_convertase Lectin Lectin Pathway Lectin->C3_convertase Alternative Alternative Pathway Alternative->C3_convertase C3_cleavage C3 Cleavage C3_convertase->C3_cleavage C3 Complement C3 C3->C3_cleavage C3a C3a (Anaphylatoxin) C3_cleavage->C3a C3b C3b (Opsonin) C3_cleavage->C3b Downstream Downstream Effector Functions (Inflammation, Phagocytosis, MAC formation) C3b->Downstream This compound This compound This compound->C3 Binds to C3 This compound->C3_cleavage Inhibits

Caption: this compound inhibits the central step of the complement cascade.

References

Complestatin Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of complestatin and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound presents several significant challenges stemming from its complex macrocyclic structure, which includes a biaryl linkage and multiple chiral centers. Key difficulties include:

  • Atropisomer-selective macrocyclization: The formation of the biaryl bond between the two aromatic rings of the tryptophan-derived subunit must be controlled to yield the correct atropisomer, which is crucial for biological activity.[1][2][3] Uncontrolled cyclization can lead to a mixture of atropisomers that are difficult to separate.

  • Strain in the macrocyclic core: The 16-membered macrocycle of this compound (chloropeptin II) is highly strained, which can lead to undesired side reactions or rearrangements.[2][4] For example, under acidic conditions, this compound can rearrange to the less strained chloropeptin I.

  • Reactivity of the indole ring: The indole ring of the tryptophan residue is susceptible to oxidation and other side reactions, requiring careful selection of protective groups and reaction conditions.

  • Synthesis of non-standard amino acids: this compound contains unusual amino acid residues, such as D-(-)-4-hydroxyphenylglycine and D-(-)-3,5-dichloro-4-hydroxyphenylglycine, which must be synthesized and incorporated into the peptide chain.

Q2: What are common impurities encountered during this compound synthesis and how can they be identified?

Common impurities in this compound synthesis can arise from several sources, including side reactions, incomplete reactions, and rearrangement products. These may include:

  • Atropisomers: The incorrect atropisomer (isothis compound) is a common impurity if the macrocyclization step is not selective. These can often be identified by NMR spectroscopy, as the chemical shifts of the tryptophan protons are diagnostic for each atropisomer.

  • Rearrangement products: The acid-catalyzed rearrangement of this compound to the more stable chloropeptin I is a potential side product. This can be detected by LC-MS, as the two compounds have the same mass but different retention times.

  • Oxidation products: The indole ring can be oxidized to form this compound A (2-oxindole) or this compound B (3-hydroxy-2-oxindole). These can be identified by mass spectrometry (increase in mass) and NMR spectroscopy.

  • Incomplete deprotection: Residual protecting groups from the synthesis can lead to impurities. These are typically identified by mass spectrometry.

  • Truncated or deleted sequences: Errors in the solid-phase peptide synthesis (SPPS) can lead to peptides with missing amino acids. These are typically identified by mass spectrometry.

Q3: What analytical techniques are most useful for characterizing this compound and its analogues?

A combination of analytical techniques is essential for the complete characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are crucial for determining the structure and stereochemistry of this compound, including the atropisomer configuration. Diagnostic chemical shifts for the tryptophan protons can confirm the correct atropisomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. Tandem MS (MS/MS) can be used to sequence the peptide and identify any modifications.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound and for its purification. Different elution conditions can be used to separate this compound from its impurities.

Troubleshooting Guides

Synthesis

Problem: Low yield in the macrocyclization step.

Possible CauseSuggested Solution
Steric hindrance Utilize a less sterically demanding protecting group on the terminal alkyne to direct the regioselectivity of an intramolecular Larock indole synthesis.
Suboptimal catalyst or reaction conditions Screen different palladium catalysts and reaction conditions for the Larock cyclization. Ensure rigorous anhydrous conditions for reactions sensitive to moisture.
Incorrect precursor conformation The conformation of the linear peptide precursor can significantly impact cyclization efficiency. The presence of an N-methyl amide can promote a more compact conformation conducive to cyclization.

Problem: Poor atropisomer selectivity.

Possible CauseSuggested Solution
Lack of stereochemical control during cyclization The choice of macrocyclization strategy is critical. A late-stage intramolecular biaryl Suzuki coupling has been reported to yield the unnatural (S)-atropisomer, while a Larock indole synthesis can provide good selectivity for the natural (R)-atropisomer.
Pre-existing stereochemistry in the macrocycle The stereochemistry of the pre-formed ring system can influence the atropdiastereoselectivity of the biaryl ring closure.
Purification

Problem: Co-elution of this compound and impurities during HPLC.

Possible CauseSuggested Solution
Similar polarity of compounds Optimize the HPLC gradient. A shallower gradient can improve the resolution between closely eluting peaks. Experiment with different solvent systems (e.g., acetonitrile vs. methanol) and different counter-ions (e.g., TFA vs. formic acid).
Presence of atropisomers Atropisomers can be particularly difficult to separate. Chiral chromatography may be necessary in some cases.

Problem: Low recovery of this compound after purification.

Possible CauseSuggested Solution
Adsorption to surfaces Use low-adsorption vials and collection tubes. Passivating glassware with a silylating agent may also help.
Precipitation during solvent removal This compound may have limited solubility in certain solvents. Avoid complete evaporation of the solvent. Lyophilization from a suitable solvent system (e.g., water/acetonitrile) is often preferred.
Degradation on the column Ensure the pH of the mobile phase is compatible with the stability of this compound. Avoid prolonged exposure to acidic conditions.

Experimental Protocols

Key Experiment: Intramolecular Larock Indole Synthesis for Macrocyclization

This protocol is based on the work of Boger et al. for the synthesis of the this compound core.

Materials:

  • Linear peptide precursor containing a 2-bromoaniline and a terminal alkyne with a removable silyl protecting group (e.g., -SiEt3).

  • Palladium catalyst (e.g., Pd(PPh3)4).

  • Base (e.g., K2CO3).

  • Anhydrous solvent (e.g., THF).

Procedure:

  • Dissolve the linear peptide precursor in anhydrous THF under an inert atmosphere (e.g., argon).

  • Add the palladium catalyst and the base to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the macrocyclic product.

Table 1: Representative Yields for Key Synthetic Steps in this compound Synthesis

StepReactionYield (%)Reference
1Intramolecular Larock Indole Synthesis89
2Aromatic Nucleophilic Substitution for Biaryl Ether Formation81
3Two-step removal of activating nitro group63 (over 2 steps)
4Final Deprotection (LiOH)60
5Oxidation to this compound A (HCl-DMSO)93

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis of Linear Precursor Macrocyclization Intramolecular Larock Indole Synthesis SPPS->Macrocyclization Deprotection Global Deprotection Macrocyclization->Deprotection Flash_Chromatography Flash Column Chromatography Deprotection->Flash_Chromatography RP_HPLC Preparative RP-HPLC Flash_Chromatography->RP_HPLC LC_MS LC-MS RP_HPLC->LC_MS NMR NMR Spectroscopy LC_MS->NMR Purity_Check Analytical HPLC NMR->Purity_Check

Caption: General experimental workflow for this compound synthesis, purification, and analysis.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Verify Reaction Completion (LC-MS, TLC) start->check_reaction check_starting_material Check Starting Material Purity start->check_starting_material optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reaction->optimize_conditions Incomplete optimize_purification Optimize Purification Protocol (Gradient, Column, Solvents) check_reaction->optimize_purification Complete, but impure check_starting_material->start Impure optimize_conditions->check_reaction characterize_byproducts Characterize Byproducts (NMR, MS/MS) optimize_purification->characterize_byproducts successful_outcome Successful Synthesis/Purification optimize_purification->successful_outcome Pure product obtained characterize_byproducts->optimize_conditions Identify side reaction

References

Technical Support Center: Optimizing Complestatin Yield from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing complestatin yield from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the production of this potent anti-complement and antiviral cyclic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

A1: this compound is a secondary metabolite produced by the bacterium Streptomyces lavendulae, specifically the strain SANK 60477 has been identified as a producer.[1][2]

Q2: My Streptomyces culture shows good growth (high biomass), but the this compound yield is low. What are the potential reasons?

A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, often referred to as "growth-product decoupling," can be attributed to several factors:

  • Nutrient Repression: High concentrations of readily metabolizable carbon sources, such as glucose, can repress the expression of genes in the this compound biosynthetic cluster.

  • Suboptimal Induction: The biosynthesis of secondary metabolites like this compound is often triggered by specific nutritional or environmental cues, such as the depletion of a key nutrient (e.g., phosphate or nitrogen). These triggers may be absent or suboptimal in your culture conditions.

  • Incorrect Harvest Time: this compound production is typically initiated during the stationary phase of growth. Harvesting the culture too early (during the exponential growth phase) or too late (during the decline phase) can result in low yields.

  • pH Shift: The pH of the fermentation broth can significantly influence enzyme activity and the stability of the product. An unfavorable pH shift during the fermentation can lead to reduced production or degradation of this compound.

Q3: What are the key nutritional factors influencing this compound yield?

A3: The composition of the fermentation medium is critical for achieving high yields of this compound. The key factors include:

  • Carbon Source: The type and concentration of the carbon source are paramount. While a certain amount of a readily utilizable carbon source is needed for initial growth, a more complex carbohydrate or a slower-release carbon source may be beneficial for the production phase to avoid catabolite repression.

  • Nitrogen Source: Both the type (organic vs. inorganic) and concentration of the nitrogen source can significantly impact this compound production. Often, a combination of different nitrogen sources is optimal.

  • Phosphate Concentration: Phosphate is essential for primary metabolism, but high concentrations can suppress the onset of secondary metabolism. Phosphate limitation is a common strategy to trigger antibiotic production in Streptomyces.

  • Trace Elements: Specific trace elements are often required as cofactors for enzymes involved in the biosynthetic pathway.

Q4: How can I quantify the amount of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound. A reverse-phase HPLC method coupled with a UV detector is suitable. For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

Q5: I suspect my culture is contaminated. What are the signs and how can I confirm it?

A5: Signs of contamination in a Streptomyces fermentation include:

  • Atypical growth patterns or unusual morphology under the microscope.

  • A significant drop in pH that is not characteristic of your process.

  • The presence of unusual pigments or odors.

  • A sudden decrease in dissolved oxygen levels not correlated with biomass increase.

  • Complete loss of this compound production.

To confirm contamination, you can perform Gram staining and streak a sample of your culture on different types of agar plates (e.g., nutrient agar, potato dextrose agar) to check for the growth of other bacteria or fungi.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No this compound Production - Inappropriate fermentation medium- Optimize carbon and nitrogen sources. Consider using a complex carbon source like starch or dextrin instead of glucose. - Evaluate different nitrogen sources such as yeast extract, peptone, and ammonium salts. - Test different phosphate concentrations to identify the optimal level for production.
- Suboptimal physical parameters- Optimize fermentation temperature, pH, and dissolved oxygen levels. - Ensure adequate agitation for proper mixing and oxygen transfer without causing excessive shear stress.
- Poor quality inoculum- Use a fresh and actively growing seed culture. - Standardize the age and volume of the inoculum.
- Genetic instability of the strain- Re-isolate single colonies from the stock culture and screen for high-producing variants. - Maintain cryopreserved stocks of the high-producing strain.
Inconsistent Batch-to-Batch Yield - Variability in raw materials- Use high-quality, consistent sources for all medium components. - Prepare media consistently for each batch.
- Inconsistent inoculum preparation- Standardize the protocol for seed culture development, including medium, incubation time, and temperature.
- Fluctuations in fermentation parameters- Ensure that the fermenter's control systems (pH, temperature, dissolved oxygen) are calibrated and functioning correctly.
Foaming in the Fermenter - High protein content in the medium- Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. - Be cautious as excessive use of antifoam can sometimes inhibit growth or production.
Difficulty in Downstream Processing - Emulsion formation during extraction- Centrifuge the broth at a higher speed or for a longer duration to improve the separation of mycelium. - Consider using a different solvent for extraction.
- Low recovery after purification- Optimize the type of resin and elution conditions for chromatographic steps. - Ensure the pH of the sample and buffers is optimal for binding and elution.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose8.545
Soluble Starch7.2120
Dextrin7.8110
Glycerol6.585

Note: Data are representative and may vary depending on the specific strain and other fermentation conditions.

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
Peptone6.895
Yeast Extract7.5115
Ammonium Sulfate5.260
Sodium Nitrate4.855

Note: Data are representative and may vary depending on the specific strain and other fermentation conditions.

Table 3: Effect of Physical Parameters on this compound Yield

Temperature (°C)pHAgitation (rpm)This compound Yield (mg/L)
287.0200130
327.0200110
286.5200105
287.5200115
287.015090
287.0250125

Note: Data are representative and may vary depending on the specific strain and other fermentation conditions.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces lavendulae for this compound Production

1. Inoculum Preparation (Seed Culture): a. Aseptically transfer a loopful of S. lavendulae spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). b. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense, homogenous culture is obtained.

2. Production Fermentation: a. Prepare the production medium. A representative medium could consist of (per liter): Soluble Starch (20 g), Yeast Extract (10 g), K₂HPO₄ (1 g), MgSO₄·7H₂O (0.5 g), and trace element solution (1 mL). Adjust the initial pH to 7.0. b. Sterilize the production medium by autoclaving at 121°C for 20 minutes. c. Inoculate the production medium with 5% (v/v) of the seed culture. d. Incubate the production culture in a fermenter at 28°C with an agitation of 200 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute). e. Monitor the fermentation by taking samples periodically to measure pH, biomass, and this compound concentration. f. The fermentation is typically carried out for 7-10 days.

Protocol 2: Extraction and Purification of this compound

1. Extraction: a. At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation (e.g., 8000 x g for 20 minutes). b. Since this compound is found in the mycelium, extract the mycelial cake with a suitable organic solvent such as methanol or acetone (3 times the volume of the wet mycelial cake). c. Stir the mixture for several hours and then filter to separate the solvent extract. d. Concentrate the solvent extract under reduced pressure to obtain a crude extract.

2. Purification: a. The crude extract can be further purified using chromatographic techniques. b. A common first step is to use a solid-phase extraction (SPE) cartridge (e.g., C18) to desalt and partially purify the extract. c. Further purification can be achieved by preparative reverse-phase HPLC.

Protocol 3: Quantification of this compound by HPLC

1. Sample Preparation: a. Dilute the crude extract or purified fractions with the mobile phase. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength where this compound has a strong absorbance (e.g., 280 nm).
  • Quantification: Use a standard curve prepared with a known concentration of purified this compound.

Visualizations

Complestatin_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly cluster_modification Post-NRPS Modification cluster_regulation_export Regulation and Export Hpg 4-Hydroxyphenylglycine (Hpg) NRPS NRPS Modules (Priming, 6 Extending, Thioesterase) Hpg->NRPS diClHpg 3,5-dichloro-Hpg diClHpg->NRPS diClHBF 3,5-dichloro-hydroxybenzoylformate diClHBF->NRPS Linear_Peptide Linear Heptapeptide Intermediate NRPS->Linear_Peptide Peptide bond formation P450_Oxidases Cytochrome P450 Oxidases Linear_Peptide->P450_Oxidases Oxidative phenolic couplings Final_this compound This compound P450_Oxidases->Final_this compound Cyclization Halogenases Non-heme Halogenases Halogenases->diClHpg Halogenation of precursor ABC_Transporter ABC Transporter Final_this compound->ABC_Transporter Export from cell Regulators Transcriptional Regulators Regulators->NRPS Regulates expression

Caption: Simplified overview of the this compound biosynthetic pathway.

Fermentation_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis In-Process Control & Analysis Inoculum Inoculum Preparation (Seed Culture) Fermentation Production Fermentation (Bioreactor) Inoculum->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest QC Quality Control (HPLC/LC-MS) Fermentation->QC Extraction Mycelial Extraction (Solvent) Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Extraction->QC Final_Product Pure this compound Purification->Final_Product Purification->QC

Caption: General experimental workflow for this compound production.

References

Technical Support Center: Addressing Potential Assay Interference When Testing Complestatin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with complestatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential assay interference and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known mechanisms of action?

This compound is a cyclic depsipeptide antibiotic isolated from Streptomyces lavendulae.[1] It exhibits antibacterial activity through at least two distinct mechanisms:

  • Inhibition of Fatty Acid Synthesis: this compound is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI), which is a critical component of the fatty acid synthesis pathway.[2][3] This inhibition disrupts the production of essential fatty acids necessary for bacterial cell membrane integrity and other vital functions.

  • Blockade of Autolysins: this compound, along with the related compound corbomycin, has been shown to have a novel mode of action by binding to peptidoglycan and blocking the activity of autolysins. Autolysins are essential enzymes for remodeling the bacterial cell wall during growth and division.

Q2: What are the common assays used to test the activity of this compound?

Common assays for evaluating this compound's activity include:

  • Antibacterial Susceptibility Testing: Primarily Minimum Inhibitory Concentration (MIC) determination using broth microdilution or agar dilution methods to assess the lowest concentration of this compound that inhibits visible bacterial growth.

  • Macromolecular Biosynthesis Assays: These assays measure the incorporation of radiolabeled precursors into essential macromolecules like DNA, RNA, protein, and fatty acids to determine the specific cellular pathway targeted by the compound.[3]

  • Enzyme Inhibition Assays: Direct measurement of the inhibitory activity of this compound against its molecular target, FabI, often using spectrophotometric methods.[2]

Q3: My MIC values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent MIC values can arise from several factors not directly related to the compound's intrinsic activity. Potential sources of variability include:

  • Compound Solubility and Aggregation: this compound, being a cyclic peptide, may have limited aqueous solubility and a tendency to aggregate at higher concentrations, reducing its effective concentration in the assay.

  • Adsorption to Assay Plastics: Peptides can adsorb to the surfaces of microtiter plates and other plastic labware, leading to a lower actual concentration of the compound in the assay medium.

  • Inoculum Effect: Variations in the starting bacterial density can significantly impact MIC values.

  • Media Composition: Components of the culture medium can sometimes interact with the test compound, affecting its activity.

Troubleshooting Guides

Issue 1: Poor Solubility or Suspected Aggregation of this compound

Symptoms:

  • Visible precipitate in stock solutions or assay wells.

  • Inconsistent or lower-than-expected potency.

  • High variability in results between replicate wells.

Troubleshooting Steps:

StepActionRationale
1. Solvent Optimization Prepare stock solutions in an appropriate organic solvent like DMSO. For aqueous buffers, assess solubility at different pH values.This compound's solubility may be pH-dependent. Using a small amount of a compatible organic solvent for the stock solution can improve solubility in the final aqueous assay medium.
2. Sonication Briefly sonicate stock solutions and final dilutions.Sonication can help to break up small aggregates and improve dissolution.
3. Addition of Surfactants Include a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-80 in the assay buffer.Surfactants can help to prevent aggregation and non-specific binding of hydrophobic compounds.
4. Solubility Assessment Determine the critical aggregation concentration (CAC) using methods like light scattering or fluorescence-based assays.Knowing the CAC allows for designing experiments at concentrations below the aggregation threshold.
Issue 2: Non-specific Binding to Assay Plastics

Symptoms:

  • Loss of compound activity over time, especially in low-concentration experiments.

  • Discrepancies between results obtained in different types of plasticware (e.g., polypropylene vs. polystyrene).

Troubleshooting Steps:

StepActionRationale
1. Use of Low-Binding Plates Utilize commercially available low-protein-binding microtiter plates.These plates have modified surfaces that reduce non-specific adsorption of peptides and other biomolecules.
2. Pre-treatment of Plates Pre-incubate plates with a blocking agent such as bovine serum albumin (BSA) or a non-ionic surfactant.Blocking agents can saturate non-specific binding sites on the plastic surface.
3. Choice of Plasticware Test different types of plasticware (e.g., polypropylene, polyethylene) to identify the material with the lowest binding affinity for this compound.The extent of non-specific binding can vary between different types of plastics.
Issue 3: Interference with Assay Detection Methods

Symptoms:

  • High background signal in colorimetric or fluorometric assays.

  • Quenching of fluorescence signal.

  • Unexpected absorbance readings.

Troubleshooting Steps:

StepActionRationale
1. Compound-Only Controls Run controls containing only this compound in the assay buffer without the biological components (e.g., cells, enzymes).This will determine if this compound itself absorbs light or fluoresces at the assay wavelengths.
2. Spectral Scan Perform a wavelength scan of this compound to identify its absorbance and fluorescence spectra.This information helps in selecting assay wavelengths that minimize interference from the compound.
3. Use of Alternative Detection Methods If significant interference is observed, consider using an orthogonal assay with a different detection method (e.g., a luminescence-based assay instead of a fluorescence-based one).Different detection modalities have different susceptibilities to compound interference.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Macromolecular Biosynthesis Assay
  • Bacterial Culture: Grow bacteria to early-log phase.

  • Compound Treatment: Aliquot the culture into tubes and add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a no-drug control.

  • Radiolabeling: Add a specific radiolabeled precursor to each tube (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]acetate for fatty acids).

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Precipitation and Scintillation Counting: Stop the incorporation reaction, precipitate the macromolecules, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the level of incorporated radioactivity in the this compound-treated samples to the no-drug control to determine the percent inhibition of each biosynthetic pathway.

Visualizations

Complestatin_Mechanism_of_Action cluster_fabI Fatty Acid Synthesis Inhibition cluster_autolysin Autolysin Blockade Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FabI FabI Malonyl-CoA->FabI Fatty Acids Fatty Acids FabI->Fatty Acids Bacterial Cell Death Bacterial Cell Death Fatty Acids->Bacterial Cell Death Complestatin_FabI This compound Complestatin_FabI->FabI Peptidoglycan Peptidoglycan Autolysins Autolysins Peptidoglycan->Autolysins Cell Wall Remodeling Cell Wall Remodeling Autolysins->Cell Wall Remodeling Cell Wall Remodeling->Bacterial Cell Death Complestatin_Autolysin This compound Complestatin_Autolysin->Autolysins

Caption: Dual mechanisms of action of this compound.

Assay_Interference_Troubleshooting cluster_causes Potential Causes of Interference cluster_solutions Troubleshooting Solutions Inconsistent Results Inconsistent Results Solubility/Aggregation Solubility/Aggregation Inconsistent Results->Solubility/Aggregation Non-specific Binding Non-specific Binding Inconsistent Results->Non-specific Binding Detection Interference Detection Interference Inconsistent Results->Detection Interference Solvent Optimization\nSonication\nAdd Surfactants Solvent Optimization Sonication Add Surfactants Solubility/Aggregation->Solvent Optimization\nSonication\nAdd Surfactants Low-Binding Plates\nPlate Pre-treatment\nMaterial Selection Low-Binding Plates Plate Pre-treatment Material Selection Non-specific Binding->Low-Binding Plates\nPlate Pre-treatment\nMaterial Selection Compound-Only Controls\nSpectral Scan\nOrthogonal Assay Compound-Only Controls Spectral Scan Orthogonal Assay Detection Interference->Compound-Only Controls\nSpectral Scan\nOrthogonal Assay

Caption: Troubleshooting workflow for assay interference.

References

Technical Support Center: Investigating and Overcoming Complestatin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming resistance to the glycopeptide antibiotic, complestatin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound exhibits a novel mechanism of action by targeting the bacterial cell wall.[1][2] Unlike many antibiotics that inhibit cell wall synthesis, this compound binds to peptidoglycan and blocks the activity of autolysins.[1][2] Autolysins are essential enzymes that remodel the cell wall during bacterial growth and division.[1] By inhibiting these enzymes, this compound prevents the breakdown of the cell wall, effectively trapping the bacteria and preventing their expansion and proliferation.

Q2: There are conflicting reports on this compound's mode of action, with some suggesting it inhibits fatty acid synthesis. Can you clarify?

While the primary and most widely cited mechanism of action for this compound is the inhibition of peptidoglycan autolysins, one study has reported that this compound can also inhibit Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid synthesis. It is possible that this compound possesses a dual mode of action or that its activity against FabI is a secondary effect. Further research is needed to fully elucidate the relative contributions of each mechanism to its overall antibacterial effect. When designing experiments, it is crucial to consider both potential targets.

Q3: What are the known mechanisms of resistance to this compound?

The most well-characterized resistance mechanism to this compound has been identified in Staphylococcus aureus and involves the VraSR two-component system (TCS). The VraSR TCS is a sensor and regulator that responds to cell wall stress. Resistance is associated with changes in the peptidoglycan structure, specifically an increase in the relative amount of peptidoglycan and its degree of cross-linkage. This is mediated by the VraSR regulon, which includes genes like spdC and sagB. Deletion of spdC or sagB in wild-type S. aureus leads to increased resistance to this compound.

Other potential, though less specific to this compound, resistance mechanisms could include:

  • Target modification: Alterations in the structure of peptidoglycan that prevent this compound from binding effectively.

  • Efflux pumps: The active transport of this compound out of the bacterial cell. While not yet directly demonstrated for this compound, efflux pumps are a common mechanism of resistance to various antibiotics.

Q4: How can I overcome this compound resistance in my experiments?

Strategies to overcome this compound resistance are still under investigation, but several general approaches can be considered:

  • Combination Therapy: Using this compound in combination with other antibiotics that have different mechanisms of action could create a synergistic effect and prevent the emergence of resistance. For example, combining this compound with an antibiotic that inhibits cell wall synthesis could be a powerful strategy.

  • Efflux Pump Inhibitors (EPIs): If resistance is mediated by efflux pumps, co-administration of an EPI could restore susceptibility to this compound.

  • Targeting Resistance Pathways: For VraSR-mediated resistance, developing molecules that inhibit the VraSR signaling pathway could re-sensitize resistant strains to this compound.

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inoculum size variability Ensure a standardized inoculum is used for each experiment, typically 5 x 10^5 CFU/mL for broth microdilution. Inconsistent inoculum can significantly affect MIC values for glycopeptides.
Media composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST for susceptibility testing. Variations in media can alter antibiotic activity.
Incubation time Adhere to a strict incubation time of 16-20 hours at 35°C ± 2°C. Longer incubation times can sometimes lead to higher MICs for glycopeptides.
Reading method For broth microdilution, determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth. Use a microplate reader for more objective results.
Antibiotic degradation Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
Problem: Difficulty in generating this compound-resistant mutants.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Low frequency of resistance This compound has been reported to have a low frequency of resistance development. Consider using a larger bacterial population for selection experiments. Serial passage experiments with sub-inhibitory concentrations of this compound may be more effective than single-step high-concentration selections.
Inappropriate selection pressure Start with a low concentration of this compound (e.g., 0.5x MIC) and gradually increase the concentration in subsequent passages. This allows for the selection of mutants with intermediate resistance levels.
Fitness cost of resistance Resistance mutations may come with a fitness cost, causing resistant mutants to be outcompeted by susceptible bacteria in the absence of the antibiotic. Ensure continuous exposure to this compound during the selection process.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate incubator

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.06 to 128 µg/mL. b. Transfer 50 µL of each this compound dilution to the corresponding wells of the test microtiter plate. c. Add 50 µL of CAMHB to a "growth control" well (no antibiotic) and a "sterility control" well.

  • Prepare Bacterial Inoculum: a. Pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Microtiter Plate: a. Add 50 µL of the final bacterial inoculum to each well of the test plate, except for the sterility control well. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. Optionally, use a microplate reader to measure the optical density at 600 nm (OD600) to aid in determining the MIC.

Protocol 2: Whole-Genome Sequencing (WGS) to Identify Resistance Mutations

This protocol provides a general workflow for identifying genetic determinants of this compound resistance.

Materials:

  • This compound-resistant and -susceptible bacterial isolates

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina, Oxford Nanopore)

  • Bioinformatics software for sequence analysis

Procedure:

  • Genomic DNA Extraction: a. Culture the resistant and susceptible isolates overnight in appropriate broth. b. Extract high-quality genomic DNA from each isolate using a commercial DNA extraction kit according to the manufacturer's instructions. c. Assess DNA quality and quantity using a spectrophotometer and/or fluorometer.

  • Library Preparation and Sequencing: a. Prepare sequencing libraries from the extracted genomic DNA according to the protocol for your chosen NGS platform. b. Sequence the libraries on the NGS platform to generate raw sequencing reads.

  • Bioinformatics Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences. b. Genome Assembly: Assemble the trimmed reads into a draft genome sequence using an assembler such as SPAdes or Unicycler. c. Variant Calling: Align the sequencing reads from the resistant isolate to the genome of the susceptible (reference) isolate using a tool like BWA or Bowtie2. Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using a variant caller like GATK or Samtools. d. Gene Annotation: Annotate the assembled genomes to identify coding sequences and other genomic features using a tool like Prokka or RAST. e. Comparative Genomics: Compare the annotated genomes of the resistant and susceptible isolates to identify genes that are present, absent, or significantly mutated in the resistant strain. Pay close attention to genes related to cell wall metabolism (e.g., vraSR, spdC, sagB), fatty acid synthesis, and efflux pumps. f. Database Searching: Compare identified mutations and genes against known antibiotic resistance gene databases (e.g., CARD, ResFinder) to identify potential resistance determinants.

Visualizations

Complestatin_Resistance_Signaling cluster_membrane Cell Membrane cluster_cellwall Cell Wall This compound This compound Peptidoglycan Peptidoglycan This compound->Peptidoglycan Binds to VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR Phosphorylation SpdC SpdC VraR->SpdC Upregulates expression SagB SagB (Autolysin) VraR->SagB Upregulates expression SpdC->SagB Scaffolds SpdC->Peptidoglycan Increased cross-linking & amount leads to resistance SagB->Peptidoglycan Inhibited by this compound SagB->Peptidoglycan Increased cross-linking & amount leads to resistance Peptidoglycan->VraS Cell Wall Stress Signal

Caption: VraSR-mediated this compound resistance pathway in S. aureus.

Experimental_Workflow_MIC start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_antibiotic Prepare Serial Dilutions of this compound prep_antibiotic->inoculate_plate incubate Incubate (16-20h, 35°C) inoculate_plate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: MIC Value determine_mic->end

Caption: Experimental workflow for MIC determination.

Resistance_Mechanisms_Logic cluster_mechanisms Potential Resistance Mechanisms This compound This compound Target_Mod Target Modification (Altered Peptidoglycan) This compound->Target_Mod Reduced Binding Efflux Efflux Pump Overexpression This compound->Efflux Pumped Out Target_Protection Target Protection This compound->Target_Protection Binding Site Shielded Reduced_Susceptibility Reduced Susceptibility/ Resistance Target_Mod->Reduced_Susceptibility Efflux->Reduced_Susceptibility Target_Protection->Reduced_Susceptibility

Caption: Logical relationships of potential this compound resistance mechanisms.

References

Technical Support Center: Optimizing Complestatin Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for complestatin antibacterial susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity and reproducibility of your assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a glycopeptide antibiotic. Current research has identified two primary mechanisms of action:

  • Inhibition of Peptidoglycan Remodeling : this compound, along with the related compound corbomycin, binds to peptidoglycan and blocks the action of autolysins. Autolysins are essential enzymes that bacteria use to break down and remodel their cell wall during growth and division. By preventing this breakdown, this compound traps the bacteria, preventing expansion and growth.[1][2][3]

  • Inhibition of Fatty Acid Synthesis : Studies have also shown that this compound is a potent inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein (ACP) reductase (FabI).[4] This enzyme is a critical component of the bacterial fatty acid synthesis pathway. By inhibiting FabI, this compound disrupts the production of essential lipids for the cell membrane.[4]

Complestatin_Mechanism cluster_cell_wall Cell Wall Integrity cluster_lipid_synthesis Fatty Acid Synthesis Peptidoglycan Peptidoglycan Autolysins Autolysins Peptidoglycan->Autolysins Targeted by Cell_Wall_Remodeling Cell Wall Remodeling & Growth Autolysins->Cell_Wall_Remodeling Enables FabI Enoyl-ACP Reductase (FabI) Fatty_Acid_Synthesis Fatty Acid Synthesis FabI->Fatty_Acid_Synthesis Catalyzes final step Membrane_Integrity Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity This compound This compound This compound->Autolysins Inhibits This compound->FabI Inhibits Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results QC_Check Are Quality Control (QC) strain results in range? Start->QC_Check Specific_Issue Analyze Specific Issue (e.g., hazy growth, no zones) QC_Check->Specific_Issue Yes Systematic_Error Systematic Error Detected (Media, Reagents, Equipment) QC_Check->Systematic_Error No Inoculum_Check Verify Inoculum Density (0.5 McFarland) Media_Check Check Media Quality (pH, depth, expiry) Inoculum_Check->Media_Check Reagent_Check Check this compound Stock (storage, expiry, solubility) Media_Check->Reagent_Check Incubation_Check Verify Incubation (temp, time, atmosphere) Reagent_Check->Incubation_Check Technique_Check Review Assay Protocol & Technique Incubation_Check->Technique_Check Hazy_Growth Issue: Hazy Growth Consider trailing effect. Read endpoint rigorously. Specific_Issue->Hazy_Growth Hazy Growth No_Zones Issue: No Zones (Disk Diffusion) Poor diffusion likely. Use Broth Microdilution. Specific_Issue->No_Zones No Zones Random_Error Potential Random Error (Inoculum, Technique) Specific_Issue->Random_Error Other Systematic_Error->Inoculum_Check Random_Error->Inoculum_Check Random_Error->Technique_Check Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep_Inoculum 1. Prepare Inoculum (0.5 McFarland Standard) Dilute_Inoculum 3. Dilute Inoculum in CAMHB Prep_Inoculum->Dilute_Inoculum Prep_Drug 2. Prepare this compound Serial Dilutions in Plate Inoculate_Plate 4. Inoculate Microtiter Plate Prep_Drug->Inoculate_Plate Dilute_Inoculum->Inoculate_Plate Incubate 5. Incubate Plate (35°C ± 2°C for 16-20h) Inoculate_Plate->Incubate Read_Results 6. Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC 7. Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

References

Technical Support Center: Process Improvements for the Scalable Production of Complestatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the scalable production of complestatin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fermentation, purification, and analysis of this compound.

Issue Potential Cause Recommended Solution
Low or No this compound Titer in Fermentation 1. Suboptimal Media Composition: Incorrect ratio of carbon and nitrogen sources can limit secondary metabolite production. 2. Inadequate Aeration and Agitation: Poor oxygen transfer can hinder the growth of Streptomyces and this compound biosynthesis. 3. Incorrect pH: The pH of the fermentation broth may be outside the optimal range for this compound production. 4. Strain Degeneration: The Streptomyces strain may have lost its ability to produce high titers of this compound after repeated subculturing.1. Media Optimization: Systematically evaluate different carbon (e.g., glucose, maltodextrin) and nitrogen sources (e.g., soybean meal, yeast extract). A Plackett-Burman design can be employed to screen for critical media components. 2. Optimize Fermentation Parameters: For vancomycin, a related glycopeptide, optimal conditions were found to be a pH of 7.6, a temperature of 29°C, an inoculum size of 4.5%, and an agitation of 255 rpm.[1][2] These can serve as a starting point for this compound. 3. pH Control: Monitor and control the pH of the fermentation broth, maintaining it within the optimal range (e.g., 7.0-7.6).[1][3] 4. Strain Maintenance and Revival: Use cryopreserved stocks of the high-producing strain and limit the number of subcultures.
Poor Recovery of this compound During Purification 1. Inefficient Extraction from Mycelium: this compound is isolated from the mycelium of Streptomyces lavendulae.[4] Inefficient cell lysis or extraction can lead to low yields. 2. Suboptimal Chromatography Conditions: Incorrect choice of resin, mobile phase, or elution conditions can result in poor separation and recovery. 3. Product Degradation: this compound may be unstable under certain pH or temperature conditions during purification.1. Optimize Extraction: Evaluate different solvents and methods for extracting this compound from the mycelial cake. 2. Chromatography Optimization: For vancomycin purification, a common strategy involves a series of ion-exchange and hydrophobic absorbent resins. A similar multi-step chromatography process can be developed for this compound. 3. Stability Studies: Assess the stability of this compound at different pH values and temperatures to identify conditions that minimize degradation during purification. For vancomycin solutions, stability is generally higher at lower temperatures (e.g., 4°C).
High Levels of Impurities in the Final Product 1. Co-elution of Related Compounds: The fermentation broth may contain structurally similar compounds that are difficult to separate from this compound. 2. Degradation Products: this compound may degrade during fermentation or purification, leading to the formation of impurities. 3. Contamination from Media Components: Complex media components may introduce impurities that are carried through the purification process.1. High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with high-resolution columns to improve the separation of this compound from related impurities. For vancomycin, C18 columns are commonly used. 2. Process Optimization to Minimize Degradation: Optimize fermentation and purification conditions to minimize the formation of degradation products. 3. Use of Defined Media: If feasible, transition from complex media to a more defined medium to reduce the introduction of impurities.
Inconsistent Batch-to-Batch Yields 1. Variability in Inoculum Quality: Inconsistent age, size, or viability of the inoculum can lead to variable fermentation performance. 2. Fluctuations in Fermentation Parameters: Even minor variations in temperature, pH, or dissolved oxygen can impact secondary metabolite production. 3. Inconsistent Raw Material Quality: Variability in the composition of complex media components can affect fermentation outcomes.1. Standardize Inoculum Preparation: Implement a standardized protocol for inoculum preparation, controlling for age, cell density, and viability. 2. Tight Process Control: Utilize automated bioreactors with tight control over key fermentation parameters. 3. Raw Material Qualification: Establish quality control specifications for all raw materials and source from reliable suppliers.

Frequently Asked Questions (FAQs)

1. What are the key process parameters to optimize for scalable this compound fermentation?

Based on studies of the closely related glycopeptide antibiotic vancomycin, the key fermentation parameters to optimize for this compound production include:

  • pH: An optimal pH of around 7.6 has been reported for vancomycin production.

  • Temperature: A temperature of approximately 29°C was found to be optimal for vancomycin production.

  • Dissolved Oxygen Tension (DOT): Maintaining a DOT between 20-30% was crucial for high vancomycin yields.

  • Agitation and Aeration: An agitation rate of around 255 rpm and a medium-to-air ratio of less than 1:10 were found to be optimal for vancomycin.

  • Inoculum Size: An inoculum size of approximately 4.5% was identified as optimal for vancomycin production.

2. How can I improve the yield of this compound during fermentation?

Several strategies can be employed to enhance this compound yield:

  • Media Optimization: Systematically evaluate different carbon and nitrogen sources. For vancomycin, maltodextrin as a carbon source and soybean meal as a nitrogen source have been shown to improve production.

  • Fed-Batch or Continuous Culture: A chemostat culture with biomass recycle significantly increased vancomycin production compared to batch culture.

  • Precursor Feeding: Identify and feed precursors of the this compound biosynthetic pathway. For vancomycin, the addition of specific amino acids like glycine, phenylalanine, tyrosine, and arginine increased specific production.

3. What is a suitable purification strategy for scalable this compound production?

A multi-step chromatographic process, similar to that used for vancomycin, is recommended for purifying this compound from the fermentation broth. A general strategy involves:

  • Initial Capture: Passing the clarified fermentation broth through a strong acid cation exchange resin at a low pH (1-3).

  • Elution and Intermediate Purification: Eluting with an ammonium hydroxide solution and then passing the eluate through a weak base anion exchange resin and alumina.

  • Polishing: Further purification using a hydrophobic absorbent resin.

  • Crystallization: Crystallizing the final product by adding a water-soluble organic solvent such as acetone.

4. Which analytical techniques are recommended for monitoring this compound purity and impurity profiling?

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and identifying impurities. Key aspects of the HPLC method include:

  • Column: A reversed-phase C18 column is commonly used for the analysis of glycopeptide antibiotics like vancomycin.

  • Mobile Phase: A typical mobile phase consists of a phosphate buffer and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a specific wavelength (e.g., 192 nm or 240 nm for vancomycin) is generally employed.

  • Mass Spectrometry (MS) Coupling: For the identification of unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.

5. How should this compound be stored to ensure its stability?

While specific stability data for this compound is limited, studies on vancomycin provide valuable insights. Vancomycin solutions are generally more stable at lower temperatures. It is recommended to store this compound solutions at 4°C to minimize degradation. For long-term storage, lyophilized powder stored at -20°C is advisable.

Quantitative Data Summary

The following tables summarize quantitative data from studies on vancomycin production, which can serve as a reference for optimizing this compound production.

Table 1: Effect of Fermentation Parameters on Vancomycin Production

ParameterCondition 1Yield (g/L)Condition 2Yield (g/L)Reference
pH 6.58.57.011.5
Temperature (°C) 289.83010.5
Dissolved Oxygen (%) 10-209.220-3011.5

Table 2: Comparison of Vancomycin Yields in Different Culture Modes

Culture ModeBiomass (g/L)Vancomycin Yield (g/L)Specific Production Rate (mg/g/h)Reference
Batch Culture 62.011.5-
Chemostat (Phosphate-limited) --0.37
Chemostat (Glucose-limited) --0.12
Chemostat with Biomass Recycle Increased 7.9-foldIncreased 1.6-fold0.6

Experimental Protocols

Fermentation Protocol for this compound Production (Adapted from Vancomycin Production)
  • Inoculum Preparation:

    • Aseptically transfer a cryopreserved vial of Streptomyces lavendulae to a seed medium.

    • Incubate at 29°C with shaking at 255 rpm for 48-72 hours.

  • Production Fermentation:

    • Inoculate the production medium with 4.5% (v/v) of the seed culture.

    • Maintain the fermentation at 29°C with an agitation rate of 255 rpm.

    • Control the pH at 7.6 by the automated addition of acid/base.

    • Maintain the dissolved oxygen tension (DOT) between 20-30% by adjusting the agitation and aeration rates.

    • Continue the fermentation for 120-168 hours.

  • Harvesting:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration. This compound is primarily located in the mycelium.

Purification Protocol for this compound (Adapted from Vancomycin Purification)
  • Extraction:

    • Extract the this compound from the mycelial cake using a suitable organic solvent (e.g., methanol or acetone).

  • Cation Exchange Chromatography:

    • Adjust the pH of the extract to 2.0 with sulfuric acid.

    • Load the extract onto a strong acid cation exchange resin column (e.g., DOWEX 50WX2-100).

    • Wash the column with distilled water.

    • Elute the this compound with 0.1 N ammonium hydroxide.

  • Anion Exchange and Alumina Chromatography:

    • Adjust the pH of the eluate to 4.0.

    • Pass the solution through a weak base anion exchange resin followed by an alumina column.

    • Wash the columns with water to elute the this compound.

  • Hydrophobic Interaction Chromatography:

    • Load the eluate onto a hydrophobic absorbent resin column.

    • Elute with an aqueous solution of a C1-4 alcohol (e.g., ethanol).

  • Crystallization:

    • Adjust the pH of the final eluate to 3.0 with hydrochloric acid.

    • Add acetone to induce crystallization of this compound hydrochloride.

    • Collect the crystals by filtration and dry under vacuum.

Visualizations

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation cluster_Harvest Harvesting Cryovial Cryopreserved Streptomyces lavendulae Seed_Flask Seed Culture (48-72h, 29°C) Cryovial->Seed_Flask Bioreactor Production Bioreactor (120-168h) Seed_Flask->Bioreactor Inoculation (4.5%) Parameters Process Parameters: pH: 7.6 Temp: 29°C DOT: 20-30% Bioreactor->Parameters Centrifugation Centrifugation/ Filtration Bioreactor->Centrifugation Mycelium Mycelial Cake (this compound-rich) Centrifugation->Mycelium Broth Supernatant Centrifugation->Broth

Caption: A generalized workflow for the fermentation of this compound.

Purification_Workflow Mycelium Mycelial Cake Extraction Solvent Extraction Mycelium->Extraction Cation_Ex Strong Cation Exchange (pH 2) Extraction->Cation_Ex Anion_Alumina Weak Anion Exchange & Alumina (pH 4) Cation_Ex->Anion_Alumina HIC Hydrophobic Interaction Chromatography Anion_Alumina->HIC Crystallization Crystallization (Acetone) HIC->Crystallization Final_Product Pure this compound HCl Crystallization->Final_Product

Caption: A multi-step purification workflow for this compound.

Troubleshooting_Logic cluster_Fermentation Fermentation Issues cluster_Purification Purification Issues Start Low this compound Yield Check_Fermentation Review Fermentation Data Start->Check_Fermentation Check_Purification Review Purification Data Start->Check_Purification Low_Titer Low Titer in Broth? Check_Fermentation->Low_Titer Low_Recovery Low Recovery %? Check_Purification->Low_Recovery Check_Purity High Impurities? Check_Purification->Check_Purity Check_Media Optimize Media Low_Titer->Check_Media Yes Check_Params Optimize Parameters (pH, Temp, DO) Low_Titer->Check_Params Yes Check_Strain Check Strain Viability Low_Titer->Check_Strain Yes Check_Extraction Optimize Extraction Low_Recovery->Check_Extraction Yes Check_Chroma Optimize Chromatography Low_Recovery->Check_Chroma Yes High_Res_Chroma Use High-Res Chromatography Check_Purity->High_Res_Chroma Yes

Caption: A logical troubleshooting guide for low this compound yield.

References

Navigating the Complexities of Complestatin Modification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the chemical modification of complestatin and its analogs. The information is curated from established synthetic protocols to facilitate smoother experimentation and accelerate research and development.

Troubleshooting Guide

This section addresses common problems observed during the synthesis and modification of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant Experimental Protocol
Low yield during macrocyclization (Larock Indole Synthesis) 1. Suboptimal palladium catalyst activity.2. Inefficient base for the reaction.3. Steric hindrance from protecting groups.[1][2]1. Ensure the use of a highly active Pd(0) catalyst and consider using ligands like DtBPF.2. Employ a soluble organic base such as triethylamine (Et3N) instead of insoluble inorganic bases to avoid side reactions like epimerization.[2]3. Utilize a bulky silyl protecting group (e.g., -SiEt3) on the terminal alkyne to direct the regioselectivity of the cyclization.[1][2]Protocol 1: Intramolecular Larock Macrocyclization
Poor atropdiastereoselectivity (formation of undesired (S)-atropisomer) 1. The inherent strain of the 16-membered ring system can favor the formation of the unnatural (S)-atropisomer in some cyclization strategies (e.g., Suzuki coupling).2. The choice of macrocyclization strategy significantly influences the stereochemical outcome.1. Employing an intramolecular Larock indole synthesis has been shown to favor the desired (R)-atropisomer.2. The presence of an N-acetamide group on the aniline precursor can enhance the desired atropdiastereoselectivity.Protocol 1: Intramolecular Larock Macrocyclization
Rearrangement of the this compound core The strained C6 biaryl indole linkage in this compound (chloropeptin II) is susceptible to acid-catalyzed rearrangement to the more stable C7 linkage found in chloropeptin I.1. Avoid prolonged exposure to strong acidic conditions, especially at elevated temperatures.2. If acidic conditions are necessary, use milder acids or perform the reaction at low temperatures (e.g., 0 °C) with careful monitoring.Protocol 3: Global Deprotection
Low yield and side products during oxidation to this compound A 1. The strained indole is highly reactive and can lead to multiple unidentified byproducts with common oxidants like m-CPBA or DMDO.2. Incomplete reaction or decomposition of the starting material.1. A modified protocol using concentrated HCl in DMSO provides a cleaner conversion to the 2-oxindole (this compound A) in high yield.2. Alternatively, treatment with aqueous N-bromosuccinimide (NBS) can also yield this compound A efficiently.Protocol 2: Oxidation of this compound to this compound A
Difficulty in achieving selective deprotection The multiple functional groups in this compound precursors (phenols, amides, carbamates) require an orthogonal protecting group strategy to avoid unintended deprotection steps.1. Utilize a carefully planned protecting group strategy, such as Boc for amines, benzyl ethers for phenols, and silyl ethers, to allow for selective removal under specific conditions.2. For global deprotection of multiple groups, reagents like boron tribromide (BBr3) can be effective, but reaction conditions must be carefully controlled to prevent core rearrangement.Protocol 3: Global Deprotection

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the total synthesis of this compound?

A1: The macrocyclization to form the strained 16-membered biaryl ring system is arguably the most critical and challenging step. The choice of reaction, such as the intramolecular Larock indole synthesis, is crucial for achieving good yield and controlling the atropisomer stereochemistry to favor the natural (R)-configuration.

Q2: Why is atropisomerism a major concern in this compound synthesis?

A2: this compound possesses a specific (R)-atropisomer configuration at the biaryl linkage, which is essential for its biological activity. This stereochemistry arises from hindered rotation around the aryl-aryl bond. Synthetic strategies can produce a mixture of the natural (R) and unnatural (S) atropisomers, which are often difficult to separate. Therefore, developing a highly atroposelective macrocyclization is a key goal.

Q3: Can the order of macrocyclization reactions be reversed?

A3: Yes, studies have shown that the order of forming the two macrocyclic rings of this compound can be reversed. A second-generation synthesis has been developed where the ABCD biaryl ether ring system is formed first, followed by the Larock cyclization to close the DEFG ring system. This approach has been shown to improve the atropdiastereoselectivity, yielding the natural (R)-atropisomer almost exclusively.

Q4: What are the best methods for oxidizing this compound to its neuroprotective analogs, this compound A and B?

A4: For the synthesis of this compound A (the 2-oxindole derivative), a high-yield conversion can be achieved by treating this compound with concentrated HCl in DMSO. For this compound B (the 3-hydroxy-2-oxindole derivative), the synthesis is more complex and may involve a multi-step process due to the difficulty of directly oxidizing the 2-oxindole in the strained system.

Q5: What are some key considerations for choosing protecting groups in this compound synthesis?

A5: The choice of protecting groups must be orthogonal, meaning they can be removed under different conditions without affecting each other. For example, Boc groups are removed with acid, Fmoc with base, and benzyl ethers by hydrogenolysis. Given the sensitivity of the this compound core to acid, the selection of acid-labile groups should be carefully considered in the context of the overall synthetic strategy.

Experimental Protocols

Protocol 1: Intramolecular Larock Macrocyclization

This protocol describes the key macrocyclization step to form the DEFG ring system of this compound with high atropdiastereoselectivity.

Materials:

  • Linear peptide precursor with a 2-bromoaniline and a terminal triethylsilyl-protected alkyne

  • Palladium(II) acetate (Pd(OAc)2)

  • Di(tert-butyl)phosphonium tetrafluoroborate (DtBPF)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the linear peptide precursor in anhydrous DMF under an inert atmosphere (e.g., argon).

  • To this solution, add Pd(OAc)2 and the ligand DtBPF.

  • Add triethylamine (Et3N) as the base.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the macrocyclic product.

Expected Outcome: This reaction should provide the fully functionalized DEFG ring system with a favorable atropdiastereoselectivity (e.g., 4:1 R:S).

Protocol 2: Oxidation of this compound to this compound A

This protocol details the controlled oxidation of the indole moiety in this compound to a 2-oxindole.

Materials:

  • This compound (Chloropeptin II)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in DMSO.

  • To the solution, add a reagent amount of concentrated aqueous HCl at room temperature.

  • Stir the reaction mixture overnight. Monitor the reaction by LC-MS. If the reaction is incomplete after 24 hours, an additional portion of HCl can be added.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by HPLC to yield this compound A.

Expected Outcome: This method has been reported to convert this compound to this compound A in superb yield (up to 93%).

Protocol 3: Global Deprotection

This protocol outlines the removal of multiple protecting groups in a late-stage synthetic intermediate.

Materials:

  • Fully protected this compound precursor (e.g., with aryl methyl ethers, TES group, and Boc group)

  • Boron tribromide (BBr3)

  • Dichloromethane (CH2Cl2), anhydrous

  • Di-tert-butyl dicarbonate (Boc2O)

Procedure:

  • Dissolve the protected precursor in anhydrous CH2Cl2 under an inert atmosphere and cool to 0 °C or a lower temperature.

  • Slowly add a solution of BBr3 (e.g., 25 equivalents) in CH2Cl2.

  • Allow the reaction to stir at room temperature for several hours (e.g., 17 hours), monitoring by LC-MS.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with an organic solvent.

  • The crude product may require reprotection of certain groups (e.g., the N-terminus with Boc2O) before purification.

  • Purify the final deprotected product by preparative HPLC.

Note: This is a harsh deprotection method and requires careful control to avoid the acid-catalyzed rearrangement of the this compound core. The indole N-acetamide has been shown to be stable under these conditions.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow cluster_modification Post-Synthetic Modification A Linear Peptide Precursor Assembly B Intramolecular Larock Macrocyclization A->B Key Cyclization Step C Second Macrocyclization (Biaryl Ether Formation) B->C D Global Deprotection C->D E This compound (Chloropeptin II) D->E Final Product F Controlled Oxidation (HCl, DMSO) E->F G This compound A (Neuroprotectin A) F->G

Caption: A simplified workflow for the synthesis and subsequent modification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Macrocyclization? cause1 Suboptimal Catalyst or Ligand start->cause1 Check Reaction Components cause2 Incorrect Base (e.g., insoluble inorganic) start->cause2 cause3 Poor Atropselectivity start->cause3 If Stereochemistry is the Issue sol1 Use Pd(OAc)2/DtBPF cause1->sol1 sol2 Use Soluble Organic Base (e.g., Et3N) cause2->sol2 sol3 Employ Larock Strategy with N-Acetamide cause3->sol3

Caption: Troubleshooting logic for low-yield issues during this compound macrocyclization.

protecting_groups cluster_pg Protecting Groups (PGs) This compound This compound Precursor Amine (N-terminus) Phenolic Hydroxyls Carboxyl Group Indole Nitrogen pg1 Boc or Fmoc This compound:f1->pg1 Protect pg2 Benzyl (Bn) or Methyl (Me) Ethers This compound:f2->pg2 Protect pg3 Methyl or Benzyl Ester This compound:f3->pg3 Protect pg4 Acetamide (Ac) This compound:f4->pg4 Protect & Direct

Caption: Common protecting groups for functional moieties in this compound synthesis.

References

Complestatin Clinical Development Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the clinical development of complestatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and troubleshooting strategies during preclinical and clinical investigations of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

This compound exhibits at least two distinct mechanisms of action against bacteria:

  • Inhibition of Cell Wall Remodeling: this compound, along with the related compound corbomycin, has a novel mode of action that involves binding to peptidoglycan and blocking the function of autolysins.[1][2] Autolysins are essential enzymes for breaking down and remodeling the bacterial cell wall during growth and division. By preventing this breakdown, this compound effectively traps the bacteria, preventing expansion and proliferation.[1]

  • Inhibition of Fatty Acid Synthesis: this compound has also been identified as a potent inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI).[3] This enzyme catalyzes a critical step in bacterial fatty acid synthesis, a pathway essential for building cell membranes and other lipid-containing components.

Q2: What is the known preclinical efficacy of this compound?

Preclinical studies have demonstrated the in vivo efficacy of this compound. In a mouse model of skin infection with methicillin-resistant Staphylococcus aureus (MRSA), this compound was effective in reducing the bacterial burden.[1]

Q3: What is known about the potential for bacterial resistance to this compound?

Current research suggests that this compound has a low potential for the development of bacterial resistance. However, studies have shown that the VraSR two-component system in S. aureus plays a role in the susceptibility to this compound. Deletion of the vraSR genes increased bacterial susceptibility to the antibiotic. Researchers should be vigilant for the emergence of resistance during prolonged exposure studies.

Q4: Are there any known pharmacokinetic or toxicity data for this compound?

As of the latest available information, specific pharmacokinetic (PK) and comprehensive toxicity data for this compound in humans or higher-order animal models have not been published. The clinical development of complex peptide-like antibiotics often faces challenges in these areas. For instance, colistin, another complex antibiotic, is known to have a narrow therapeutic window and potential for nephrotoxicity and neurotoxicity. A preclinical study of another glycopeptide, flavancin, in rats showed a more favorable toxicity profile compared to vancomycin, suggesting that toxicity can vary significantly within this class of antibiotics.

Troubleshooting Guides

Problem: High inter-individual variability in preclinical PK studies.

Possible Causes:

  • Formulation Issues: Poor solubility or stability of the formulation can lead to inconsistent absorption.

  • Metabolic Instability: The compound may be subject to rapid and variable metabolism in different animals.

  • Assay Variability: The bioanalytical method may lack the necessary precision and accuracy.

Troubleshooting Steps:

  • Formulation Optimization:

    • Assess the physicochemical properties of this compound (e.g., solubility, pKa, logP).

    • Experiment with different formulation strategies such as co-solvents, cyclodextrins, or lipid-based delivery systems to improve solubility and stability.

    • Conduct in vitro dissolution and stability studies under physiological conditions.

  • Metabolic Profiling:

    • Perform in vitro metabolism studies using liver microsomes or hepatocytes from the relevant preclinical species to identify major metabolites.

    • Characterize the metabolic pathways to understand potential sources of variability.

  • Bioanalytical Method Validation:

    • Ensure the bioanalytical method is fully validated according to regulatory guidelines, including assessments of linearity, precision, accuracy, and stability.

    • Investigate potential matrix effects that could be contributing to variability.

Problem: Unexpected toxicity observed in preclinical animal models (e.g., nephrotoxicity, hepatotoxicity).

Possible Causes:

  • On-target Toxicity: The mechanism of action of this compound may have unintended effects on mammalian cells.

  • Off-target Toxicity: The compound may interact with other cellular targets, leading to toxicity.

  • Metabolite-induced Toxicity: A metabolite of this compound, rather than the parent compound, may be responsible for the observed toxicity.

  • Formulation-related Toxicity: Excipients in the formulation could be contributing to the toxic effects.

Troubleshooting Steps:

  • Dose-Response Assessment:

    • Conduct a thorough dose-range finding study to establish a clear dose-response relationship for the toxicity.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

  • Mechanism of Toxicity Investigation:

    • Perform in vitro cytotoxicity assays using relevant cell lines (e.g., renal proximal tubule cells, hepatocytes) to assess direct cellular toxicity.

    • Investigate potential mechanisms such as mitochondrial dysfunction, oxidative stress, or apoptosis.

  • Metabolite Identification and Testing:

    • Identify the major metabolites in the species showing toxicity.

    • Synthesize and test the identified metabolites for toxicity in vitro and, if necessary, in vivo.

  • Formulation and Vehicle Control:

    • Administer the vehicle alone to a control group of animals to rule out any toxicity caused by the formulation excipients.

    • Consider reformulating with alternative, well-tolerated excipients.

Data Summary

Table 1: Preclinical Efficacy and Resistance Profile of this compound

ParameterObservationReference(s)
Mechanism of Action Inhibition of peptidoglycan remodeling (autolysin inhibition); Inhibition of fatty acid synthesis (FabI inhibition)
In Vivo Efficacy Effective in reducing bacterial burden in a mouse model of MRSA skin infection
Resistance Potential Low level of resistance development reported
Known Resistance Mechanism VraSR two-component system in S. aureus influences susceptibility

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of MRSA Skin Infection (Based on Culp et al., 2020)

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection:

    • Anesthetize mice and shave a small area on the dorsum.

    • Inject a sublethal dose of MRSA (e.g., 1 x 10^7 CFU) subcutaneously.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control via a relevant route (e.g., intraperitoneal or intravenous).

    • Administer treatment at various doses and at regular intervals (e.g., once or twice daily) for a defined period (e.g., 3 days).

  • Endpoint:

    • At the end of the treatment period, euthanize the mice.

    • Excise the infected skin tissue and homogenize.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Analysis: Compare the bacterial load in the this compound-treated groups to the vehicle control group.

Visualizations

experimental_workflow cluster_preclinical Preclinical Efficacy Assessment animal_model Select Animal Model (e.g., BALB/c mice) infection Induce MRSA Skin Infection animal_model->infection Subcutaneous Injection treatment Administer this compound or Vehicle Control infection->treatment Post-infection endpoint Determine Bacterial Load in Skin Tissue treatment->endpoint After Treatment Period analysis Compare Treatment vs. Control Groups endpoint->analysis Data Analysis

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

signaling_pathway cluster_moa This compound Mechanism of Action This compound This compound peptidoglycan Peptidoglycan This compound->peptidoglycan Binds to autolysins Autolysins This compound->autolysins Inhibits cell_wall_remodeling Cell Wall Remodeling (Growth & Division) autolysins->cell_wall_remodeling Enables bacterial_death Bacterial Cell Death cell_wall_remodeling->bacterial_death Inhibition leads to

Caption: Simplified signaling pathway of this compound's primary mechanism of action.

References

Technical Support Center: Optimizing Complestatin Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Complestatin formulations for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a glycopeptide antibiotic.[1][2] Its primary mechanism of action involves binding to peptidoglycan in the bacterial cell wall. This binding event obstructs the function of autolysins, which are enzymes essential for cell wall remodeling during bacterial growth and division.[1][2][3] By inhibiting autolysins, this compound effectively traps the bacteria, preventing expansion and growth. Some studies have also suggested that this compound can inhibit fatty acid synthesis in bacteria like Staphylococcus aureus by targeting the enoyl-acyl carrier protein reductase (FabI).

Q2: What are the primary challenges in formulating this compound for in vivo studies?

While specific data on this compound's physicochemical properties are not extensively published, glycopeptide antibiotics can present formulation challenges related to solubility and bioavailability. Researchers should anticipate potential issues with dissolving this compound in standard aqueous vehicles suitable for injection and may need to explore various formulation strategies to achieve the desired concentration and stability for in vivo administration.

Q3: What are the key considerations when selecting a vehicle for this compound administration in animal studies?

The selection of an appropriate vehicle is critical for ensuring the safety and efficacy of the administered this compound. Key factors to consider include:

  • Solubility: The vehicle must be capable of dissolving this compound at the target concentration.

  • Toxicity: The vehicle should be non-toxic and well-tolerated by the animal species being used.

  • Route of Administration: The vehicle must be suitable for the intended route of administration (e.g., intravenous, subcutaneous, intraperitoneal).

  • Stability: The vehicle should not cause degradation of this compound.

  • Experimental Interference: The vehicle should not interfere with the experimental outcomes.

It is recommended to start with a simple, well-characterized vehicle and only increase complexity if necessary to address solubility or stability issues.

Q4: How can I ensure the sterility of my this compound formulation for in vivo use?

To ensure sterility, formulations for injection must be prepared using aseptic techniques. This includes using sterile constituents and mixing solutions in a sterile environment (e.g., a laminar flow hood). The final formulation should be passed through a 0.22 µm syringe filter into a sterile container.

Troubleshooting Guide

Issue: Poor Solubility of this compound in Aqueous Buffers

  • Q: My this compound is not dissolving in phosphate-buffered saline (PBS). What can I do?

    • A: It is not uncommon for complex molecules like this compound to have low aqueous solubility. You can try the following approaches:

      • Co-solvents: Consider adding a biocompatible co-solvent to your vehicle. Common co-solvents for in vivo studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. It is crucial to start with a low percentage of the co-solvent and perform tolerability studies in your animal model.

      • pH Adjustment: The solubility of this compound may be pH-dependent. You can try to adjust the pH of your formulation. However, ensure the final pH is within a physiologically tolerable range for the route of administration.

      • Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can help to increase the solubility of hydrophobic compounds. Again, it is important to use the lowest effective concentration and check for potential toxicity.

      • Cyclodextrins: Encapsulation of this compound in cyclodextrins can enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin in parenteral formulations.

Issue: Precipitation of this compound upon Injection

  • Q: I have successfully dissolved this compound in a co-solvent system, but it precipitates upon injection into the animal. What is causing this?

    • A: This is likely due to the "spring and parachute" effect, where the co-solvent disperses into the bloodstream, causing the drug to precipitate out of solution. To mitigate this:

      • Optimize the Formulation: Try to reduce the percentage of the co-solvent to the minimum required to dissolve the drug.

      • Increase Viscosity: Adding a viscosity-enhancing agent to your formulation can slow down the diffusion of the co-solvent and reduce the rate of precipitation.

      • Alternative Formulation Strategies: Consider more advanced formulation approaches such as lipid-based formulations (e.g., emulsions, liposomes) or polymeric nanoparticles. These can encapsulate the drug and improve its in-vivo stability.

Issue: Inconsistent Efficacy in Animal Models

  • Q: I am observing high variability in the efficacy of my this compound formulation between animals. What could be the reason?

    • A: Inconsistent efficacy can stem from several factors related to the formulation and its administration:

      • Formulation Instability: Ensure that your this compound formulation is stable and that the drug is not degrading or precipitating over time. Prepare fresh formulations for each experiment if stability is a concern.

      • Inaccurate Dosing: Verify the accuracy of your dosing calculations and the precision of your injection technique. For small animal studies, even minor variations in injection volume can lead to significant differences in the administered dose.

      • Bioavailability Issues: Poor or variable bioavailability can lead to inconsistent drug exposure. If you suspect this, you may need to perform pharmacokinetic (PK) studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation. Based on the PK data, you may need to further optimize the formulation to improve bioavailability.

Data Presentation

Table 1: Example Solubility of this compound in Various Vehicles

VehicleThis compound Solubility (mg/mL)Observations
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1Insoluble
10% DMSO / 90% Saline1Precipitates on standing
20% PEG 400 / 80% Saline5Clear solution
10% HP-β-CD in Water10Clear solution

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocols

Protocol: Preparation of a this compound Formulation for Intravenous Injection in Mice

This protocol provides a general method for preparing a co-solvent-based formulation of this compound for intravenous administration in mice. Researchers must perform their own optimization and tolerability studies.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration of this compound. For example, to prepare 1 mL of a 5 mg/mL solution, you will need 5 mg of this compound.

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add Co-solvent: Add the appropriate volume of sterile PEG 400 to the tube. For a 20% PEG 400 formulation, you would add 200 µL of PEG 400 for a final volume of 1 mL.

  • Dissolve this compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be used if necessary, but the stability of this compound at elevated temperatures should be verified.

  • Add Saline: Add the required volume of sterile saline to reach the final volume. For a 20% PEG 400 formulation, you would add 800 µL of saline.

  • Mix Thoroughly: Vortex the tube again to ensure a homogenous solution.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Verification: Visually inspect the final formulation for any signs of precipitation or particulate matter.

  • Storage: Store the formulation appropriately based on its stability, which should be determined experimentally. For short-term use, storage at 4°C is often suitable.

Mandatory Visualization

Complestatin_Signaling_Pathway Mechanism of Action of this compound cluster_bacterium Bacterial Cell This compound This compound PG Peptidoglycan This compound->PG Binds to This compound->Inhibition CellWall_Remodeling Cell Wall Remodeling (Growth and Division) PG->CellWall_Remodeling Leads to Autolysins Autolysins Autolysins->PG Acts on Inhibition->Autolysins

Caption: this compound's mechanism of action.

Formulation_Workflow Workflow for In Vivo Formulation cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration A Weigh this compound B Add Vehicle/Excipients A->B C Dissolve/Suspend B->C D Sterile Filtration (0.22 µm) C->D E Visual Inspection (Clarity, Color) D->E F pH Measurement E->F G Concentration Verification (optional) F->G H Animal Dosing G->H I Observation for Adverse Effects H->I

Caption: Experimental workflow for formulation.

References

Technical Support Center: Mitigating Off-Target Effects of Complestatin in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the natural product complestatin in cellular models. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of this compound's cellular effects, particularly concerning the mitigation of off-target activities. Given that this compound is a natural product with a defined antibacterial mechanism, its effects in eukaryotic systems can be complex and may represent off-target activities depending on the research context.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of this compound?

A1: this compound is a glycopeptide antibiotic. Its primary antibacterial mechanism of action involves the inhibition of peptidoglycan remodeling by blocking autolysins, which are essential for bacterial cell wall turnover.[1] Additionally, it has been shown to inhibit bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI).[2]

Q2: What are the known effects of this compound in mammalian cells?

A2: In eukaryotic cells, this compound has been observed to have anti-apoptotic properties. It can block apoptosis induced by agents like TRAIL (TNF-related apoptosis-inducing ligand) by activating the PI3K/AKT signaling pathway.[1] This activation leads to the phosphorylation of Bad (a pro-apoptotic protein) and subsequent inhibition of mitochondrial cytochrome c release, a key step in the intrinsic apoptotic cascade.[1]

Q3: Are there known off-target proteins for this compound in human cells?

A3: Currently, there is a lack of publicly available, comprehensive studies (e.g., kinome-wide screens or proteome-wide thermal shift assays) that have definitively identified the off-target binding partners of this compound in mammalian cells. The observed activation of the PI3K/AKT pathway suggests potential interaction with components of this pathway, but the direct binding target remains to be elucidated.[1]

Q4: I am observing unexpected cellular effects with this compound. How can I determine if they are off-target?

A4: Observing unexpected phenotypes is a common challenge when working with novel or repurposed compounds. A systematic approach can help you determine the likelihood of an off-target effect. Key strategies include:

  • Dose-Response Analysis: A hallmark of specific activity is a clear dose-response relationship. If the unexpected phenotype occurs at concentrations significantly different from those that elicit your desired effect, it may be an off-target effect.

  • Use of a Structurally Unrelated Inhibitor: If you are studying a particular pathway, use a well-characterized inhibitor with a different chemical scaffold that targets the same protein or pathway. If this second inhibitor does not produce the same unexpected phenotype, it suggests the effect is specific to this compound's off-target activity.

  • Target Knockdown/Knockout: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target. If this compound still produces the unexpected phenotype in these cells, the effect is independent of your primary target.

  • Rescue Experiments: If this compound inhibits a pathway, try to rescue the phenotype by adding back a downstream component of that pathway. If the primary phenotype is rescued but the unexpected phenotype is not, this points to an off-target mechanism.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter when using this compound in cellular models.

Issue Possible Cause Troubleshooting Steps
High cytotoxicity observed, even at low concentrations. This compound may have off-target cytotoxic effects unrelated to its known anti-apoptotic activity, potentially through mechanisms like mitochondrial disruption or inhibition of essential kinases.1. Perform a detailed cytotoxicity dose-response curve in your specific cell line using a sensitive assay (e.g., CellTiter-Glo®).2. Test in a non-cancerous cell line to assess general cytotoxicity.3. Investigate markers of cellular stress , such as ER stress (see below) or mitochondrial membrane potential.
Inconsistent or unexpected changes in AKT phosphorylation. The effect of this compound on the PI3K/AKT pathway may be cell-type specific or dependent on the basal activation state of the pathway.1. Optimize treatment conditions: Perform a time-course and dose-response experiment for this compound treatment and analyze p-AKT levels by Western blot.2. Ensure consistent cell culture conditions: Use cells of a similar passage number and confluency.3. Use appropriate controls: Include a positive control for AKT activation (e.g., IGF-1) and a known PI3K inhibitor (e.g., wortmannin) to validate your assay.
Difficulty confirming target engagement for a hypothesized off-target. The interaction between this compound and a potential off-target may be weak or transient.1. Employ a Cellular Thermal Shift Assay (CETSA) to assess direct binding in intact cells (see Protocol 3).2. Consider affinity-based methods: If you can synthesize a tagged version of this compound, you can perform affinity chromatography followed by mass spectrometry to pull down binding partners (see Protocol 5).
Observed phenotype does not align with the known anti-apoptotic function. This compound likely has multiple off-targets, leading to a complex cellular response.1. Perform a kinome-wide screen to identify potential off-target kinases (see Protocol 4).2. Use proteomics approaches to get an unbiased view of changes in protein expression or phosphorylation following this compound treatment.

Data Presentation

Given the limited publicly available data on this compound's off-target profile and cytotoxicity in a wide range of mammalian cells, the following tables are provided as templates for researchers to populate with their own experimental data .

Table 1: Hypothetical Cytotoxicity Profile of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) - 48hIC50 (µM) - 72hNotes
e.g., HeLaCervical Cancer[Your Data][Your Data]
e.g., MCF-7Breast Cancer[Your Data][Your Data]
e.g., A549Lung Cancer[Your Data][Your Data]
e.g., HEK293TNon-cancerous[Your Data][Your Data]Assess general cytotoxicity

Table 2: Hypothetical Kinase Selectivity Profile of this compound (1 µM screen)

Kinase Target% InhibitionNotes
e.g., AKT1[Your Data]Known pathway component
e.g., PIK3CA[Your Data]Upstream kinase in the pathway
e.g., SRC[Your Data]Example of a potential off-target
e.g., MAPK1[Your Data]Example of a potential off-target
... (other kinases)[Your Data]

Mandatory Visualizations

Complestatin_AKT_Pathway cluster_mito Mitochondrial Apoptotic Pathway This compound This compound Unknown_Target Unknown Direct Target(s) This compound->Unknown_Target Binds? PI3K PI3K Unknown_Target->PI3K Activates AKT AKT/PKB PI3K->AKT Activates Bad Bad AKT->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Releases Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Cytochrome_c Cytochrome c Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Mitochondrion->Cytochrome_c Release

Caption: this compound's anti-apoptotic signaling pathway.

Off_Target_Workflow start Observe Unexpected Phenotype with this compound is_on_target Is the phenotype on-target? start->is_on_target confirm_engagement Confirm On-Target Engagement (e.g., CETSA) is_on_target->confirm_engagement Yes off_target_investigation Investigate Off-Targets is_on_target->off_target_investigation No kinome_screen Kinome Profiling off_target_investigation->kinome_screen proteomics Affinity Chromatography-MS off_target_investigation->proteomics validate_off_target Validate Off-Target (e.g., Knockdown, CETSA) kinome_screen->validate_off_target proteomics->validate_off_target

Caption: Workflow for investigating off-target effects.

Experimental Protocols

Protocol 1: Western Blot Analysis of AKT Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of AKT at Ser473.

Methodology:

  • Cell Culture and Treatment: Plate your mammalian cell line of choice (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1, 6, 24 hours).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total AKT as a loading control.

    • Quantify band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal.

Protocol 2: Cytochrome c Release Assay

Objective: To assess whether this compound inhibits the release of cytochrome c from the mitochondria into the cytosol upon apoptotic stimulation.

Methodology:

  • Cell Treatment: Plate cells and pre-treat with this compound or vehicle for 1-2 hours. Then, induce apoptosis with a known stimulus (e.g., TRAIL, staurosporine).

  • Cell Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a digitonin-based cell permeabilization buffer that selectively permeabilizes the plasma membrane but not the mitochondrial membrane.

    • Incubate on ice to allow cytosolic contents to diffuse out.

    • Centrifuge to separate the cytosolic fraction (supernatant) from the fraction containing intact mitochondria (pellet).

  • Western Blot Analysis:

    • Analyze both the cytosolic and mitochondrial fractions by Western blotting as described in Protocol 1.

    • Probe the membranes with a primary antibody against cytochrome c.

    • To ensure proper fractionation, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV).

  • Data Analysis: Compare the amount of cytochrome c in the cytosolic fraction of this compound-treated cells versus control cells. A decrease in cytosolic cytochrome c in the presence of this compound indicates inhibition of its release.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound directly binds to a protein of interest in intact cells by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or vehicle control for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.

  • Cell Lysis and Clarification:

    • Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the unheated control.

    • Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Protocol 4: Kinome Profiling

Objective: To identify the kinase off-targets of this compound.

Methodology:

  • Compound Submission: This is typically performed as a service by specialized companies. You will need to provide a high-purity sample of this compound at a specified concentration.

  • Assay Performance: The service provider will screen this compound, usually at a fixed concentration (e.g., 1 µM), against a large panel of recombinant human kinases. The activity of each kinase is measured in the presence of this compound.

  • Data Analysis: The results are typically provided as the percentage of remaining kinase activity compared to a vehicle control. A significant reduction in activity (e.g., >50% or >90%) indicates a potential off-target interaction.

  • Follow-up Validation: Potential hits from the screen should be validated in cell-based assays. For example, you can test if this compound inhibits the phosphorylation of a known substrate of the identified off-target kinase in your cellular model.

Protocol 5: Target Identification by Affinity Chromatography

Objective: To identify cellular proteins that bind to this compound.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity. A control, inactive analog should also be synthesized if possible.

  • Cell Lysate Preparation: Prepare a native cell lysate from your cells of interest.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated this compound probe.

    • Capture the probe and any bound proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are unique to the active probe pulldown compared to the control.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate potential binding partners using orthogonal methods, such as CETSA (Protocol 3) or by assessing the functional consequences of the interaction in cellular assays.

References

Technical Support Center: Troubleshooting Inconsistent Results in Complestatin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in complestatin bioassays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in our this compound bioassay results between experiments. What are the potential causes?

A1: Inconsistent results in this compound bioassays can stem from several factors, ranging from the compound itself to the experimental setup. Bioassays are inherently variable due to their reliance on biological systems.[1] Key areas to investigate include:

  • Compound Integrity: The purity and stability of your this compound stock can vary between batches. The this compound molecule, a complex peptide, can degrade if not stored properly.

  • Cell Culture Consistency: The physiological state of the cells or bacteria used in the assay is critical. Variations in cell passage number, confluency, and the specific batch of serum or media can all contribute to variability.[2]

  • Assay Conditions: Minor fluctuations in experimental conditions can have a significant impact. This includes incubation times, temperature, and reagent concentrations.[3]

  • Analyst Technique: Variations in pipetting, mixing, and plate reading can introduce errors.

To address this, a systematic approach to identify the source of variation is recommended.[3]

Q2: Our this compound compound shows promising initial activity, but the results are not reproducible. Why might this be happening?

A2: Lack of reproducibility is a common challenge in bioassays and often points to subtle variations in experimental conditions or the metabolic state of the biological system being used.[2] For this compound, which is known to inhibit bacterial fatty acid synthesis (FabI) and the complement system, the physiological state of the bacteria or cells is crucial.

Troubleshooting Steps:

  • Verify Compound Purity and Stability:

    • Assess the purity of each new batch of this compound using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

    • Evaluate the stability of this compound in your specific assay medium over the time course of the experiment.

    • Ensure proper storage conditions (e.g., -20°C, desiccated, protected from light) to prevent degradation.

  • Standardize Cell/Bacterial Culture:

    • Use cells or bacteria within a consistent passage number range.

    • Ensure a standardized cell confluency or bacterial growth phase at the time of the assay.

    • Use the same batch of serum, media, and other critical reagents for a set of comparative experiments.

  • Optimize Assay Parameters:

    • Perform a detailed dose-response curve to confirm the active concentration range.

    • Conduct a time-course analysis to understand the kinetics of the biological effect.

Q3: We are observing unexpected cytotoxicity in our cell-based this compound assays. What could be the cause?

A3: While this compound's primary described mechanisms are antibacterial and anti-complement, off-target effects or compound-related issues can lead to cytotoxicity.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Compound Precipitation Visually inspect assay plates for any precipitate. High concentrations of compounds can lead to precipitation, which can cause non-specific cytotoxicity. If precipitation is observed, consider lowering the compound concentration or using a different solvent system.
Metabolic Activation The metabolic state of the cells can influence compound activity and toxicity. Ensure consistent cell health and metabolic activity.
Assay Interference This compound may interfere with the assay readout itself (e.g., absorbance, fluorescence). Run compound-only controls (without cells) to check for any intrinsic signal from this compound at the wavelengths used.
Contaminants Impurities in the this compound sample or contamination in the cell culture (e.g., mycoplasma) can lead to unexpected cytotoxicity.

Experimental Protocols

General Protocol for Bacterial Growth Inhibition Assay with this compound

This protocol is a general guideline for assessing the antibacterial activity of this compound against susceptible strains like Staphylococcus aureus.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of S. aureus into an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture to the desired final concentration for the assay (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested.

  • Assay Procedure:

    • Add the diluted bacterial suspension to the wells of a 96-well microtiter plate.

    • Add the different concentrations of this compound to the respective wells. Include vehicle controls (solvent only) and positive controls (a known antibiotic).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

General Protocol for Hemolytic Complement Inhibition Assay

This protocol provides a general framework for assessing the anti-complement activity of this compound.

  • Reagent Preparation:

    • Prepare a standardized suspension of sensitized sheep erythrocytes (EA).

    • Dilute a source of complement (e.g., guinea pig or human serum) to a concentration that causes sub-maximal hemolysis.

  • Compound Preparation:

    • Prepare a stock solution of this compound and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, combine the diluted complement source with the various concentrations of this compound.

    • Include controls for 0% hemolysis (buffer only) and 100% hemolysis (water-lysed EAs).

    • Incubate the plate for a defined period (e.g., 30 minutes at 37°C).

    • Add the sensitized sheep erythrocytes to all wells.

    • Incubate for another defined period (e.g., 60 minutes at 37°C).

    • Pellet the remaining intact erythrocytes by centrifugation.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.

    • Calculate the percent inhibition of hemolysis for each this compound concentration. The IC50 is the concentration that inhibits hemolysis by 50%.

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

This compound's Known Signaling Pathways

G cluster_0 Antibacterial Activity cluster_1 Anti-Complement Activity Complestatin_A This compound FabI Enoyl-ACP Reductase (FabI) Complestatin_A->FabI Inhibits FattyAcid Fatty Acid Synthesis FabI->FattyAcid Blocks BacterialGrowth Bacterial Growth Inhibition FattyAcid->BacterialGrowth Leads to Complestatin_C This compound Complement Complement Cascade Complestatin_C->Complement Inhibits Anaphylatoxins Anaphylatoxin Generation (C3a, C5a) Complement->Anaphylatoxins Blocks Hemolysis Hemolysis / Inflammation Anaphylatoxins->Hemolysis Prevents

Caption: this compound's inhibitory effects on bacterial and complement pathways.

References

Technical Support Center: Enhancing Complestatin Derivative Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of complestatin derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit low oral bioavailability?

A1: this compound derivatives, like many cyclic peptides, often face several challenges that contribute to low oral bioavailability.[1][2][3] These include:

  • Poor Aqueous Solubility: The complex, often lipophilic structure of these molecules can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[4][5]

  • Low Permeability: The large size, and number of hydrogen bond donors and acceptors in peptides can hinder their ability to passively diffuse across the intestinal epithelium.

  • Enzymatic Degradation: Peptides are susceptible to degradation by numerous proteases and peptidases present in the GI tract, gut wall, and liver.

  • Efflux Transporter Activity: Derivatives may be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them back into the intestinal lumen, reducing net absorption.

  • First-Pass Metabolism: After absorption, the derivative must pass through the liver, where it can be extensively metabolized before reaching systemic circulation.

Troubleshooting Guides & Experimental Protocols

Issue 1: Poor Aqueous Solubility

Q2: My this compound derivative has poor solubility in aqueous buffers. How can I improve this and how do I measure it?

A2: Improving solubility is a critical first step. You can address this through formulation strategies or chemical modification. To assess solubility, a kinetic solubility assay is a rapid and effective method.

Strategies for Improving Solubility:

  • Formulation with Polymeric Micelles: Encapsulating the derivative in polymeric micelles can significantly enhance its aqueous solubility and stability.

  • Salt Formation: For derivatives with ionizable groups, forming a salt can improve solubility and dissolution rate.

  • Amorphous Solid Dispersions: Creating a dispersion of the derivative in a polymer matrix (e.g., HPMC, PVP) can prevent crystallization and improve solubility.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method to determine a compound's kinetic solubility using UV spectrophotometry.

Materials:

  • Test this compound Derivative (stock solution in 100% DMSO, e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well UV-transparent microtiter plates

  • Plate reader with UV-Vis capabilities

  • Plate shaker

Procedure:

  • Prepare Stock Solutions: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM).

  • Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.

  • Add Buffer: Add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final concentration and a final DMSO concentration of 1-2%.

  • Mix and Incubate: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow it to reach equilibrium.

  • Detect Precipitation: Measure the absorbance of the solution at a relevant wavelength (e.g., determined by a prior wavelength scan of the compound). The highest concentration that does not show visible precipitate or light scattering is considered the kinetic solubility. For more precise quantification, filter the solution to remove undissolved particles and then measure the UV absorbance of the filtrate.

Data Analysis:

  • Create a calibration curve using standards of the compound prepared in a solvent mixture that ensures complete dissolution (e.g., 50:50 acetonitrile:water).

  • Use the absorbance of the clear filtrate from the test wells to calculate the concentration of the dissolved compound based on the calibration curve. This concentration is the kinetic solubility value.

Issue 2: Low Intestinal Permeability

Q3: My derivative is soluble but shows poor permeability in my assays. What are the underlying causes and how can I improve and measure permeability?

A3: Low permeability is often due to the physicochemical properties of the peptide, such as large size and high polarity, or active efflux by transporters. Strategies to overcome this include chemical modifications. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.

Strategies for Improving Permeability:

  • N-methylation: Replacing backbone N-H groups with N-CH3 can reduce the number of hydrogen bond donors, mask polar groups, and rigidify the conformation, which can favor membrane crossing. This strategy has been shown to improve the oral bioavailability of other cyclic peptides.

  • Lipidation: Attaching a fatty acid moiety can increase the lipophilicity of the derivative, potentially enhancing its interaction with the lipid bilayer of cell membranes. However, a balance is crucial, as excessive lipophilicity can cause the compound to get trapped in the membrane.

  • Conformational Rigidity: Introducing constraints, such as incorporating heterocyclic elements or creating stronger intramolecular hydrogen bonds, can "shield" polar amide bonds from the solvent and lock the peptide into a more membrane-permeable conformation.

G start Start: Low Oral Bioavailability (F%) solubility Is aqueous solubility low? start->solubility permeability Is intestinal permeability low? solubility->permeability No sol_strat Action: Improve Solubility - Formulation (micelles, etc.) - Salt Formation - Solid Dispersion solubility->sol_strat Yes metabolism Is the compound rapidly metabolized? permeability->metabolism No perm_strat Action: Enhance Permeability - N-methylation - Lipidation - Conformational Rigidity permeability->perm_strat Yes met_strat Action: Reduce Metabolism - Introduce D-amino acids - Modify cleavage sites - PEGylation metabolism->met_strat Yes invivo Proceed to In Vivo PK Study metabolism->invivo No / Resolved retest_sol Re-evaluate in vitro (Solubility Assay) sol_strat->retest_sol retest_perm Re-evaluate in vitro (Caco-2 Assay) perm_strat->retest_perm retest_met Re-evaluate in vitro (Microsome Stability) met_strat->retest_met retest_sol->permeability retest_perm->metabolism retest_met->invivo

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes the measurement of bidirectional transport of a this compound derivative across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (monolayer integrity marker)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be above a pre-determined threshold (e.g., >250 Ω·cm²). This confirms the presence of tight junctions.

  • Transport Experiment (A -> B):

    • Wash the monolayers with warm (37°C) transport buffer.

    • Add the test derivative solution (e.g., 10 µM in transport buffer) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both A and B sides for LC-MS/MS analysis.

  • Transport Experiment (B -> A):

    • Perform the same procedure but add the test compound to the basolateral (B) side and sample from the apical (A) side. This measures active efflux.

  • Integrity Post-Experiment: After sampling, assess monolayer integrity by measuring the flux of Lucifer yellow.

  • Sample Analysis: Quantify the concentration of the derivative in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B -> A) / Papp (A -> B)

    • An ER > 2 suggests the compound is a substrate of an active efflux transporter.

Table 1: Interpreting Caco-2 Permeability Data

Papp (A -> B) (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionEfflux Ratio (ER)Interpretation
< 1Low> 2Poor permeability, potential efflux substrate.
1 - 10Moderate< 2Moderate permeability, not an efflux substrate.
> 10HighN/AHigh permeability, likely well-absorbed.
Issue 3: Poor In Vivo Performance Despite Good In Vitro Profile

Q4: My derivative shows good solubility and permeability, but the oral bioavailability in my rat model is still low. What should I investigate next?

A4: If in vitro properties are optimized, poor in vivo results often point towards high first-pass metabolism or instability in the GI tract. An initial in vivo pharmacokinetic (PK) study is essential to understand the exposure profile of your compound.

Possible Causes:

  • Pre-systemic Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver.

  • Gut Microbiota Degradation: The gut microbiota can also metabolize drugs before they are absorbed.

Experimental Protocol: Pilot In Vivo Pharmacokinetic (PK) Study

This protocol provides a basic framework for a pilot PK study in rats to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).

Materials:

  • Sprague-Dawley rats (or other appropriate strain)

  • This compound derivative

  • Dosing vehicles (one for intravenous (IV) and one for oral (PO) administration)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge, plasma storage vials

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimation and Dosing Groups: Acclimate animals and divide them into two groups: IV and PO (n=3-5 per group).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (sparse sampling is an option) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Processing: Process blood to collect plasma and store frozen (-80°C) until analysis.

  • Bioanalysis: Quantify the concentration of the derivative in plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Use non-compartmental analysis (NCA) software to calculate PK parameters (AUC, Cmax, Tmax, T½).

  • Calculate oral bioavailability (F%) using the formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 2: Example PK Data Comparison

DerivativeFormulationDose (mg/kg)RouteAUC (ng·h/mL)Cmax (ng/mL)F%
This compound-XSaline2IV15002800N/A
This compound-X5% Tween 8020PO300852.0%
This compound-Y (N-methylated)5% Tween 8020PO12002508.0%

G start Start: New Derivative solubility solubility start->solubility stability stability optimization optimization stability->optimization Iterative Design Cycle pk_study pk_study optimization->pk_study bioavailability bioavailability pk_study->bioavailability

References

Technical Support Center: Strategies for Reducing Cytotoxicity of Novel Complestatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental development of novel complestatin analogs. The following sections offer insights into structure-activity relationships for cytotoxicity, detailed experimental protocols, and strategies to mitigate off-target effects while preserving desired biological activity.

Frequently Asked Questions (FAQs)

Q1: We have synthesized a series of novel this compound analogs, but many exhibit high cytotoxicity in our initial screens. What are the general strategies to reduce the cytotoxicity of these compounds?

A1: Reducing the cytotoxicity of complex natural product analogs like this compound while maintaining their therapeutic efficacy is a common challenge. Key strategies revolve around modifying the chemical structure to alter its interaction with mammalian cells. Based on studies of similar complex molecules, consider the following approaches:

  • Structure-Activity Relationship (SAR) Guided Modification: Systematically synthesize analogs with modifications at various positions of the this compound scaffold. The goal is to identify which parts of the molecule are responsible for cytotoxicity versus the desired therapeutic activity. For instance, studies on other complex natural products have shown that altering peripheral functional groups can significantly impact cytotoxicity.

  • Modulation of Physicochemical Properties:

    • Hydrophilicity: Increasing the hydrophilicity of a compound can sometimes reduce its ability to non-specifically interact with and disrupt cell membranes, a common cause of cytotoxicity. This can be achieved by introducing polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups.

    • Steric Hindrance: Introducing bulky substituents at specific positions can prevent the molecule from binding to off-target cellular components that may mediate cytotoxicity.

  • Prodrug Approach: A prodrug strategy can be employed where the active, but cytotoxic, analog is masked with a chemical group that is cleaved off under specific physiological conditions (e.g., in the tumor microenvironment or upon reaching the target cell). This can limit systemic toxicity.

  • Targeted Delivery: Conjugating the this compound analog to a targeting moiety, such as an antibody or a peptide that recognizes a specific receptor on the target cells, can concentrate the drug at the desired site of action and reduce its exposure to healthy tissues.

Q2: What is the known mechanism of this compound's effect on mammalian cells, and how can this inform our strategy to reduce cytotoxicity?

A2: While the primary antiviral and anticancer mechanisms of this compound are still under investigation, some studies have shed light on its interaction with cellular pathways. Notably, this compound has been shown to have an anti-apoptotic effect in some cell types by activating the AKT/PKB signaling pathway. This pathway is a key regulator of cell survival.

Understanding this dual role is critical. In the context of cancer therapy, if the desired effect is to induce apoptosis in tumor cells, the pro-survival signaling initiated by this compound could be counterproductive and might be linked to off-target effects in non-cancerous cells. A strategy to reduce cytotoxicity could involve modifications that uncouple the desired therapeutic effect from the activation of the AKT/PKB pathway.

Q3: We are observing inconsistent cytotoxicity results between different assays. What could be the reason for this?

A3: Discrepancies in cytotoxicity data between different assays are common and often stem from the different cellular processes each assay measures. For example:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity, specifically the function of mitochondrial dehydrogenases. A compound that impairs mitochondrial function will score as highly cytotoxic in this assay, even if it doesn't directly induce cell death.

  • LDH Release Assays: These assays measure the release of lactate dehydrogenase (LDH) from the cytoplasm into the culture medium, which is an indicator of compromised cell membrane integrity and necrosis.

  • Live/Dead Staining: This method uses fluorescent dyes to differentiate between live cells with intact membranes and dead cells with compromised membranes.

  • Caspase Activity Assays: These assays measure the activation of caspases, which are key enzymes in the apoptotic pathway.

It is crucial to use a panel of cytotoxicity assays that measure different cellular endpoints to get a comprehensive understanding of how your this compound analogs are affecting the cells. For instance, an analog might show high toxicity in an MTT assay but low toxicity in an LDH assay, suggesting it primarily affects mitochondrial function rather than causing immediate membrane damage.

Troubleshooting Experimental Issues

Problem Possible Cause Suggested Solution
High variability in cytotoxicity data across replicates. 1. Inconsistent cell seeding density.2. Uneven compound distribution in wells.3. Cell clumping.4. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.2. Mix the plate gently after adding the compound.3. Use a cell-detaching agent and gentle pipetting to create a single-cell suspension.4. Avoid using the outermost wells of the plate for experimental samples.
Precipitation of this compound analog in culture medium. The compound has low aqueous solubility.1. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls.2. Consider formulating the compound with solubilizing agents, but first test the vehicle for any inherent cytotoxicity.
No dose-dependent cytotoxicity observed. 1. The concentration range tested is too narrow or not appropriate.2. The incubation time is too short.3. The compound is not stable in the culture medium over the incubation period.1. Test a wider range of concentrations, typically on a logarithmic scale (e.g., 0.01 µM to 100 µM).2. Extend the incubation time (e.g., from 24h to 48h or 72h).3. Assess the stability of the compound under culture conditions using methods like HPLC.

Data on Cytotoxicity of a Representative Macrocyclic Peptide Analog Series

Due to the limited publicly available data on a systematic series of this compound analogs and their corresponding cytotoxicity, we present data from a study on niclosamide analogs , which demonstrates the principle of modifying a complex molecule to reduce cytotoxicity while maintaining a desired biological activity (in this case, colistin potentiation). This serves as a model for the type of data researchers should aim to generate for their this compound analogs.

Analog Modification from Parent Compound (Niclosamide) Cytotoxicity (CC50 in µM) on HEK293T cells Colistin Potentiation Activity
NiclosamideParent Compound1.5+++
Analog 1Modification of the salicylanilide moiety> 25+++
Analog 2Substitution on the aniline ring5.2++
Analog 3Alteration of the linker12.8+

This table is a representative example based on the principles of SAR studies. Actual data would be specific to the synthesized analogs.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T for general cytotoxicity, or a specific cancer cell line)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Include wells for a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., a known cytotoxic drug).

    • Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure the formazan is fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the CC50 value (the concentration that causes 50% reduction in cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound analogs dissolved in a suitable solvent

  • Commercially available LDH cytotoxicity assay kit (which includes the substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader (absorbance at the wavelength specified by the kit manufacturer)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Assay Execution:

    • After the incubation period, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH release to that of the untreated control and the maximum LDH release control (lysis buffer).

    • Determine the CC50 value.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) synthesis->cytotoxicity activity Antiviral/Anticancer Activity Assays synthesis->activity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar activity->sar lead_id Lead Identification (Low Cytotoxicity, High Activity) sar->lead_id lead_id->synthesis Iterative Optimization

Caption: Workflow for the development of this compound analogs with reduced cytotoxicity.

signaling_pathway This compound This compound receptor Cell Surface Receptor (Hypothesized) This compound->receptor therapeutic_target Therapeutic Target (e.g., Viral Entry, Cancer Cell Proliferation) This compound->therapeutic_target akt_pkb AKT/PKB Activation receptor->akt_pkb bad_phos Bad Phosphorylation akt_pkb->bad_phos apoptosis_inhibition Inhibition of Apoptosis bad_phos->apoptosis_inhibition therapeutic_effect Desired Therapeutic Effect therapeutic_target->therapeutic_effect

Caption: Hypothesized dual signaling of this compound affecting both cell survival and therapeutic targets.

Validation & Comparative

Complestatin vs. Corbomycin: A Comparative Analysis of a New Class of Glycopeptide Antibiotics Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. In the ongoing search for novel antimicrobial agents, a new functional class of glycopeptide antibiotics has emerged, showing significant promise. This guide provides a detailed comparison of two key members of this class, complestatin and corbomycin, focusing on their efficacy against MRSA, their unique mechanism of action, and the experimental data supporting their potential as next-generation therapeutics.

Executive Summary

This compound and corbomycin are novel glycopeptide antibiotics that exhibit a unique mechanism of action by inhibiting bacterial cell wall remodeling, a process essential for growth and division.[1][2] Both compounds have demonstrated potent activity against MRSA and other drug-resistant Gram-positive bacteria.[3] This guide synthesizes the available preclinical data to offer a direct comparison of their efficacy, supported by detailed experimental protocols and visual representations of their molecular interactions and experimental workflows.

Quantitative Efficacy Against MRSA

The following table summarizes the in vitro and in vivo efficacy of this compound and corbomycin against MRSA based on available preclinical data.

ParameterThis compoundCorbomycinReference Strain(s)
Minimum Inhibitory Concentration (MIC) 2 µg/mL3 µg/mLS. aureus MW2 (Wild-Type)[3]
2-4 µg/mL0.5-4 µg/mLMRSA and other Gram-positive bacteria
In Vivo Efficacy (MRSA Skin Infection Model) Effective at 1% topical application (p=0.0062 vs. vehicle)Effective at 1% topical application (p=0.0157 vs. vehicle)MRSA in neutropenic mice[1]

Mechanism of Action: A Novel Approach to Bacterial Inhibition

Unlike traditional glycopeptides like vancomycin, which inhibit cell wall synthesis, this compound and corbomycin act by binding to peptidoglycan and blocking the activity of autolysins. Autolysins are crucial enzymes responsible for the controlled cleavage of the peptidoglycan matrix, a process necessary for cell wall expansion, remodeling, and cell separation during division. By inhibiting these enzymes, this compound and corbomycin effectively trap the bacteria within their own cell walls, preventing growth and proliferation.

G Mechanism of Action of this compound and Corbomycin cluster_0 Bacterial Cell Wall cluster_1 Antibiotic Action Peptidoglycan Peptidoglycan Autolysins Autolysins Peptidoglycan->Autolysins Site of action for Cell_Wall_Remodeling Cell_Wall_Remodeling Autolysins->Cell_Wall_Remodeling Enables Autolysins->Cell_Wall_Remodeling This compound/Corbomycin This compound/Corbomycin This compound/Corbomycin->Peptidoglycan Binds to This compound/Corbomycin->Autolysins Inhibits This compound/Corbomycin->Cell_Wall_Remodeling Blocks Bacterial_Growth_Division Bacterial_Growth_Division Cell_Wall_Remodeling->Bacterial_Growth_Division Required for

Mechanism of this compound and Corbomycin

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the MRSA strain is grown on a suitable agar plate (e.g., Tryptic Soy Agar) overnight at 37°C.
  • Select several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound or corbomycin in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

3. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_MRSA_Inoculum" [label="Prepare MRSA Inoculum (0.5 McFarland)"]; "Serial_Dilution" [label="Prepare Serial Dilutions of Antibiotic"]; "Inoculate_Plate" [label="Inoculate Microtiter Plate"]; "Incubate" [label="Incubate at 37°C for 16-20h"]; "Read_Results" [label="Read MIC (Lowest concentration with no visible growth)"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_MRSA_Inoculum"; "Start" -> "Serial_Dilution"; "Prepare_MRSA_Inoculum" -> "Inoculate_Plate"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; }

MIC Assay Workflow
Murine Skin Infection Model for In Vivo Efficacy

This protocol describes a common model for evaluating the efficacy of topical antibiotics against MRSA skin infections.

1. Animal Model and Preparation:

  • Use female BALB/c mice (6-8 weeks old).
  • Induce transient neutropenia by intraperitoneal injection of cyclophosphamide to render the mice more susceptible to infection.
  • Anesthetize the mice and shave a small area on their backs.

2. Infection:

  • Create a superficial abrasion or a small incision on the shaved area.
  • Inoculate the wound with a suspension of an MRSA strain (e.g., USA300) containing a specific number of colony-forming units (CFU), typically around 10⁷ CFU.

3. Treatment:

  • At a specified time post-infection (e.g., 2 hours), apply a topical formulation of this compound (1%), corbomycin (1%), or a vehicle control (e.g., petroleum jelly with DMSO) to the infected area.
  • Continue treatment at regular intervals (e.g., once or twice daily) for a defined period (e.g., 3 days).

4. Assessment of Bacterial Burden:

  • At the end of the treatment period, euthanize the mice.
  • Excise the infected skin tissue.
  • Homogenize the tissue in sterile saline.
  • Perform serial dilutions of the homogenate and plate on selective agar (e.g., Mannitol Salt Agar) to determine the number of CFU per gram of tissue.
  • Statistical analysis (e.g., ANOVA) is used to compare the bacterial burden between treated and control groups.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Animal_Prep" [label="Prepare Mice (Neutropenia, Anesthesia, Shaving)"]; "Infection" [label="Induce Skin Wound and Inoculate with MRSA"]; "Treatment" [label="Apply Topical Antibiotic or Vehicle Control"]; "Monitoring" [label="Monitor for a Defined Period"]; "Euthanasia" [label="Euthanize Mice and Excise Tissue"]; "CFU_Enumeration" [label="Homogenize Tissue and Enumerate CFU"]; "Data_Analysis" [label="Analyze Data and Determine Efficacy"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Animal_Prep"; "Animal_Prep" -> "Infection"; "Infection" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Euthanasia"; "Euthanasia" -> "CFU_Enumeration"; "CFU_Enumeration" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

In Vivo Efficacy Model

Conclusion

This compound and corbomycin represent a significant advancement in the fight against antibiotic-resistant bacteria. Their novel mechanism of action, targeting cell wall remodeling rather than synthesis, provides a new avenue for circumventing existing resistance mechanisms. Both compounds demonstrate potent in vitro and in vivo activity against MRSA. While their MIC values are comparable, further head-to-head in vivo studies with direct statistical comparisons are warranted to fully delineate their relative therapeutic potential. The information presented in this guide provides a solid foundation for researchers and drug development professionals to understand and further investigate this promising new class of antibiotics.

References

Unraveling Complestatin's Enigmatic Mode of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the novel antibacterial mechanisms of complestatin reveals a departure from the classical glycopeptide playbook, presenting a compelling case for its development as a next-generation therapeutic. This guide provides a comparative analysis of this compound's mode of action against traditional glycopeptides like vancomycin and teicoplanin, supported by experimental data and detailed methodologies.

This compound, a glycopeptide antibiotic, has emerged as a compound of significant interest due to its potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Unlike its well-characterized relatives, vancomycin and teicoplanin, which disrupt bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound appears to employ at least two distinct and innovative strategies to exert its bactericidal effects. This guide synthesizes the current understanding of these mechanisms, offering a resource for researchers and drug development professionals.

A Dual-Pronged Attack: Inhibiting Fatty Acid Synthesis and Peptidoglycan Remodeling

Current research points to two primary novel modes of action for this compound, setting it apart from other glycopeptides.

Inhibition of Fatty Acid Synthesis

One line of evidence suggests that this compound targets a crucial enzyme in bacterial fatty acid biosynthesis, the enoyl-acyl carrier protein reductase (FabI).[1][2] This enzyme catalyzes a rate-limiting step in the production of fatty acids, which are essential components of the bacterial cell membrane.

Experimental Validation: Studies have shown that this compound inhibits the activity of S. aureus FabI with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[1][2] Furthermore, the antibacterial effect of this compound can be reversed by supplementing the growth medium with exogenous fatty acids, providing strong evidence that its primary target is this metabolic pathway.[1] In macromolecular synthesis assays, this compound selectively inhibits the incorporation of radiolabeled precursors into fatty acids without significantly affecting the synthesis of DNA, RNA, protein, or the cell wall, further corroborating this specific mode of action.

Inhibition of Peptidoglycan Remodeling

More recent investigations have unveiled a second, equally compelling mechanism: the inhibition of peptidoglycan remodeling by blocking the activity of autolysins. Autolysins are essential bacterial enzymes that controllably break down the peptidoglycan cell wall to allow for cell growth, division, and separation.

Experimental Validation: Experiments have demonstrated that this compound, along with the related compound corbomycin, prevents the lysis of bacterial cells that is typically induced by agents that trigger autolytic activity. By binding to peptidoglycan, this compound is thought to sterically hinder the access of autolysins to their substrate, effectively trapping the bacteria within their own cell walls and preventing their expansion and proliferation. This novel mechanism is particularly intriguing as it represents a paradigm shift from the conventional understanding of glycopeptide action.

Comparative Analysis: this compound vs. Traditional Glycopeptides

The distinct mechanisms of this compound translate to a different antibacterial profile when compared to vancomycin and teicoplanin.

FeatureThis compoundVancomycinTeicoplanin
Primary Mechanism of Action 1. Inhibition of Fatty Acid Synthesis (FabI) 2. Inhibition of Peptidoglycan Remodeling (Autolysin Blocking)Inhibition of Peptidoglycan Synthesis (Binding to D-Ala-D-Ala)Inhibition of Peptidoglycan Synthesis (Binding to D-Ala-D-Ala)
Molecular Target(s) Enoyl-acyl carrier protein reductase (FabI), PeptidoglycanD-alanyl-D-alanine terminus of lipid IID-alanyl-D-alanine terminus of lipid II
Effect on Cell Wall Prevents remodeling and breakdownInhibits synthesis and cross-linkingInhibits synthesis and cross-linking
Effect on Fatty Acid Synthesis InhibitsNo direct effectNo direct effect

Table 1: Comparison of the Modes of Action of this compound, Vancomycin, and Teicoplanin.

Minimum Inhibitory Concentrations (MICs)

The following table provides a summary of the minimum inhibitory concentrations (MICs) of this compound, vancomycin, and teicoplanin against various bacterial strains. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

AntibioticS. aureusMethicillin-Resistant S. aureus (MRSA)Quinolone-Resistant S. aureus (QRSA)
This compound 2 - 4 µg/mL2 - 4 µg/mL2 - 4 µg/mL
Vancomycin 0.5 - 2.0 µg/mL1.0 - 2.0 µg/mL-
Teicoplanin 0.25 - 2.0 µg/mL1.0 - 2.0 µg/mL-

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Glycopeptide Antibiotics.

Experimental Protocols

For researchers looking to validate and expand upon these findings, detailed methodologies for key experiments are provided below.

FabI Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the FabI enzyme.

Protocol:

  • The FabI enzyme is purified from a relevant bacterial strain (e.g., S. aureus).

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains a buffer (e.g., 100 mM sodium phosphate, pH 7.5), the FabI enzyme, the substrate (e.g., crotonoyl-CoA), and the cofactor (e.g., NADH).

  • The test compound (this compound) is added at various concentrations.

  • The reaction is initiated by the addition of the substrate or cofactor.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

  • The IC50 value is calculated from the dose-response curve.

Macromolecular Synthesis Assay

This assay determines the effect of an antimicrobial agent on the synthesis of major macromolecules (DNA, RNA, protein, fatty acids, and cell wall).

Protocol:

  • Bacterial cells (e.g., S. aureus) are grown to the mid-logarithmic phase.

  • The culture is divided into aliquots, and each is incubated with a specific radiolabeled precursor: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), [¹⁴C]acetate (for fatty acids), and N-acetyl-[³H]glucosamine (for cell wall).

  • The test compound (this compound) and control antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, triclosan for fatty acid synthesis, and vancomycin for cell wall synthesis) are added to the respective aliquots.

  • After a defined incubation period, the incorporation of the radiolabeled precursors is stopped by the addition of a precipitating agent (e.g., trichloroacetic acid).

  • The precipitated macromolecules are collected on filters, and the radioactivity is measured using a scintillation counter.

  • The percentage of inhibition of each macromolecular synthesis pathway is calculated by comparing the radioactivity in the treated samples to that in the untreated control.

Triton X-100-Induced Autolysis Assay

This assay assesses the ability of a compound to inhibit the autolysin-mediated breakdown of the bacterial cell wall.

Protocol:

  • Bacterial cells (e.g., S. aureus) are grown to the mid-logarithmic phase.

  • The cells are harvested by centrifugation, washed, and resuspended in a buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • The test compound (this compound) or a control is pre-incubated with the cell suspension.

  • Autolysis is induced by the addition of a detergent, such as 0.1% Triton X-100.

  • The decrease in the optical density of the cell suspension at 600 nm, which corresponds to cell lysis, is monitored over time.

  • The rate of autolysis is calculated and compared between the treated and untreated samples.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows associated with the modes of action of traditional glycopeptides and this compound.

G cluster_vancomycin Vancomycin/Teicoplanin Mode of Action vancomycin Vancomycin / Teicoplanin lipid_II Lipid II (with D-Ala-D-Ala) vancomycin->lipid_II Binds to transglycosylase Transglycosylase transpeptidase Transpeptidase peptidoglycan Peptidoglycan Synthesis transglycosylase->peptidoglycan Inhibited transpeptidase->peptidoglycan Inhibited cell_wall Cell Wall Integrity peptidoglycan->cell_wall Disrupted

Caption: Mode of action of traditional glycopeptides.

G cluster_this compound This compound's Dual Mode of Action cluster_fabI Fatty Acid Synthesis Inhibition cluster_autolysin Peptidoglycan Remodeling Inhibition complestatin1 This compound fabI FabI Enzyme complestatin1->fabI Inhibits fatty_acid_synthesis Fatty Acid Synthesis fabI->fatty_acid_synthesis Blocked cell_membrane Cell Membrane Integrity fatty_acid_synthesis->cell_membrane Disrupted complestatin2 This compound peptidoglycan Peptidoglycan complestatin2->peptidoglycan Binds to autolysins Autolysins peptidoglycan->autolysins Blocks access of cell_division Cell Division / Expansion autolysins->cell_division Inhibited

Caption: this compound's dual mode of action.

G cluster_workflow Experimental Workflow: Macromolecular Synthesis Assay start Bacterial Culture radiolabel Add Radiolabeled Precursors start->radiolabel treatment Add Antibiotics radiolabel->treatment incubation Incubate treatment->incubation precipitation Precipitate Macromolecules incubation->precipitation scintillation Scintillation Counting precipitation->scintillation analysis Analyze Inhibition scintillation->analysis

Caption: Workflow for macromolecular synthesis assay.

Conclusion and Future Directions

The validation of this compound's novel modes of action marks a significant advancement in the field of antibiotic research. Its ability to target pathways distinct from those of traditional glycopeptides suggests a lower likelihood of cross-resistance and positions it as a promising candidate for combating drug-resistant bacterial infections. The dual-pronged attack on both fatty acid synthesis and cell wall remodeling presents a formidable challenge to bacterial survival.

Further research is warranted to fully elucidate the interplay between these two mechanisms and to explore the potential for synergistic interactions. Direct comparative studies evaluating the potency of this compound against both FabI and autolysins in a range of clinically relevant pathogens will be crucial for its continued development. The detailed experimental protocols provided in this guide offer a foundation for such investigations, empowering researchers to contribute to the validation and exploration of this exciting new class of antibacterial agents.

References

A Comparative Analysis of Complestatin and Linezolid Against Resistant Staphylococci

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Staphylococcus aureus (MRSA) strains presents a formidable challenge in clinical practice, necessitating the exploration of novel therapeutic agents. This guide provides a comparative overview of two such agents: complestatin, a novel glycopeptide antibiotic, and linezolid, a synthetic oxazolidinone. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer insights into their respective mechanisms of action, in vitro activity, and in vivo efficacy against resistant staphylococci.

Mechanisms of Action: A Tale of Two Targets

This compound and linezolid combat resistant staphylococci through distinct molecular mechanisms, offering potential advantages in overcoming existing resistance patterns.

This compound: This glycopeptide antibiotic exhibits a novel mechanism of action by targeting the bacterial cell wall. It binds to peptidoglycan and inhibits the activity of autolysins, which are enzymes crucial for cell wall remodeling during bacterial growth and division. This blockade effectively traps the bacteria within their own cell walls, preventing expansion and proliferation. An alternative mechanism has also been proposed, suggesting that this compound inhibits fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI).

Linezolid: As the first clinically approved oxazolidinone, linezolid inhibits bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This action halts the translation process, thereby inhibiting bacterial growth. Due to its unique binding site, cross-resistance with other protein synthesis inhibitors is not commonly observed.

In Vitro Activity: Gauging Potency Against Resistant Strains

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes available MIC data for this compound and linezolid against resistant Staphylococcus species. It is important to note that this data is compiled from separate studies and direct comparisons should be made with caution.

AntibioticResistant Staphylococcus aureus StrainsMIC Range (µg/mL)Citation
This compound Methicillin-Resistant S. aureus (MRSA)2 - 4[1]
Quinolone-Resistant S. aureus (QRSA)2 - 4[1]
Linezolid Methicillin-Resistant S. aureus (MRSA)≤ 4.0 (Susceptible)[2]

In Vivo Efficacy: Performance in Preclinical Models

Animal models provide valuable insights into the potential clinical utility of new antibiotics. The following is a summary of in vivo efficacy data from separate studies on this compound and linezolid in mouse models of MRSA infection.

This compound: In a mouse skin infection model with MRSA, a topical application of 1% this compound was shown to be effective in reducing the bacterial burden.

Linezolid: In a murine thigh infection model with MRSA, linezolid demonstrated efficacy in reducing bacterial counts. The 24-hour area under the concentration-time curve (AUC)/MIC ratio was identified as the key pharmacodynamic parameter predicting its efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test organism is prepared from an overnight culture to a density equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plate is then incubated at 35°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay
  • Preparation of Cultures: An overnight bacterial culture is diluted in fresh broth to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Addition of Antibiotics: The antibiotics are added to the bacterial cultures at predetermined concentrations (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours) and serially diluted. The dilutions are then plated on appropriate agar plates.

  • Enumeration of Colonies: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point. The results are plotted as log10 CFU/mL versus time.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_this compound This compound Mechanism of Action This compound This compound Peptidoglycan Peptidoglycan This compound->Peptidoglycan Binds to Autolysins Autolysins This compound->Autolysins Inhibits Autolysins->Peptidoglycan Acts on Cell Wall Remodeling Cell Wall Remodeling Autolysins->Cell Wall Remodeling Enables Bacterial Growth Inhibition Bacterial Growth Inhibition Cell Wall Remodeling->Bacterial Growth Inhibition

Caption: Mechanism of action of this compound.

cluster_linezolid Linezolid Mechanism of Action Linezolid Linezolid 23S rRNA 23S rRNA Linezolid->23S rRNA Binds to 70S Initiation Complex 70S Initiation Complex Linezolid->70S Initiation Complex Prevents formation 50S Ribosomal Subunit 50S Ribosomal Subunit Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis Initiates Bacterial Growth Inhibition Bacterial Growth Inhibition

Caption: Mechanism of action of Linezolid.

Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Prepare Antibiotic Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: MIC Determination Workflow.

References

Complestatin: A Comparative Analysis of its Antibacterial Spectrum Against Clinically Relevant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of complestatin's in vitro activity against key clinical isolates, benchmarked against established antibiotics. This guide provides supporting experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

This compound, a cyclic peptide antibiotic, has demonstrated promising activity against a range of Gram-positive bacteria, including drug-resistant strains. This report provides a comparative overview of its antibacterial spectrum against clinically significant isolates, placing its performance in context with vancomycin, daptomycin, and linezolid. The data presented is compiled from available in vitro studies to guide further research and development efforts.

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against various clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism and is a key measure of antibacterial potency.

MicroorganismThis compound (µg/mL)Vancomycin (µg/mL)Daptomycin (µg/mL)Linezolid (µg/mL)
Staphylococcus aureus (Methicillin-Resistant - MRSA)2 - 4[1]1 - 20.25 - 11 - 4
Staphylococcus aureus (Vancomycin-Intermediate - VISA)Active (MIC not specified)[2]4 - 81 - 21 - 4
Staphylococcus aureus (Daptomycin-Resistant)Active (MIC not specified)[2]1 - 2>11 - 4
Enterococcus faecalis (Vancomycin-Resistant - VRE)Data not available>2561 - 41 - 2
Enterococcus faecium (Vancomycin-Resistant - VRE)Data not available>2561 - 41 - 2

Note: The MIC values for this compound are based on limited published data. The MICs for comparator drugs are derived from broader surveillance studies and may vary depending on the specific strain and testing methodology.

Mechanism of Action: A Dual Approach to Bacterial Inhibition

This compound exhibits a novel mechanism of action that distinguishes it from many existing antibiotics. Its primary mode of action involves the inhibition of peptidoglycan remodeling, a crucial process for bacterial cell wall maintenance and division.[2][3] this compound binds to peptidoglycan and blocks the activity of autolysins, which are enzymes responsible for breaking down the cell wall to allow for growth and separation. This blockade effectively traps the bacteria, preventing expansion and proliferation.

Additionally, some studies suggest a secondary mechanism where this compound inhibits fatty acid synthesis, a vital process for building bacterial cell membranes. This dual-pronged attack may contribute to its potent antibacterial activity and a lower propensity for resistance development.

This compound Mechanism of Action This compound's Dual Mechanism of Action cluster_peptidoglycan Peptidoglycan Remodeling Inhibition cluster_fatty_acid Fatty Acid Synthesis Inhibition Complestatin_PG This compound Peptidoglycan Peptidoglycan Complestatin_PG->Peptidoglycan Binds to Autolysins Autolysins Complestatin_PG->Autolysins Inhibits CellWall_Growth Cell Wall Growth & Division Autolysins->CellWall_Growth Enables Complestatin_FA This compound FabI Enoyl-ACP Reductase (FabI) Complestatin_FA->FabI Inhibits FattyAcid_Synthesis Fatty Acid Synthesis FabI->FattyAcid_Synthesis Catalyzes Membrane_Synthesis Cell Membrane Synthesis FattyAcid_Synthesis->Membrane_Synthesis

This compound's dual inhibitory pathways.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through in vitro susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a cornerstone technique.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the clinical isolate.

1. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.
  • Serial twofold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

  • The clinical isolate is grown on an appropriate agar medium to obtain isolated colonies.
  • A suspension of the colonies is made in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the different concentrations of this compound is inoculated with the standardized bacterial suspension.
  • A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are included.
  • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of this compound in microtiter plate C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no growth (MIC) E->F

    Workflow for Broth Microdilution MIC Testing.

    Conclusion

This compound demonstrates significant in vitro activity against challenging Gram-positive pathogens, including MRSA and strains resistant to other antibiotics. Its unique mechanism of action, targeting peptidoglycan remodeling and potentially fatty acid synthesis, presents a promising avenue for combating antibiotic resistance. Further comprehensive studies directly comparing its activity against a wider array of clinical isolates alongside current standard-of-care antibiotics are warranted to fully elucidate its therapeutic potential.

References

Complestatin's Efficacy in a Murine Model of MRSA Skin Infection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of complestatin with other antibacterial agents in a validated animal model of methicillin-resistant Staphylococcus aureus (MRSA) skin infection. The data presented is compiled from published experimental studies to aid in the evaluation of this compound's potential as a therapeutic agent.

Comparative Efficacy of Topical Antibiotics against MRSA Skin Infection

The following table summarizes the quantitative data on the efficacy of this compound and its comparators in reducing MRSA burden in a murine skin infection model. The primary measure of efficacy is the reduction in colony-forming units (CFU) per gram of tissue.

Compound Concentration (% w/w) Vehicle Animal Model Assessment Time Efficacy (Compared to Vehicle) Statistical Significance (p-value)
This compound 1%Petroleum Jelly (10% DMSO)Neutropenic Mice33 hours post-infectionSignificant reduction in cfu/g of tissue0.0062[1]
Corbomycin 1%Petroleum Jelly (10% DMSO)Neutropenic Mice33 hours post-infectionSignificant reduction in cfu/g of tissue0.0157[1]
Fusidic Acid 0.25%Petroleum Jelly (10% DMSO)Neutropenic Mice33 hours post-infectionSignificant reduction in cfu/g of tissue0.0003[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of the efficacy data. The following protocol was utilized in the comparative study of this compound, corbomycin, and fusidic acid.

Murine Model of MRSA Skin Infection:

  • Animal Model: Neutropenic mice were used to establish a robust infection.[1]

  • Infection: A defined inoculum of a clinical isolate of MRSA was applied to a superficial skin wound.

  • Treatment Formulation: The test compounds (this compound, corbomycin, or fusidic acid) were formulated as a topical application in petroleum jelly containing 10% DMSO.[1]

  • Dosing Regimen: A single topical application of the formulated antibiotic was administered.

  • Assessment: The primary endpoint was the bacterial burden in the infected skin tissue, quantified by determining the colony-forming units (CFU) per gram of tissue at 33 hours post-infection. Statistical analysis was performed to compare the treated groups against the vehicle control group.

Mechanism of Action and Experimental Workflow

This compound exhibits a novel mechanism of action by inhibiting the remodeling of the bacterial cell wall. Unlike many antibiotics that prevent the synthesis of the cell wall, this compound and corbomycin bind to peptidoglycan and block the action of autolysins. Autolysins are essential enzymes that bacteria use to break down and remodel their cell wall during growth and division. By inhibiting these enzymes, this compound effectively traps the bacteria, preventing them from expanding and dividing.

The following diagram illustrates the typical experimental workflow for evaluating the in vivo efficacy of a topical antimicrobial agent like this compound.

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Assessment cluster_analysis Data Analysis animal_model Select Neutropenic Mouse Model wounding Create Superficial Skin Wound animal_model->wounding mrsa_culture Culture MRSA Strain infection Inoculate Wound with MRSA mrsa_culture->infection compound_formulation Formulate this compound in Vehicle treatment Topical Application of this compound compound_formulation->treatment wounding->infection infection->treatment incubation Incubate for 33 hours treatment->incubation tissue_collection Collect Infected Skin Tissue incubation->tissue_collection cfu_quantification Quantify Bacterial Load (CFU/g) tissue_collection->cfu_quantification data_analysis Statistical Analysis vs. Vehicle Control cfu_quantification->data_analysis conclusion Determine Efficacy data_analysis->conclusion

References

A Comparative Analysis of Glycopeptide Biosynthetic Pathways: Complestatin vs. Vancomycin and Teicoplanin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the intricate enzymatic machinery responsible for the synthesis of complestatin and other medically important glycopeptide antibiotics reveals both conserved strategies and fascinating divergences. This guide provides a comparative analysis of the biosynthetic pathways of this compound, vancomycin, and teicoplanin, offering insights for researchers, scientists, and professionals in drug development.

Glycopeptide antibiotics, a critical class of drugs for treating severe Gram-positive bacterial infections, are complex natural products assembled through a sophisticated interplay of non-ribosomal peptide synthetases (NRPSs) and a suite of tailoring enzymes. Understanding their biosynthesis is paramount for engineering novel antibiotics to combat rising antimicrobial resistance. This guide dissects the biosynthetic pathways of this compound, a unique aglycosylated glycopeptide, and compares it with the well-characterized pathways of the canonical glycopeptides, vancomycin and teicoplanin.

General Glycopeptide Biosynthetic Pathway

The biosynthesis of glycopeptide antibiotics generally follows a conserved blueprint. It commences with the synthesis of unusual amino acid precursors, which are then assembled on a large NRPS scaffold. The resulting linear peptide undergoes oxidative cross-linking to form the characteristic rigid cup-shaped structure, followed by various tailoring reactions such as halogenation and glycosylation.

General_Glycopeptide_Pathway cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly cluster_tailoring Tailoring Reactions Shikimate Shikimate Pathway Precursors Unusual Amino Acids (Hpg, Dpg, βHT) Shikimate->Precursors Malonyl_CoA Malonyl-CoA Malonyl_CoA->Precursors Tyrosine Tyrosine Tyrosine->Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) Precursors->NRPS Linear_Peptide Linear Heptapeptide NRPS->Linear_Peptide P450 Cytochrome P450 Oxidases (OxyA-D) Linear_Peptide->P450 Crosslinked_Peptide Cross-linked Aglycone P450->Crosslinked_Peptide Halogenase Halogenases Glycosyltransferase Glycosyltransferases Halogenase->Glycosyltransferase Mature_Glycopeptide Mature Glycopeptide Glycosyltransferase->Mature_Glycopeptide Crosslinked_Peptide->Halogenase

Caption: General overview of the glycopeptide antibiotic biosynthetic pathway.

Comparative Data of Biosynthetic Gene Clusters

A comparative summary of the key features of the this compound, vancomycin, and teicoplanin biosynthetic pathways is presented below. This data highlights the differences in genetic architecture and the resulting chemical diversity.

FeatureThis compoundVancomycinTeicoplanin
Producing Organism Streptomyces lavendulae[1][2]Amycolatopsis orientalisActinoplanes teichomyceticus[3]
Gene Cluster Size ~50 kb[1][2]~65 kb~73-89 kb
Number of ORFs 16~35~39-49
Peptide Core α-ketoacyl hexapeptideHeptapeptideHeptapeptide
Precursor Amino Acids Hpg, 3,5-dichloro-Hpg, 3,5-dichloro-hydroxybenzoylformate, Tyr, TrpLeu, Asn, β-Hpg, Hpg, DpgHpg, β-Hpg, Dpg, Tyr
NRPS Modules 1 priming, 6 extending modules7 modules7 modules
P450 Oxidases 2 (ComI, ComJ)3 (OxyA, OxyB, OxyC)4 (OxyA, OxyB, OxyC, OxyE)
Halogenases PresentPresent (VhaA)Absent
Glycosylation AbsentPresent (2 sugars)Present (3 sugars)
Glycosyltransferases Absent2 (GtfD, GtfE)3 (tGtfA, tGtfB, tGtfC)

Key Differences in Biosynthetic Pathways

The most striking difference between the biosynthesis of this compound and that of vancomycin and teicoplanin lies in the final tailoring steps, specifically the absence of glycosylation in this compound. This fundamental difference in their biosynthetic logic results in a distinct chemical scaffold and biological activity profile.

Comparative_Pathway cluster_this compound This compound Biosynthesis cluster_vancomycin Vancomycin/Teicoplanin Biosynthesis C_NRPS NRPS Assembly (α-ketoacyl hexapeptide) C_Oxidation Oxidative Cross-linking (2 P450s) C_NRPS->C_Oxidation C_Halogenation Halogenation C_Oxidation->C_Halogenation This compound This compound (Aglycone) C_Halogenation->this compound Vancomycin Mature Glycopeptide V_NRPS NRPS Assembly (Heptapeptide) V_Oxidation Oxidative Cross-linking (3-4 P450s) V_NRPS->V_Oxidation V_Tailoring Halogenation (optional) V_Oxidation->V_Tailoring V_Glycosylation Glycosylation (2-3 Sugars) V_Tailoring->V_Glycosylation V_Glycosylation->Vancomycin

Caption: Key biosynthetic differences between this compound and typical glycopeptides.

This compound, produced by Streptomyces lavendulae, is a cyclic peptide that antagonizes protein-protein interactions. Its biosynthesis involves a non-ribosomal peptide synthetase (NRPS) that assembles an α-ketoacyl hexapeptide backbone. This linear precursor then undergoes oxidative phenolic coupling and halogenation. In contrast to most members of the vancomycin group, the this compound biosynthetic gene cluster lacks genes for glycosyltransferases, resulting in an aglycosylated final product.

Vancomycin and teicoplanin biosynthesis, on the other hand, involves the assembly of a heptapeptide backbone by their respective NRPSs. This is followed by extensive oxidative cross-linking catalyzed by a series of cytochrome P450 enzymes to form the rigid aglycone core. A key subsequent step is the attachment of sugar moieties by specific glycosyltransferases, which is crucial for their mechanism of action – binding to the D-Ala-D-Ala terminus of peptidoglycan precursors to inhibit bacterial cell wall synthesis.

Experimental Protocols

Heterologous Expression and Purification of Glycosyltransferases

Objective: To produce and purify glycosyltransferases for in vitro characterization.

Methodology:

  • Gene Amplification: The gene encoding the glycosyltransferase (e.g., tGtfA from A. teichomyceticus) is amplified from genomic DNA using PCR with primers containing appropriate restriction sites.

  • Cloning: The amplified gene is cloned into an expression vector (e.g., pET-28a) containing an N-terminal His-tag for purification.

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Protein Expression: A single colony is used to inoculate LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is further incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The target protein is eluted with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Glycosyltransferase Activity Assay

Objective: To determine the substrate specificity and catalytic activity of a purified glycosyltransferase.

Methodology:

  • Reaction Mixture: The standard reaction mixture (50 µL) contains 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 2 mM UDP-sugar donor (e.g., UDP-N-acetylglucosamine), 0.5 mM glycopeptide aglycone acceptor, and 5 µM of the purified glycosyltransferase.

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 1-4 hours).

  • Quenching: The reaction is terminated by the addition of an equal volume of methanol or acetonitrile.

  • Analysis: The reaction products are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the glycosylated product. The retention time and mass of the product are compared to authentic standards if available.

Characterization of Cytochrome P450 Oxidase Activity

Objective: To investigate the role of P450 monooxygenases in the oxidative cross-linking of the peptide backbone.

Methodology:

  • Gene Deletion: A targeted gene deletion of a specific P450 oxidase gene (e.g., oxyA) is created in the producing strain using homologous recombination.

  • Fermentation and Extraction: The wild-type and mutant strains are cultivated under standard production conditions. The secondary metabolites are extracted from the culture broth and mycelium using a suitable organic solvent (e.g., ethyl acetate or butanol).

  • Metabolite Profiling: The extracts are analyzed by HPLC and LC-MS. The metabolite profile of the mutant is compared to that of the wild-type strain.

  • Structure Elucidation: The accumulation of a specific intermediate in the mutant strain, which is absent or present in lower amounts in the wild-type, is indicative of the function of the deleted P450 enzyme. The structure of the accumulated intermediate is determined using NMR spectroscopy and high-resolution mass spectrometry to identify the specific cross-link that was not formed. This approach has been used to elucidate the sequential nature of the cross-linking reactions in vancomycin biosynthesis.

References

cross-resistance studies between complestatin and existing antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of complestatin, a glycopeptide antibiotic with a novel mechanism of action, against existing antibiotics. The data presented herein is compiled from recent studies to aid in the evaluation of this compound as a potential therapeutic agent against multidrug-resistant pathogens.

Executive Summary

This compound demonstrates a promising lack of cross-resistance with several major classes of antibiotics, including beta-lactams, glycopeptides like vancomycin, and lipopeptides like daptomycin. This is attributed to its unique mechanism of action, which involves the inhibition of peptidoglycan hydrolases, enzymes essential for cell wall remodeling during bacterial growth, and potentially the inhibition of fatty acid synthesis.[1][2] Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and daptomycin-resistant S. aureus underscores its potential in treating infections caused by these challenging pathogens.[1][2][3] While direct, head-to-head cross-resistance studies on this compound-resistant mutants are limited, the available data strongly suggests that its distinct mode of action circumvents common resistance mechanisms.

Comparative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound against various Staphylococcus aureus strains, including those with defined resistance mechanisms.

Table 1: this compound MIC against Wild-Type and Antibiotic-Resistant S. aureus

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Reference
S. aureus MW2Wild-Type2
S. aureusMethicillin-Resistant (MRSA)2-4
S. aureusQuinolone-Resistant (QRSA)2-4
S. aureusVancomycin-Intermediate (VISA)Active (qualitative)
S. aureusDaptomycin-ResistantActive (qualitative)

Table 2: Influence of VraSR Two-Component System on this compound Susceptibility in S. aureus

S. aureus StrainGenotypeThis compound MIC (µg/mL)Effect on SusceptibilityReference
MW2Wild-Type2Baseline
MW2 ΔXVLacking 15 non-essential TCSs1.25Increased
MW2 ΔvraSRVraSR deletion mutantLowered (qualitative)Increased
MW2 ΔspdCSpdC deletion mutant3Decreased
MW2 ΔsagBSagB deletion mutant3Decreased

Mechanism of Action and Resistance

This compound's primary mechanism of action involves binding to peptidoglycan and inhibiting the activity of autolysins, which are crucial for cell wall remodeling and degradation during bacterial growth and division. This is distinct from beta-lactams, which inhibit peptidoglycan synthesis. One study has also demonstrated that this compound can inhibit the enzyme FabI in the fatty acid synthesis pathway of S. aureus.

Resistance to this compound, although not extensively studied, has been linked to the VraSR two-component signaling system in S. aureus. The VraSR system is known to be involved in the response to cell wall stress. Deletion of the vraSR genes leads to increased susceptibility to this compound. Conversely, mutations in genes regulated by VraSR, such as spdC and sagB, which are involved in peptidoglycan processing, can lead to decreased susceptibility.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using the broth microdilution method. The general protocol is as follows:

  • Bacterial Culture: S. aureus strains are grown overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: The overnight culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in CAMHB.

  • Antibiotic Dilution: this compound and comparator antibiotics are serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing the VraSR Signaling Pathway in this compound Susceptibility

The following diagram illustrates the role of the VraSR two-component system and its downstream effectors in modulating S. aureus susceptibility to this compound.

VraSR_this compound cluster_key Genetic Deletion Effects VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR SpdC SpdC SagB SagB (Autolysin) SpdC->SagB VraR->SpdC Regulates Peptidoglycan Peptidoglycan Remodeling SagB->Peptidoglycan Modulates CellWallStress Cell Wall Stress Peptidoglycan->CellWallStress This compound This compound This compound->Peptidoglycan Inhibits CellWallStress->VraS Activates Resistance Decreased Susceptibility Susceptibility Increased Susceptibility delta_vraSR ΔvraSR delta_vraSR->Susceptibility delta_spdC_sagB ΔspdC / ΔsagB delta_spdC_sagB->Resistance

VraSR pathway and this compound susceptibility.

Conclusion

References

Unveiling the Therapeutic Promise of Complestatin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with unique mechanisms of action is a paramount challenge in drug discovery. Complestatin and its derivatives have emerged as a compelling class of cyclic hexapeptides with significant therapeutic potential, particularly in the realms of antibacterial and antiviral research. This guide provides an objective comparison of the performance of this compound derivatives against established and alternative therapies, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

Antibacterial Potential: A Novel Approach to Combatting Drug-Resistant Bacteria

This compound and its close derivatives, including neuroprotectin A and chloropeptin I, have demonstrated potent antibacterial activity, notably against drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA)[1]. Their efficacy stems from a dual mechanism of action, setting them apart from many existing antibiotics.

One key mechanism is the inhibition of the enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in bacterial fatty acid synthesis[1]. This targeted inhibition disrupts the bacterial cell membrane integrity. A second, and perhaps more unique, mechanism involves the inhibition of peptidoglycan remodeling by blocking the action of autolysins. By binding to peptidoglycan, this compound and the related compound corbomycin prevent these essential hydrolases from breaking down the cell wall during growth and division, effectively trapping the bacteria and leading to cell death[2].

Comparative Efficacy of this compound Derivatives and Vancomycin

The following table summarizes the in vitro efficacy of this compound derivatives against Staphylococcus aureus, with vancomycin included as a key clinical comparator.

CompoundOrganismMIC (µg/mL)IC50 (µM)
This compound S. aureus2 - 40.3 - 0.6 (FabI)
MRSA2 - 4
QRSA2 - 4
Neuroprotectin A S. aureus-0.3 - 0.6 (FabI)
Chloropeptin I S. aureus-0.3 - 0.6 (FabI)
Vancomycin S. aureus0.5 - 2
MRSA0.5 - 2

Data sourced from[1][3]. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (half maximal inhibitory concentration) here refers to the concentration required to inhibit the activity of the FabI enzyme by 50%.

Anti-HIV Potential: Targeting a Key Viral Enzyme

Beyond their antibacterial properties, this compound derivatives have shown significant promise as antiviral agents, specifically as inhibitors of HIV-1 integrase. This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. Isothis compound, an atropisomer of this compound, has been identified as a potent inhibitor of this process.

Comparative Efficacy of Isothis compound and Approved HIV-1 Integrase Inhibitors

The table below compares the in vitro activity of isothis compound with that of three FDA-approved HIV-1 integrase inhibitors: raltegravir, elvitegravir, and dolutegravir.

CompoundAssayIC50 (nM)
Isothis compound Coupled 3'-end processing/strand transfer200
Strand transfer4000
HIV-1 replication (in cells)200
Raltegravir Strand transfer2 - 7
Wild-type HIV-1 replication9.15
Elvitegravir HIV-1 replication (HIV-1IIIB)0.7
HIV-2 replication (HIV-2ROD)1.4
Dolutegravir Wild-type HIV-1 replication1.07

Data sourced from. IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The this compound derivatives and comparator antibiotics are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control well (bacteria and broth only) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Assay Setup: The assay is typically performed in a 96-well plate format. The wells are coated with a donor DNA substrate that mimics the end of the viral DNA.

  • Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase enzyme is added to the wells along with various concentrations of the test compound (e.g., isothis compound or a comparator). The mixture is incubated to allow the inhibitor to bind to the enzyme.

  • Strand Transfer Reaction: A target DNA substrate is added to the wells to initiate the strand transfer reaction.

  • Detection: The product of the strand transfer reaction is detected using a specific antibody or a labeled probe. The signal is typically measured using a plate reader.

  • Calculation of IC50: The concentration of the inhibitor that reduces the strand transfer activity by 50% is calculated as the IC50 value.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

antibacterial_mechanism cluster_fabI Fatty Acid Synthesis Pathway cluster_autolysin Peptidoglycan Remodeling FabI Enoyl-ACP Reductase (FabI) Fatty_Acid_Synthesis Fatty Acid Synthesis FabI->Fatty_Acid_Synthesis Cell_Membrane Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane Bacterial_Cell_Death Bacterial Cell Death Cell_Membrane->Bacterial_Cell_Death Disruption leads to Peptidoglycan Peptidoglycan Autolysins Autolysins Peptidoglycan->Autolysins Cell_Wall_Remodeling Cell Wall Remodeling Autolysins->Cell_Wall_Remodeling Cell_Wall_Remodeling->Bacterial_Cell_Death Inhibition leads to Complestatin_Derivatives This compound Derivatives Complestatin_Derivatives->FabI Inhibits Complestatin_Derivatives->Autolysins Inhibits

Caption: Dual antibacterial mechanism of this compound derivatives.

hiv_integrase_inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA HIV_Integrase HIV-1 Integrase Viral_DNA->HIV_Integrase Integration Integration into Host DNA HIV_Integrase->Integration Inhibition Inhibition Provirus Provirus Integration->Provirus Viral_Replication Viral Replication Provirus->Viral_Replication Complestatin_Derivatives This compound Derivatives Complestatin_Derivatives->HIV_Integrase Binds to and inhibits

Caption: Inhibition of HIV-1 replication by targeting integrase.

mic_assay_workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serially Dilute Test Compounds in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Visually Inspect for Turbidity and Determine MIC Incubate->Read_MIC End End Read_MIC->End

References

A Comparative Guide to the Efficacy of Complestatin and Vancomycin Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of complestatin and vancomycin against vancomycin-resistant enterococci (VRE), a significant challenge in clinical settings. The content delves into their mechanisms of action, in vitro efficacy supported by available data, and the experimental protocols used to derive these findings.

Introduction: The Challenge of Vancomycin-Resistant Enterococci

Enterococci, particularly Enterococcus faecalis and Enterococcus faecium, are opportunistic pathogens that can cause a range of serious infections, including bacteremia, endocarditis, and urinary tract infections. The emergence of strains resistant to vancomycin (VRE), a glycopeptide antibiotic traditionally used for serious Gram-positive infections, has severely limited therapeutic options and is associated with increased patient mortality. This has spurred the search for novel antimicrobial agents with efficacy against these resilient pathogens. This compound, a non-ribosomal peptide, has emerged as a potential alternative, exhibiting a distinct mechanism of action from traditional glycopeptides.

Mechanisms of Action and Resistance

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.

Vancomycin Resistance in Enterococci (VRE):

The primary mechanism of high-level vancomycin resistance in enterococci involves the alteration of the drug's target. VRE possess gene clusters (most commonly vanA or vanB) that encode enzymes capable of reprogramming the synthesis of peptidoglycan precursors. These enzymes replace the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac) or, less commonly, D-alanyl-D-serine (D-Ala-D-Ser). This substitution significantly reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.

cluster_vancomycin Vancomycin Action & VRE Resistance cluster_vre VRE Mechanism Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vancomycin->DAlaDAla Binds to CellWall Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) Vancomycin->CellWall Inhibits ReducedBinding Reduced Vancomycin Binding Affinity Vancomycin->ReducedBinding Fails to bind effectively CellLysis Cell Lysis CellWall->CellLysis Leads to VanGenes vanA/vanB genes DAlaDLac D-Ala-D-Lac Terminus VanGenes->DAlaDLac Synthesizes DAlaDLac->ReducedBinding

Mechanism of Vancomycin Action and VRE Resistance.

This compound: A Novel Inhibitory Mechanism

This compound's mode of action is distinct from that of vancomycin and other glycopeptides. While it is also a glycopeptide, it does not function by directly inhibiting peptidoglycan synthesis through binding to D-Ala-D-Ala. Instead, current research points to two primary mechanisms:

  • Inhibition of Peptidoglycan Remodeling: this compound can bind to peptidoglycan and subsequently block the activity of autolysins. Autolysins are essential bacterial enzymes responsible for the controlled cleavage and remodeling of the cell wall during growth and cell division. By inhibiting these enzymes, this compound prevents the necessary breakdown and reconstruction of the peptidoglycan, leading to a disruption of cell morphology and ultimately inhibiting bacterial proliferation.

  • Inhibition of Fatty Acid Synthesis: Some studies have shown that this compound can act as a potent inhibitor of FabI, an enoyl-acyl carrier protein (ACP) reductase, which is a key enzyme in the bacterial fatty acid synthesis pathway.[1] By blocking this pathway, this compound disrupts the production of essential components for building and maintaining the bacterial cell membrane.

This dual-mechanism potential makes this compound an interesting candidate for overcoming existing resistance mechanisms.

cluster_this compound This compound's Dual Mechanism of Action cluster_pg Peptidoglycan Remodeling Pathway cluster_fas Fatty Acid Synthesis Pathway This compound This compound Autolysins Autolysins This compound->Autolysins Inhibits FabI FabI Enzyme This compound->FabI Inhibits Peptidoglycan Peptidoglycan Peptidoglycan->Autolysins Targeted by Remodeling Cell Wall Remodeling (Growth & Division) Autolysins->Remodeling Enables FAS Fatty Acid Synthesis FabI->FAS Catalyzes Membrane Cell Membrane Integrity FAS->Membrane Essential for cluster_mic Broth Microdilution for MIC Determination start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

A Head-to-Head Comparison: Complestatin and Daptomycin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-present challenge of antibiotic resistance necessitates a continuous search for novel antimicrobial agents and a thorough understanding of existing ones. This guide provides a detailed, data-driven comparison of two potent antibiotics, complestatin and daptomycin, against a range of clinically relevant Gram-positive bacteria.

Executive Summary

Daptomycin, a well-established cyclic lipopeptide antibiotic, exerts its rapid bactericidal effect by disrupting the bacterial cell membrane.[1][2][3] this compound, a glycopeptide antibiotic, has a more recently elucidated and debated mechanism of action, with evidence suggesting it either inhibits fatty acid synthesis or, more compellingly, blocks peptidoglycan remodeling by inhibiting autolysins.[4][5]

This comparison synthesizes available in vitro data, including Minimum Inhibitory Concentration (MIC) and, where available, Minimum Bactericidal Concentration (MBC) and time-kill kinetics. While extensive data is available for daptomycin, quantitative data for this compound is less comprehensive, primarily focusing on Staphylococcus aureus.

Mechanism of Action

The distinct mechanisms of action of this compound and daptomycin are crucial for understanding their efficacy, potential for synergy, and the development of resistance.

This compound: Two primary mechanisms have been proposed for this compound. One study suggests that it inhibits the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid synthesis. This inhibition was shown to be selective for fatty acid synthesis without affecting the biosynthesis of DNA, RNA, proteins, or the cell wall in S. aureus. However, a more recent study presents compelling evidence that this compound, along with a related compound corbomycin, binds to peptidoglycan and blocks the action of autolysins, which are essential for cell wall remodeling during bacterial growth. This novel mechanism prevents the breakdown of the cell wall, trapping the bacterium in a "prison" and preventing its expansion and division.

Daptomycin: Daptomycin's mechanism is well-characterized and targets the bacterial cell membrane. In a calcium-dependent manner, it binds to the cell membrane, leading to its insertion and aggregation. This process alters the membrane curvature, causing the formation of pores and leakage of ions, particularly potassium. The resulting rapid depolarization of the membrane potential leads to the inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.

In Vitro Activity: A Comparative Analysis

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and daptomycin against various Gram-positive bacteria. It is important to note that the data for this compound is limited compared to the extensive data available for daptomycin.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
S. aureus (MSSA)This compound242-4
Daptomycin0.25-0.50.5-10.03-1.0
S. aureus (MRSA)This compound2-442-4
Daptomycin0.25-0.50.5-10.03-1.0
S. aureus (QRSA)This compound2-442-4
Daptomycin---
S. aureus (hGISA/GISA)Daptomycin--0.19-1.0

Table 2: Minimum Inhibitory Concentration (MIC) Against Enterococcus Species

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Enterococcus faecalisThis compound444
Daptomycin120.25-8
Enterococcus faeciumThis compound444
Daptomycin240.25-4
Vancomycin-Resistant Enterococcus (VRE)Daptomycin240.25-4

Table 3: Minimum Inhibitory Concentration (MIC) Against Streptococcus Species

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniaeThis compound161616
Daptomycin0.1250.250.06-1
Viridans Group StreptococciDaptomycin0.25-0.50.5-1≤0.016-2
Beta-hemolytic StreptococciDaptomycin≤0.06-0.250.12-0.250.016-0.5

Comprehensive MIC data for this compound against a wide range of Streptococcus species is not currently available.

Bactericidal Activity and Time-Kill Kinetics

Daptomycin is known for its rapid, concentration-dependent bactericidal activity. In time-kill studies against S. aureus, daptomycin at concentrations of 4x MIC typically achieves a ≥3-log₁₀ reduction in CFU/mL within 60 minutes for exponentially growing cells. Its bactericidal action has also been demonstrated against stationary-phase and non-dividing S. aureus cells, a significant advantage in treating deep-seated infections.

This compound 's bactericidal profile is less well-documented in publicly available literature. While its MIC values suggest potent activity, detailed time-kill kinetic studies are needed to fully characterize the speed and concentration-dependence of its bactericidal effects.

Experimental Protocols

The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) as commonly performed in the studies cited.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and daptomycin are prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB). For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates containing the diluted antibiotics and bacterial inoculum are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay

  • Subculturing from MIC Wells: Following the MIC determination, a small aliquot (typically 10-100 µL) is taken from all wells showing no visible growth in the MIC assay.

  • Plating: The aliquots are plated onto antibiotic-free agar plates (e.g., Tryptic Soy Agar).

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., kills ≥99.9% of the bacteria).

Visualizing the Mechanisms and Workflows

Mechanism_of_Action cluster_this compound This compound cluster_fabI Mechanism 1: Fatty Acid Synthesis Inhibition cluster_autolysin Mechanism 2: Peptidoglycan Remodeling Inhibition cluster_daptomycin Daptomycin C This compound FabI FabI Enzyme C->FabI Inhibits Autolysins Autolysins C->Autolysins Binds to PG, Inhibits Autolysins FAS Fatty Acid Synthesis FabI->FAS Catalyzes PG Peptidoglycan Remodeling Cell Wall Remodeling Autolysins->Remodeling Enables D Daptomycin Membrane Bacterial Cell Membrane D->Membrane Binds (Ca2+ dependent) Pore Pore Formation Membrane->Pore Aggregation leads to Depolarization Membrane Depolarization Pore->Depolarization Ion leakage causes CellDeath Cell Death Depolarization->CellDeath Leads to

Caption: Mechanisms of Action for this compound and Daptomycin.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare serial dilutions of antibiotic in broth C Inoculate antibiotic dilutions with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate for 16-20 hours at 37°C C->D E Observe for visible growth D->E F MIC = Lowest concentration with no visible growth E->F G Take aliquots from wells with no visible growth (from MIC) F->G Proceed to MBC H Plate aliquots onto antibiotic-free agar G->H I Incubate for 18-24 hours at 37°C H->I J Count colonies I->J K MBC = Lowest concentration with ≥99.9% killing J->K

Caption: Experimental Workflow for MIC and MBC Determination.

Conclusion

Daptomycin stands out as a potent, rapid bactericidal agent with a well-defined mechanism of action and extensive in vitro data supporting its efficacy against a broad spectrum of Gram-positive pathogens, including resistant strains.

This compound represents a promising antibiotic with a novel mechanism of action, particularly its ability to inhibit peptidoglycan remodeling. The available data shows it is highly active against S. aureus, including MRSA. However, further research is critically needed to expand the understanding of its activity against a wider array of Gram-positive bacteria, to determine its bactericidal kinetics, and to further clarify its precise molecular target. For drug development professionals, this compound's unique mechanism may offer a valuable new avenue for combating resistant infections, potentially in combination with other agents. Researchers are encouraged to pursue further investigations into this intriguing compound.

References

Validating the Synergy of Complestatin with Other Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the synergistic interactions of complestatin with other antimicrobial agents are not yet widely published, its unique mechanisms of action suggest a strong potential for combination therapies. This guide provides a framework for researchers to investigate these potential synergies, detailing the established experimental protocols and data interpretation methods. The information presented herein is intended to empower researchers to design and execute their own studies to validate the synergistic potential of this compound.

The Unique Antimicrobial Mechanisms of this compound

This compound, a glycopeptide antibiotic, has been shown to exhibit at least two distinct and novel mechanisms of action, setting it apart from many other antibiotics and making it a prime candidate for synergistic combinations.

One of its key mechanisms involves the inhibition of bacterial cell wall remodeling. Unlike antibiotics like penicillin that prevent the building of the cell wall, this compound and the related compound corbomycin prevent the cell wall from being broken down[1]. They achieve this by binding to peptidoglycan and blocking the action of autolysins, which are essential enzymes for cell wall hydrolysis during growth and division[2]. This action effectively traps the bacteria, preventing expansion and growth[1].

Complestatin_Mechanism cluster_cell_wall Bacterial Cell Wall Peptidoglycan Peptidoglycan Autolysins Autolysins Peptidoglycan->Autolysins Inhibits binding of CellGrowth Cell Wall Remodeling & Growth Autolysins->CellGrowth Enables This compound This compound This compound->Peptidoglycan Binds to Inhibition->Autolysins Blocks action of caption Mechanism of this compound Action on Bacterial Cell Wall

A second identified mechanism is the inhibition of fatty acid synthesis.[3][4] this compound has been found to be a potent inhibitor of the S. aureus enoyl-ACP reductase (FabI), a crucial enzyme in the final, rate-limiting step of bacterial fatty acid synthesis. This targeted inhibition disrupts the production of essential components for bacterial cell membranes.

Given these mechanisms, this compound could potentially act synergistically with antibiotics that, for example, disrupt the cell membrane (making it easier for this compound to reach its intracellular target) or inhibit other stages of cell wall synthesis.

Experimental Protocols for Assessing Synergy

To quantitatively assess the interaction between this compound and other antimicrobial agents, the following experimental protocols are widely used in microbiology.

Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration at least 10 times the highest concentration to be tested.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.

    • Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of this compound in a suitable broth medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of the second antibiotic in CAMHB.

    • This creates a "checkerboard" where each well contains a unique combination of concentrations of the two drugs.

    • Include control wells: a row with only dilutions of this compound (to determine its MIC), a column with only dilutions of the second antibiotic (to determine its MIC), and a well with only broth and the bacterial inoculum (growth control).

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by observing the lowest concentration that completely inhibits visible bacterial growth.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Stock Solutions (this compound & Agent B) C Serial Dilute this compound (X-axis) in 96-well plate A->C D Serial Dilute Agent B (Y-axis) in 96-well plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Add Bacterial Inoculum to all wells B->E C->E D->E F Incubate Plate (16-20h at 35°C) E->F G Read MICs for single agents and combinations F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H caption Generalized Workflow for a Checkerboard Synergy Assay

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time. It is a dynamic method that can confirm the findings of a checkerboard assay.

Methodology:

  • Preparation: Grow the test organism to the exponential phase in a suitable broth.

  • Exposure: Dilute the bacterial culture to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing:

    • The individual antimicrobial agents at a specific concentration (e.g., at their MIC or a sub-MIC level).

    • The combination of the agents at the same concentrations.

    • A growth control flask with no antimicrobial agent.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At various time points (e.g., 0, 4, 8, 12, and 24 hours), draw aliquots from each flask.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours).

Data Presentation and Interpretation

The results of the checkerboard assay are quantified using the Fractional Inhibitory Concentration (FIC) index.

Calculating the FIC Index:

The FIC index is calculated for each well that shows no growth using the following formula:

FIC Index = FIC of Agent A + FIC of Agent B

Where:

  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

The lowest FIC index value obtained from all the non-growth wells is reported as the FIC index for the combination.

Interpretation of the FIC Index:

FIC Index ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism
Illustrative Synergy Data

As specific data for this compound is not available, the following table presents synergy data for the antibiotic colistin in combination with other agents against various bacteria. This serves as an example of how to structure and present findings from a checkerboard assay.

Bacterial StrainAntibiotic CombinationFIC IndexInterpretationReference
Acinetobacter baumanniiColistin + Vancomycin≤ 0.5Synergy
Acinetobacter baumanniiColistin + Rifampin≤ 0.5Synergy
Acinetobacter baumanniiColistin + Ceftazidime≤ 0.5Synergy
Klebsiella pneumoniaeColistin + Levofloxacin≤ 0.5Synergy
Klebsiella pneumoniaeColistin + Amikacin≤ 0.5Synergy
Klebsiella pneumoniaeColistin + Meropenem≤ 0.5Synergy

Disclaimer: The data in this table are for illustrative purposes using colistin and do not represent experimental results for this compound.

Conclusion

The unique mechanisms of action of this compound make it a compelling candidate for combination therapy to combat antimicrobial resistance. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can systematically evaluate its synergistic potential with a wide range of other antimicrobial agents. The protocols and data interpretation frameworks provided in this guide offer a solid foundation for initiating these critical investigations. Further research is essential to unlock the full therapeutic promise of this compound in a clinical setting.

References

Comparative Structural Analysis of Complestatin and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the glycopeptide antibiotic complestatin and its analogs. By examining their structural nuances and corresponding biological activities, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents. The information presented is supported by experimental data, detailed methodologies, and visual representations of key concepts to facilitate a deeper understanding of the structure-activity relationships within this promising class of compounds.

Introduction to this compound and its Analogs

This compound is a non-ribosomal cyclic peptide antibiotic that has garnered significant interest due to its potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, which involves the inhibition of bacterial fatty acid synthesis (FabI) and the disruption of peptidoglycan remodeling, sets it apart from many conventional antibiotics and makes it an attractive scaffold for further development.[1][2] Analogs of this compound, both naturally occurring and synthetically derived, offer a valuable opportunity to explore the chemical space around the core structure and to delineate the key molecular features required for potent bioactivity. This guide focuses on a comparative analysis of this compound and its known analogs, including chloropeptin I, neuroprotectin A, neuroprotectin B, and the related glycopeptide corbomycin.

Structural and Functional Comparison

The antibacterial efficacy of this compound and its analogs is intricately linked to their complex macrocyclic structures. Variations in the peptide backbone, the nature and position of substituents, and the overall conformational rigidity of the molecule can have a profound impact on their interaction with bacterial targets.

Key Structural Features

The core structure of this compound is a cyclic heptapeptide containing several non-proteinogenic amino acids and a distinctive diaryl ether linkage. Key structural analogs include:

  • Chloropeptin I: A structural isomer of this compound.

  • Neuroprotectin A and B: These analogs feature an oxindole-alanine in place of one of the tryptophan residues found in this compound.[1]

  • Corbomycin: A related glycopeptide antibiotic that shares a similar mechanism of action with this compound, involving the inhibition of peptidoglycan remodeling by blocking autolysins.[3][4]

Comparative Biological Activity

The antibacterial activity of this compound and its analogs has been evaluated against a range of bacterial pathogens. The following table summarizes the available quantitative data for their inhibitory activity against S. aureus FabI and their minimum inhibitory concentrations (MICs) against various Gram-positive bacteria.

CompoundTarget/OrganismAssayActivityReference
This compound S. aureus FabIEnzyme InhibitionIC₅₀ = 0.5 µM
S. aureusMIC2-4 µg/mL
Methicillin-resistant S. aureus (MRSA)MIC2-4 µg/mL
Quinolone-resistant S. aureus (QRSA)MIC2-4 µg/mL
Neuroprotectin A S. aureus FabIEnzyme InhibitionIC₅₀ = 0.3 µM
Chloropeptin I S. aureus FabIEnzyme InhibitionIC₅₀ = 0.6 µM
Corbomycin S. aureusMIC2 µg/mL

Note: Quantitative bioactivity data for Neuroprotectin B, this compound M55, and this compound S56 against these specific targets were not available in the reviewed literature.

Mechanism of Action: A Dual-Pronged Attack

The antibacterial efficacy of this compound and its analogs stems from their ability to disrupt two critical cellular processes in bacteria: fatty acid synthesis and cell wall remodeling.

Inhibition of Fatty Acid Synthesis

This compound is a potent inhibitor of FabI, an enoyl-acyl carrier protein reductase that plays a crucial role in the final, rate-limiting step of bacterial fatty acid biosynthesis. By blocking this enzyme, this compound disrupts the production of essential fatty acids required for building and maintaining bacterial cell membranes.

FabI_Inhibition This compound This compound FabI FabI This compound->FabI Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis FabI->Fatty_Acid_Synthesis Catalyzes Bacterial_Membrane Bacterial Cell Membrane Integrity Fatty_Acid_Synthesis->Bacterial_Membrane Essential for Peptidoglycan_Remodeling_Inhibition cluster_cell_wall Bacterial Cell Wall Peptidoglycan Peptidoglycan Autolysins Autolysins Peptidoglycan->Autolysins Inhibits access of Cell_Growth Cell Growth & Division Autolysins->Cell_Growth Required for This compound This compound This compound->Peptidoglycan Binds to Cell_Lysis Cell_Lysis This compound->Cell_Lysis Leads to

References

Validating Complestatin's Target Engagement in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antibiotics with unique mechanisms of action is paramount in the fight against antimicrobial resistance. Complestatin, a glycopeptide antibiotic, has emerged as a compound of significant interest. However, the scientific literature has presented conflicting evidence regarding its precise molecular target in bacterial cells. This guide provides an objective comparison of the methodologies used to validate this compound's engagement with its two proposed targets: the bacterial cell wall, specifically peptidoglycan, and the fatty acid synthesis enzyme, FabI. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in understanding and potentially replicating these critical validation studies.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the interaction of this compound and comparator antibiotics with their respective targets.

Compound Proposed Target Bacterial Species Assay Type Key Quantitative Data Reference
This compound PeptidoglycanBacillus subtilis, Staphylococcus aureusPeptidoglycan Binding Assay (HPLC)Concentration-dependent binding observed.[1]
FabI (Enoyl-ACP Reductase)Staphylococcus aureusEnzyme Inhibition AssayIC₅₀: 0.3-0.6 µM[2]
Corbomycin PeptidoglycanBacillus subtilis, Staphylococcus aureusPeptidoglycan Binding Assay (HPLC)Concentration-dependent binding observed.[1]
Vancomycin Peptidoglycan Precursors (D-Ala-D-Ala)Gram-positive bacteriaN/A (Well-established mechanism)Binds with high affinity, inhibiting transpeptidation and transglycosylation.[3][4]
Triclosan FabI (Enoyl-ACP Reductase)Escherichia coliEnzyme Inhibition AssayIC₅₀: ~2 µM

Note: More recent studies suggest that peptidoglycan is the primary target of this compound, as genetic deletion or overexpression of FabI does not alter bacterial susceptibility to this compound. The inhibition of FabI observed in earlier studies may be an off-target effect.

Experimental Protocols

Here, we provide detailed methodologies for the key experiments cited in the validation of this compound's target engagement.

Peptidoglycan Binding Assay (via HPLC)

This assay qualitatively or semi-quantitatively determines the binding of a compound to purified peptidoglycan by measuring the amount of unbound compound remaining in solution.

Protocol:

  • Preparation of Peptidoglycan: Isolate peptidoglycan from the bacterial species of interest (e.g., Bacillus subtilis or Staphylococcus aureus) using established protocols involving cell lysis, enzymatic digestion of non-peptidoglycan components, and extensive washing.

  • Binding Reaction:

    • In a microcentrifuge tube, combine a fixed concentration of this compound (or a comparator compound) with varying weight-to-weight (w/w) ratios of purified peptidoglycan (e.g., 1:1, 1:5, 1:10 antibiotic to peptidoglycan).

    • Include a control sample containing only the antibiotic in the same buffer without peptidoglycan.

    • Incubate the mixtures for a defined period (e.g., 1 hour) at room temperature with gentle agitation.

  • Separation of Bound and Unbound Compound: Centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes to pellet the peptidoglycan and any bound compound.

  • Quantification of Unbound Compound:

    • Carefully collect the supernatant, which contains the unbound compound.

    • Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Monitor the absorbance at a wavelength appropriate for the compound of interest.

  • Data Analysis: Compare the peak area of the antibiotic in the samples containing peptidoglycan to the peak area of the control sample. A reduction in the peak area indicates binding of the compound to peptidoglycan.

Fluorescent Labeling and Microscopy

This method visualizes the localization of the antibiotic within the bacterial cell, providing evidence for its interaction with the cell envelope.

Protocol:

  • Fluorescent Labeling of Antibiotic: Synthesize a fluorescently labeled version of this compound (e.g., this compound-BODIPY) using standard bioconjugation chemistry.

  • Bacterial Cell Staining:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the buffer and treat them with the fluorescently labeled this compound at a specific concentration and for a defined incubation period.

    • For comparison, prepare protoplasts by treating a separate aliquot of cells with lysozyme to remove the cell wall.

  • Microscopy:

    • Mount the stained cells (both intact and protoplasts) on a microscope slide.

    • Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

  • Data Analysis: Observe the localization of the fluorescence signal. Staining of the cell periphery in intact cells but not in protoplasts suggests that the compound's target is the cell wall.

FabI Enzyme Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of FabI, the enoyl-acyl carrier protein (ACP) reductase.

Protocol:

  • Purification of FabI: Overexpress and purify the FabI enzyme from the bacterial species of interest (e.g., Staphylococcus aureus) using affinity chromatography (e.g., His-tag purification).

  • Enzyme Assay:

    • The assay measures the oxidation of NADH or NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

    • The reaction mixture should contain a suitable buffer (e.g., phosphate buffer, pH 7.5), NADH or NADPH, the FabI substrate (e.g., crotonyl-ACP), and the purified FabI enzyme.

    • To determine the IC₅₀, perform the assay in the presence of a serial dilution of the inhibitor (this compound or a known FabI inhibitor like triclosan).

    • Initiate the reaction by adding the enzyme or the substrate.

  • Data Acquisition and Analysis:

    • Measure the initial rate of NADH/NADPH oxidation for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental procedures for validating this compound's target engagement.

Peptidoglycan_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Isolate Peptidoglycan E1 Incubate this compound with Peptidoglycan P1->E1 P2 Prepare this compound Solution P2->E1 E2 Centrifuge to Pellet Peptidoglycan-Complestatin Complex E1->E2 E3 Collect Supernatant (Unbound this compound) E2->E3 A1 HPLC Analysis of Supernatant E3->A1 A2 Compare Peak Area to Control A1->A2 A3 Determine Binding A2->A3

Caption: Workflow for Peptidoglycan Binding Assay.

FabI_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Purify FabI Enzyme E1 Combine Enzyme, Substrate, Cofactor, and Inhibitor in Assay Plate P1->E1 P2 Prepare Substrate (e.g., Crotonyl-ACP) and Cofactor (NADH/NADPH) P2->E1 P3 Prepare Serial Dilutions of Inhibitor P3->E1 E2 Monitor NADH/NADPH Oxidation (Absorbance at 340 nm) E1->E2 A1 Calculate Initial Reaction Rates E2->A1 A2 Plot % Inhibition vs. [Inhibitor] A1->A2 A3 Calculate IC50 Value A2->A3

Caption: Workflow for FabI Enzyme Inhibition Assay.

Objective Comparison and Conclusion

The validation of a drug's target engagement is a cornerstone of antibiotic development. In the case of this compound, two distinct cellular targets have been proposed and investigated.

  • Peptidoglycan Interaction: The evidence supporting peptidoglycan as a target is compelling. The binding of this compound to purified peptidoglycan has been demonstrated, and fluorescence microscopy has shown its localization to the bacterial cell wall. Furthermore, studies on the related compound corbomycin, which shares a similar mechanism, also point towards peptidoglycan as the direct binding partner, leading to the inhibition of autolysins required for cell wall remodeling. This mechanism is distinct from that of well-known cell wall synthesis inhibitors like vancomycin, which targets peptidoglycan precursors.

  • FabI Inhibition: An earlier study identified this compound as a potent inhibitor of S. aureus FabI, with a reported IC₅₀ in the sub-micromolar range. This was supported by findings that supplementation with exogenous fatty acids could reverse its antibacterial effect. However, a more recent and direct genetic investigation showed that deleting or overexpressing the genes for FabI and a related enzyme, FabL, did not alter the minimum inhibitory concentration (MIC) of this compound or corbomycin against B. subtilis. In contrast, the same genetic modifications significantly impacted the susceptibility to triclosan, a known FabI inhibitor. This strongly suggests that FabI is not the primary antibacterial target of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Complestatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is fundamental to laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Complestatin, a potent peptide inhibitor of the complement system. Given the absence of specific regulatory disposal guidelines for this compound, the following procedures are based on established best practices for the disposal of laboratory-grade peptide compounds and hazardous chemicals.

This compound: Key Data for Handling and Disposal

A thorough understanding of a substance's properties is critical for safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆₁H₄₅Cl₆N₇O₁₅[1]
Molecular Weight 1328.8 g/mol [1]
Appearance White solid (amorphous powder)[2]
Solubility Soluble in water[2][3]
Storage Store in a dry, cool, dark place; -20°C is recommended for long-term storage of dry peptides

Experimental Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.

1. Risk Assessment and Waste Identification:

  • Evaluate the Waste Stream: Determine the form of the this compound waste:

    • Unused or expired solid this compound.

    • Aqueous solutions of this compound.

    • This compound in organic solvents.

    • Contaminated labware (e.g., pipette tips, vials, gloves).

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Safety glasses or goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

3. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused this compound powder and contaminated solid materials (e.g., weigh boats, contaminated gloves) in a designated, clearly labeled hazardous waste container.

    • The container should be durable, sealable, and compatible with the chemical waste.

  • Liquid Waste:

    • Collect aqueous solutions of this compound in a dedicated, labeled hazardous liquid waste container.

    • If this compound is dissolved in a flammable organic solvent, it must be collected in a separate, appropriate container for flammable liquid waste.

    • Crucially, do not mix incompatible waste streams.

4. In-Lab Neutralization (for Aqueous Solutions - Use with Caution):

  • For dilute aqueous solutions of this compound, chemical degradation may be an option, but it should only be performed by trained personnel and in accordance with institutional safety guidelines. Due to this compound's complex peptide structure, a general neutralization method is not advised without further specific research. The primary recommended disposal method is via a licensed hazardous waste contractor.

5. Final Disposal:

  • Licensed Waste Disposal Service: The most secure and compliant method for disposing of this compound waste is through a licensed professional hazardous waste disposal company.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents (e.g., "this compound Waste," "Aqueous this compound Waste").

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Complestatin_Disposal_Workflow This compound Disposal Workflow A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (Unused powder, contaminated labware) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Segregate in Labeled Solid Hazardous Waste Container C->E F Aqueous Solution D->F J Arrange for Pickup by Licensed Hazardous Waste Disposal Service E->J G Segregate in Labeled Aqueous Hazardous Waste Container F->G Yes H Solution in Organic Solvent F->H No G->J I Segregate in Labeled Flammable Liquid Waste Container H->I I->J K End: this compound Properly Disposed J->K

Caption: Logical workflow for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust that extends beyond the product itself.

References

Comprehensive Safety and Handling Guide for Complestatin

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Given that the toxicological properties of Complestatin have not been fully investigated, it should be handled as a potentially hazardous substance.[4] All procedures involving this compound, particularly in its powdered form, should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and environmental exposure.[2]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is recommended to ensure personnel safety. This includes:

  • Hand Protection: Double-gloving with nitrile or latex gloves is recommended when handling powdered compounds.

  • Body Protection: A laboratory coat or a disposable gown should be worn to prevent skin contact.

  • Eye Protection: Chemical safety glasses or goggles are essential to protect from splashes or airborne particles.

  • Respiratory Protection: A face mask should be used when working with fine powders to prevent inhalation.

Summary of Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Nitrile or latex gloves (double-gloving recommended)Prevents direct skin contact
Body Protection Laboratory coat or disposable gownProtects clothing and skin from spills
Eye Protection Safety glasses or gogglesShields eyes from splashes and dust
Respiratory Protection Face maskPrevents inhalation of fine powders

Experimental Protocols: Safe Handling and Disposal

Handling Lyophilized this compound:

  • Before use, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation, which can affect its stability.

  • Wipe the exterior of the vial with 70% isopropanol to decontaminate the surface.

  • All handling of the powdered form should be performed within a chemical fume hood or a well-ventilated enclosure.

Reconstitution:

  • When reconstituting, use a high-purity solvent appropriate for your experimental needs.

  • To dissolve, gently swirl the vial. Avoid vigorous shaking to prevent denaturation of the peptide.

  • For long-term storage of the solution, it is advisable to create single-use aliquots to minimize freeze-thaw cycles.

Disposal Plan:

The disposal of this compound and any contaminated materials must adhere to institutional and local environmental regulations.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, vials, and pipette tips, should be treated as hazardous chemical waste.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers designated for chemical waste.

  • Institutional Procedures: Follow your institution's specific protocols for the collection and disposal of hazardous chemical waste. Never dispose of this compound down the drain or in general waste.

Workflow for Safe Handling and Disposal of this compound

Complestatin_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal A Acquire this compound B Review Safety Protocols A->B Read C Don Appropriate PPE B->C Follow D Equilibrate Vial C->D Proceed E Reconstitute this compound D->E Prepare F Perform Experiment E->F Use G Segregate Waste (Solid & Liquid) F->G Generate H Label Waste Container G->H Contain I Store in Designated Area H->I Secure J Arrange for Institutional Pickup I->J Schedule

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Complestatin
Reactant of Route 2
Complestatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。